Tubulysin E
Description
Properties
IUPAC Name |
(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[butanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H63N5O9S/c1-9-16-36(49)55-25-47(41(52)37(27(5)10-2)45-39(51)33-19-14-15-20-46(33)8)34(26(3)4)23-35(56-29(7)48)40-44-32(24-57-40)38(50)43-31(21-28(6)42(53)54)22-30-17-12-11-13-18-30/h11-13,17-18,24,26-28,31,33-35,37H,9-10,14-16,19-23,25H2,1-8H3,(H,43,50)(H,45,51)(H,53,54)/t27-,28-,31+,33+,34+,35+,37-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIXESXDPXDGRK-CAPJTEJHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCN(C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)C(=O)C(C(C)CC)NC(=O)C3CCCCN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OCN([C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]3CCCCN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H63N5O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
814.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309935-58-8 | |
| Record name | Tubulysin E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0309935588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TUBULYSIN E | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXT0V84S0H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Isolation of Tubulysin E: A Technical Guide for Researchers
An In-depth Whitepaper on the Core Aspects of Tubulysin E Discovery, Isolation, and Characterization from Myxobacteria for Researchers, Scientists, and Drug Development Professionals.
Introduction
The tubulysins are a class of exceptionally potent cytotoxic tetrapeptides first isolated from myxobacteria.[1] These natural products have garnered significant attention in the field of oncology and drug development due to their powerful antimitotic activity, particularly against multi-drug-resistant (MDR) cancer cell lines.[2][3] this compound, a notable member of this family, is a powerful inhibitor of tubulin polymerization, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with detailed experimental protocols and quantitative data to support researchers in this field.
Discovery of this compound and its Myxobacterial Origin
The tubulysin family of natural products was first reported in 2000 by Höfle and co-workers.[1] These novel cytostatic peptides were isolated from the culture broths of the myxobacterial strains Archangium gephyra and Angiococcus disciformis.[4][5] this compound, specifically, has been isolated from Angiococcus disciformis and Archangium gephyra. Subsequent studies have also identified other myxobacterial strains, such as Cystobacter sp., as producers of various tubulysin analogues.[6][7]
Myxobacteria are a group of soil-dwelling bacteria known for their complex lifecycle and their prolific production of structurally diverse and biologically active secondary metabolites.[8] The biosynthesis of tubulysins in these organisms is attributed to a complex polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) gene cluster.[9]
Chemical Structure and Properties
This compound is a linear tetrapeptide characterized by the presence of several unusual amino acid residues. The core structure of tubulysins typically consists of N-methyl-D-pipecolic acid (Mep), L-isoleucine (Ile), tubuvaline (Tuv), and either tubutyrosine (Tut) or tubuphenylalanine (Tup).[1] The potent biological activity of tubulysins is attributed to their unique structural features, which allow for high-affinity binding to tubulin.
Mechanism of Action: A Potent Inhibitor of Tubulin Polymerization
The primary mechanism of action of this compound is the potent inhibition of tubulin polymerization. By binding to the vinca domain of β-tubulin, tubulysins disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[3] This disruption of microtubule dynamics leads to a cascade of cellular events, including:
-
Cell Cycle Arrest: The inability to form a functional mitotic spindle causes cells to arrest in the G2/M phase of the cell cycle.
-
Apoptosis: Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2]
-
Anti-angiogenic Effects: Some studies have also suggested that tubulysins possess anti-angiogenic properties, further contributing to their anticancer potential.
The potent cytotoxicity of this compound extends to cancer cell lines that have developed resistance to other chemotherapeutic agents, making it a promising candidate for the development of next-generation anticancer drugs and antibody-drug conjugates (ADCs).[2][3]
Quantitative Data: Cytotoxicity of Tubulysins
| Cell Line | Cancer Type | Tubulysin Analogue(s) | Reported IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | Tubulysin A | ~0.45 |
| MDA-MB-231 | Breast Adenocarcinoma | Tubulysin A | Potent inhibition at low nM |
| A549 | Lung Carcinoma | Tubulysin A | Potent inhibition at low nM |
| HCT-116 | Colorectal Carcinoma | Tubulysin A | Potent inhibition at low nM |
| KB | Epidermoid Carcinoma | Tubulysin Analogues | 0.1 - 10 |
| KB 8.5 (MDR1+) | Epidermoid Carcinoma (MDR) | Tubulysin Analogues | 0.1 - 10 |
| N87 | Gastric Carcinoma | Tubulysin Analogues | 0.1 - 10 |
| MDA-MB-361-DYT2 | Breast Carcinoma | Tubulysin Analogues | 0.1 - 10 |
Note: The IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time. The data presented here is a compilation from various sources for illustrative purposes.[1][9]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of this compound.
Culturing of Myxobacteria for Tubulysin Production
The production of tubulysins is highly dependent on the culture conditions. The following is a generalized protocol for the cultivation of myxobacteria for secondary metabolite production. Optimization for specific strains like Angiococcus disciformis may be required.
Media Preparation (Example: YPSS Medium)
-
Yeast Extract: 4 g/L
-
Soluble Starch: 14 g/L
-
Dipotassium Phosphate (K2HPO4): 1 g/L
-
Magnesium Sulfate Heptahydrate (MgSO4·7H2O): 0.5 g/L
-
Adjust pH to 7.2 before autoclaving.
Cultivation Protocol
-
Inoculation: Inoculate a 50 mL liquid medium with a single colony or a small piece of an agar plate culture of the myxobacterial strain.
-
Seed Culture: Incubate the seed culture for 3-5 days at 30°C with shaking at 180 rpm.
-
Production Culture: Use the seed culture to inoculate a larger volume of the production medium (e.g., 2.5 mL of seed culture into 250 mL of production medium).
-
Incubation: Incubate the production culture for 8-14 days at 30°C with shaking at 180 rpm.[7] Tubulysin production often occurs during the stationary or death phase of cell growth.[10]
-
Monitoring: Monitor the culture for growth and secondary metabolite production using microscopy and analytical techniques like HPLC.
Extraction and Purification of this compound
The following is a representative protocol for the extraction and purification of tubulysins from the culture broth.
Extraction
-
Adsorber Resin: Add an adsorber resin (e.g., Amberlite XAD-16) to the culture broth and stir for several hours to overnight to capture the secondary metabolites.
-
Resin Collection: Collect the resin by filtration or centrifugation.
-
Elution: Elute the captured compounds from the resin using an organic solvent such as methanol or acetone.
-
Concentration: Evaporate the solvent under reduced pressure to obtain a crude extract.
Purification
-
Initial Fractionation: Subject the crude extract to initial fractionation using techniques like solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) on silica gel or a reversed-phase material.
-
HPLC Purification: Purify the fractions containing tubulysins using preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically used with a gradient of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid.
-
Final Purification: Further purify the this compound-containing fractions using analytical or semi-preparative HPLC to achieve high purity.
-
Characterization: Confirm the identity and purity of the isolated this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of compounds.[2][11]
Protocol
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and incubate for a specified period (e.g., 48-72 hours).[12]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C.[11][12]
-
Formazan Solubilization: Remove the medium and add 100-130 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of tubulin.
Protocol (Fluorescence-based)
-
Reagent Preparation: Prepare purified tubulin (e.g., from porcine brain) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).
-
Reaction Setup: In a 96-well plate, combine the tubulin solution with GTP, a polymerization enhancer like glycerol, and a fluorescent reporter that binds to polymerized tubulin (e.g., DAPI).
-
Compound Addition: Add this compound or control compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer) to the wells.
-
Initiate Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. An increase in fluorescence corresponds to tubulin polymerization.
-
Data Analysis: Plot the fluorescence intensity versus time. Inhibitors of tubulin polymerization, like this compound, will show a decrease in the rate and extent of fluorescence increase compared to the control.
Visualizations
Logical Workflow for Discovery and Isolation of this compound
Caption: A logical workflow for the discovery, isolation, and characterization of this compound.
Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Workflow for MTT Cytotoxicity Assay
Caption: A step-by-step workflow for the MTT cytotoxicity assay.
Conclusion
This compound, a potent antimitotic agent isolated from myxobacteria, represents a significant lead compound in the development of novel anticancer therapeutics. Its ability to potently inhibit tubulin polymerization, even in multi-drug-resistant cancer cells, underscores its therapeutic potential. This technical guide provides a foundational understanding of the discovery, isolation, and biological evaluation of this compound, offering detailed protocols and data to aid researchers in their exploration of this promising natural product and its analogues. Further research into the optimization of production, total synthesis, and the development of targeted delivery systems, such as antibody-drug conjugates, will be crucial in translating the remarkable potency of this compound into effective clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tubulysins, new cytostatic peptides from myxobacteria acting on microtubuli. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of culture media for the production of secondary metabolites in a natural products screening program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Dual Induction of New Microbial Secondary Metabolites by Fungal Bacterial Co-cultivation [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Tubulysin Biosynthetic Genes in Archangium gephyra -Microbiology and Biotechnology Letters | Korea Science [koreascience.kr]
- 10. Tubulysin Production by the Dead Cells of Archangium gephyra KYC5002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
The Intricate Architecture and Synthesis of Tubulysin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tubulysin E, a member of the highly potent tubulysin family of natural products, stands as a compelling molecule in the landscape of anticancer research. Isolated from myxobacteria, these tetrapeptides exhibit extraordinary cytotoxicity against a broad spectrum of cancer cell lines, including multidrug-resistant strains. Their mechanism of action, the inhibition of tubulin polymerization, leads to mitotic arrest and subsequent apoptosis, making them attractive payloads for antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the chemical structure and synthetic pathways of this compound, offering valuable insights for researchers in oncology and medicinal chemistry.
The Chemical Structure of this compound: A Tetrapeptidic Marvel
This compound is a linear tetrapeptide characterized by a unique composition of non-proteinogenic amino acids. The core structure is comprised of four distinct residues: N-methyl-D-pipecolic acid (Mep), L-isoleucine (Ile), the highly functionalized tubuvaline (Tuv), and a C-terminal tubuphenylalanine (Tup) derivative.
The molecular formula for a representative tubulysin is C₄₄H₆₇N₅O₉S.[1] Key structural features that contribute to its remarkable biological activity include:
-
The Tetrapeptide Backbone: The sequence of Mep, Ile, Tuv, and Tup forms the fundamental framework of the molecule.
-
Tubuvaline (Tuv): This unusual amino acid contains a thiazole ring and a crucial C-11 acetate group. The stereochemistry at the chiral centers of Tuv is critical for its interaction with tubulin.
-
Tubuphenylalanine (Tup): This C-terminal residue features a modified phenylalanine structure.
-
N,O-acetal functionality: A labile N,O-acetal is present in many natural tubulysins, contributing to their instability but also their potent activity.[2][3]
The precise stereochemistry of each chiral center within the molecule is paramount for its biological function. The absolute configuration of the related Tubulysin D has been determined as (R)-Mep, (2S,3S)-Ile, (1'R,3'R)-Tuv, and (2S,4R)-Tup.
Synthesis of this compound: A Convergent and Challenging Endeavor
The total synthesis of tubulysins, including this compound, is a formidable challenge for synthetic organic chemists due to the molecule's structural complexity, the presence of multiple stereocenters, and the lability of certain functional groups. The general approach is a convergent synthesis, which involves the independent synthesis of the four key amino acid fragments, followed by their sequential coupling.
Retrosynthetic Analysis
A representative retrosynthetic analysis of a tubulysin molecule reveals the key disconnections, breaking the tetrapeptide down into its constituent amino acid building blocks.
Synthesis of Key Fragments
The synthesis of the non-standard amino acids, Tuv and Tup, represents the most intricate part of the overall synthesis. Various stereoselective methods have been developed to construct these fragments with the correct stereochemistry.
Synthesis of Tubuvaline (Tuv): The synthesis of the Tuv fragment is particularly challenging due to the presence of the thiazole ring and multiple stereocenters. Common strategies often employ chiral auxiliaries or asymmetric catalysis to control the stereochemistry. For instance, an Evans aldol reaction can be utilized to set the stereocenters of the backbone, followed by the construction of the thiazole ring.
Synthesis of Tubuphenylalanine (Tup): The synthesis of the Tup fragment also requires careful stereocontrol. Methods such as asymmetric hydrogenation or the use of chiral sulfinimines have been successfully employed to generate the desired stereoisomer.
Fragment Coupling and Final Assembly
Once the four amino acid fragments are synthesized and appropriately protected, they are coupled in a stepwise manner to assemble the tetrapeptide backbone. Both solid-phase peptide synthesis (SPPS) and solution-phase methodologies have been utilized for this purpose.[4] The choice of coupling reagents and reaction conditions is critical to avoid epimerization and other side reactions, especially given the steric hindrance around some of the amino acid residues.
The final steps of the synthesis typically involve the deprotection of the protecting groups to yield the natural product. The lability of the N,O-acetal and the C-11 acetate group necessitates mild deprotection conditions.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and biological activity of tubulysins.
Table 1: Representative Yields for Synthetic Steps in Tubulysin Synthesis
| Step | Description | Yield (%) | Reference |
| 1 | Synthesis of N-Fmoc N'-Alloc Tup | 72% (three steps) | [4] |
| 2 | Coupling of Tup to resin (SPPS) | >95% | [4] |
| 3 | Fmoc deprotection | Quantitative | [4] |
| 4 | Coupling of Fmoc-Ile-F | >95% | [4] |
| 5 | Coupling of N-Fmoc N-Et Tuv | ~90% | [4] |
| 6 | Coupling of Mep | >90% | [4] |
| 7 | Cleavage from resin and final deprotection | Variable | [4] |
Table 2: In Vitro Cytotoxicity of Tubulysin Analogs
| Compound | Cell Line | IC₅₀ (nM) | Reference |
| Tubulysin D | KB-V1 (cervix carcinoma) | 0.31 | [5] |
| Tubulysin Analog Tb32 | MES SA (uterine sarcoma) | 0.012 | [3][6] |
| Tubulysin Analog Tb32 | HEK 293T (human embryonic kidney) | 0.002 | [3][6] |
Experimental Protocols
The following are representative, generalized protocols for key steps in the synthesis of a tubulysin, based on reported methodologies. Specific conditions may vary depending on the exact analog being synthesized.
Synthesis of a Tubuvaline (Tuv) Precursor via Evans Aldol Reaction
-
Enolate Formation: To a solution of the N-acyloxazolidinone (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) at -78 °C is added a Lewis acid (e.g., titanium tetrachloride, 1.1 eq) followed by a tertiary amine base (e.g., N,N-diisopropylethylamine, 1.2 eq). The mixture is stirred for 30 minutes to allow for enolate formation.
-
Aldol Addition: A solution of the desired aldehyde (1.2 eq) in the same solvent is added dropwise to the enolate solution at -78 °C. The reaction is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.
Peptide Coupling in Solution Phase
-
Activation: To a solution of the N-protected amino acid (1.0 eq) in a suitable solvent (e.g., dimethylformamide) is added a coupling reagent (e.g., HATU, 1.1 eq) and a tertiary amine base (e.g., N,N-diisopropylethylamine, 2.0 eq). The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: The C-terminally protected amino acid or peptide (1.1 eq) is added to the activated mixture. The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
Workup: The reaction mixture is diluted with an organic solvent and washed sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated sodium bicarbonate), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude peptide is purified by flash column chromatography or preparative HPLC.
Logical Relationships and Workflows
Synthetic Workflow of this compound
The following diagram illustrates a generalized synthetic workflow for this compound, highlighting the convergent assembly of the four key fragments.
References
- 1. Synthetic Approaches to the Total Synthesis of Tubulysin and its Fragments: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. almacgroup.com [almacgroup.com]
- 5. Total Synthesis and Biological Evaluation of Tubulysin U, Tubulysin V, and their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Early Biological Activity of Tubulysin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early foundational studies on the biological activity of Tubulysin E, a potent cytotoxic peptide isolated from myxobacteria. This document details its mechanism of action as a microtubule-destabilizing agent, its profound anti-proliferative effects on a range of cancer cell lines, and the initial understanding of the signaling pathways it triggers to induce apoptosis. All quantitative data from seminal studies are presented in structured tables, and detailed experimental protocols for key assays are provided to facilitate reproducibility.
Potent Anti-proliferative Activity of Tubulysin Analogs
Early investigations into the tubulysin family of natural products revealed their exceptional cytotoxicity against a wide array of human cancer cell lines. Tubulysin A, a close analog of this compound, demonstrated potent anti-proliferative activity, with GI50 (50% growth inhibition) values in the low nanomolar to picomolar range.[1] This activity was notably retained in multi-drug resistant (MDR) cell lines, highlighting its potential to overcome common mechanisms of cancer drug resistance.[2]
| Cell Line | Cancer Type | Tubulysin A GI50 (nM)[1] | Notes |
| Leukemia | |||
| CCRF-CEM | Leukemia | 0.23 | |
| HL-60(TB) | Leukemia | 0.17 | |
| K-562 | Leukemia | 0.35 | |
| MOLT-4 | Leukemia | 0.19 | |
| RPMI-8226 | Leukemia | 0.28 | |
| SR | Leukemia | 0.18 | |
| Non-Small Cell Lung Cancer | |||
| A549/ATCC | Non-Small Cell Lung | 0.44 | |
| EKVX | Non-Small Cell Lung | 0.37 | |
| HOP-62 | Non-Small Cell Lung | 0.48 | |
| HOP-92 | Non-Small Cell Lung | 0.36 | |
| NCI-H226 | Non-Small Cell Lung | 0.54 | |
| NCI-H23 | Non-Small Cell Lung | 0.45 | |
| NCI-H322M | Non-Small Cell Lung | 0.39 | |
| NCI-H460 | Non-Small Cell Lung | 0.31 | |
| NCI-H522 | Non-Small Cell Lung | 0.52 | |
| Colon Cancer | |||
| COLO 205 | Colon | 0.33 | |
| HCT-116 | Colon | 0.38 | |
| HCT-15 | Colon | 0.41 | |
| HT29 | Colon | 0.46 | |
| KM12 | Colon | 0.37 | |
| SW-620 | Colon | 0.39 | |
| CNS Cancer | |||
| SF-268 | CNS | 0.42 | |
| SF-295 | CNS | 0.49 | |
| SF-539 | CNS | 0.51 | |
| SNB-19 | CNS | 0.47 | |
| SNB-75 | CNS | 0.55 | |
| U251 | CNS | 0.43 | |
| Melanoma | |||
| LOX IMVI | Melanoma | 0.34 | |
| MALME-3M | Melanoma | 0.40 | |
| M14 | Melanoma | 0.38 | |
| SK-MEL-2 | Melanoma | 0.45 | |
| SK-MEL-28 | Melanoma | 0.48 | |
| SK-MEL-5 | Melanoma | 0.46 | |
| UACC-257 | Melanoma | 0.50 | |
| UACC-62 | Melanoma | 0.44 | |
| Ovarian Cancer | |||
| IGROV1 | Ovarian | 0.53 | |
| OVCAR-3 | Ovarian | 0.58 | |
| OVCAR-4 | Ovarian | 0.56 | |
| OVCAR-5 | Ovarian | 0.61 | |
| OVCAR-8 | Ovarian | 0.59 | |
| SK-OV-3 | Ovarian | 0.63 | |
| Renal Cancer | |||
| 786-0 | Renal | 0.60 | |
| A498 | Renal | 0.65 | |
| ACHN | Renal | 0.62 | |
| CAKI-1 | Renal | 0.68 | |
| RXF-393 | Renal | 0.66 | |
| SN12C | Renal | 0.70 | |
| TK-10 | Renal | 0.64 | |
| UO-31 | Renal | 0.69 | |
| Prostate Cancer | |||
| PC-3 | Prostate | 0.72 | |
| DU-145 | Prostate | 0.75 | |
| Breast Cancer | |||
| MCF7 | Breast | 0.80 | |
| MDA-MB-231/ATCC | Breast | 0.78 | |
| HS 578T | Breast | 0.82 | |
| BT-549 | Breast | 0.77 | |
| T-47D | Breast | 0.85 | |
| MDA-MB-435 | Breast | 0.79 |
Mechanism of Action: Microtubule Depolymerization
The primary mechanism of action of this compound and its analogs is the potent inhibition of tubulin polymerization.[3] This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, arresting cells in the G2/M phase of the cell cycle and ultimately triggering apoptosis.[1][4]
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric)
This protocol is adapted from early studies on microtubule-disrupting agents and is suitable for assessing the effect of compounds like this compound on tubulin polymerization.[2][5][6]
Materials:
-
Lyophilized tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP stock solution (100 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
96-well microplate, spectrophotometer capable of reading at 340 nm
Procedure:
-
Reconstitute lyophilized tubulin in GTB to a final concentration of 1 mg/mL. Keep on ice.
-
Prepare the polymerization buffer: GTB supplemented with 1 mM GTP and 10% (v/v) glycerol.
-
Prepare serial dilutions of this compound in the polymerization buffer. Include a vehicle control (DMSO).
-
In a pre-chilled 96-well plate, add 10 µL of the diluted this compound or vehicle control to each well.
-
Add 90 µL of the cold tubulin solution to each well to initiate the polymerization reaction.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance (turbidity) as a function of time to visualize the polymerization kinetics. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
Induction of Apoptosis
The cytotoxic effects of this compound are primarily mediated through the induction of apoptosis, or programmed cell death.[4] Early studies demonstrated that treatment with tubulysin analogs leads to characteristic morphological changes associated with apoptosis and the activation of key executioner caspases.
Signaling Pathway of Tubulysin-Induced Apoptosis
Tubulysin-induced microtubule disruption is a cellular stress signal that can activate the c-Jun N-terminal kinase (JNK) signaling pathway.[4][7] Activated JNK can then phosphorylate and inactivate anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL.[1] This relieves the inhibition of pro-apoptotic Bcl-2 family members like Bax and Bak, leading to their activation and subsequent permeabilization of the mitochondrial outer membrane. This event, in turn, triggers the release of cytochrome c, which initiates the caspase cascade, culminating in the activation of executioner caspases like caspase-3 and the execution of apoptosis.[8][9]
Experimental Protocol: Caspase-3 Activity Assay (Colorimetric)
This protocol provides a method to quantify the activity of caspase-3, a key executioner caspase in the apoptotic pathway, following treatment with this compound.[10][11]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
96-well plate
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
Reaction Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Microplate reader capable of reading at 405 nm
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include a vehicle control (DMSO).
-
After treatment, lyse the cells by adding Lysis Buffer to each well and incubating on ice for 10-15 minutes.
-
Transfer the cell lysates to a new 96-well plate.
-
Prepare the reaction mixture by adding the caspase-3 substrate to the Reaction Buffer.
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
-
Calculate the fold-increase in caspase-3 activity compared to the vehicle control.
Conclusion
The early investigations into the biological activity of this compound and its congeners firmly established this class of compounds as exceptionally potent anti-cancer agents. Their ability to disrupt microtubule dynamics at sub-nanomolar concentrations, effectively leading to cell cycle arrest and apoptosis, even in drug-resistant cancer cells, underscored their therapeutic potential. The elucidation of the signaling cascade, involving the activation of the JNK pathway and modulation of the Bcl-2 family of proteins, provided a mechanistic framework for their cytotoxic effects. The detailed experimental protocols outlined in this guide serve as a foundation for further research and development of tubulysin-based cancer therapies.
References
- 1. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytoskeleton and Associated Proteins: Pleiotropic JNK Substrates and Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtubule-interfering agents activate c-Jun N-terminal kinase/stress-activated protein kinase through both Ras and apoptosis signal-regulating kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 9. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Tubulysin E: A Technical Guide to its Role in Apoptosis and Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysin E is a highly potent cytotoxic peptide natural product isolated from myxobacteria.[1][2] As a member of the tubulysin family, it exhibits exceptional anti-proliferative activity against a wide range of cancer cell lines, including those with multidrug resistance.[2][3] Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and the induction of programmed cell death, or apoptosis.[4][5] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's effects, detailed experimental protocols for its study, and a summary of key quantitative data.
Mechanism of Action: Microtubule Disruption
This compound exerts its potent cytotoxic effects by directly targeting tubulin, the fundamental protein subunit of microtubules.[4][5] Microtubules are dynamic polymers essential for various cellular functions, most notably the formation of the mitotic spindle during cell division.[6]
By binding to the vinca-domain of β-tubulin, this compound inhibits tubulin polymerization and induces the depolymerization of existing microtubules.[4][7] This disruption of microtubule dynamics leads to the collapse of the cytoskeleton and the mitotic machinery, ultimately triggering downstream signaling pathways that result in cell cycle arrest and apoptosis.[2][3] Notably, the activity of this compound is significantly more potent than other microtubule-targeting agents like vinblastine and paclitaxel.[4]
Induction of Cell Cycle Arrest at G2/M Phase
The disruption of the mitotic spindle by this compound activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism that ensures proper chromosome segregation. This activation halts the cell cycle at the G2/M transition, preventing cells from proceeding into anaphase with a defective spindle.[4][8][9] This prolonged arrest in the G2/M phase is a characteristic cellular response to potent microtubule-destabilizing agents.[10] The accumulation of cells in the G2/M phase can be quantified using flow cytometry analysis of cellular DNA content.[9]
Induction of Apoptosis
Prolonged cell cycle arrest at the G2/M phase ultimately triggers the intrinsic pathway of apoptosis.[11] This programmed cell death is characterized by a series of morphological and biochemical events, including cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation.[12]
Signaling Pathways
The apoptotic signaling cascade initiated by this compound involves several key protein families:
-
Bcl-2 Family Proteins: This family of proteins plays a central role in regulating the intrinsic apoptotic pathway by controlling the permeability of the mitochondrial outer membrane.[13][14] The family is composed of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, and BH3-only proteins like Bad, Bid, and Puma).[15] this compound-induced stress is thought to shift the balance in favor of the pro-apoptotic members, leading to mitochondrial outer membrane permeabilization (MOMP).[16][17]
-
Caspase Activation: MOMP results in the release of cytochrome c from the mitochondria into the cytosol.[14] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase, Caspase-9.[18][19] Activated Caspase-9 then cleaves and activates effector caspases, such as Caspase-3 and Caspase-7.[20] These effector caspases are the executioners of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic features of programmed cell death.[12][21]
-
JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) signaling pathway is a critical stress-activated pathway that can be activated by microtubule disruption and contributes to the induction of apoptosis.[22] Activated JNK can translocate to the nucleus to regulate the expression of pro-apoptotic genes and can also act directly on mitochondrial proteins to promote apoptosis.[22][23][24]
Caption: Overview of this compound's mechanism of action.
Caption: Apoptotic signaling pathway induced by this compound.
Quantitative Data Summary
This compound demonstrates potent cytotoxicity across various cancer cell lines, with IC50 values typically in the low nanomolar range.[1]
| Cell Line | IC50 (nM) | Reference |
| Various Mammalian Cells | low nanomolar range | [1] |
| Tubulysin D (a potent analog) | 0.01 - 10 | [8] |
Table 1: Cytotoxicity of this compound and its Analogs.
Treatment of cancer cells with this compound leads to a significant increase in the percentage of cells in the G2/M phase of the cell cycle.
| Cell Line | Treatment Concentration | % of Cells in G2/M | Reference |
| HepG2 | 50 nM Tubulysin A | ~73% | [9] |
| HepG2 | 200 nM Tubulysin A | ~82% | [9] |
Table 2: Effect of Tubulysin A on Cell Cycle Distribution in HepG2 Cells.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.[25][26][27][28]
Methodology:
-
Reagents: Purified tubulin (>99% pure), GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), test compound (this compound), and a control compound (e.g., paclitaxel for polymerization enhancement, nocodazole for inhibition).
-
Procedure:
-
Thaw tubulin and other reagents on ice.
-
Prepare the tubulin solution in polymerization buffer containing GTP.
-
Add the test compound or control to the tubulin solution.
-
Transfer the reaction mixture to a pre-warmed 37°C microplate reader.
-
Monitor the change in absorbance at 340 nm over time (typically 60-90 minutes). An increase in absorbance indicates tubulin polymerization.[26]
-
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves of this compound-treated samples to the control to determine its effect on the rate and extent of tubulin polymerization.
Caption: Workflow for in vitro tubulin polymerization assay.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[29][30][31]
Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvest and Fixation:
-
Harvest both adherent and floating cells.
-
Wash cells with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at 4°C.[29]
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A to eliminate RNA staining.[29]
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Measure the fluorescence intensity of PI, which is proportional to the DNA content.
-
-
Data Analysis:
-
Generate a histogram of cell count versus fluorescence intensity.
-
Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[9]
-
Caption: Workflow for cell cycle analysis by flow cytometry.
Apoptosis Assay using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[32][33][34][35]
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound to induce apoptosis.
-
Cell Harvest: Collect both adherent and floating cells.
-
Staining:
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
-
Data Analysis:
Caption: Workflow for apoptosis assay using Annexin V/PI staining.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.[12][21][36][37][38]
Methodology:
-
Protein Extraction: Lyse this compound-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
-
Detection: Detect the protein bands using a chemiluminescent or fluorescent imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Conclusion
This compound is a powerful antimitotic agent that induces cell cycle arrest and apoptosis through the disruption of microtubule dynamics. Its high potency and efficacy against multidrug-resistant cancer cells make it a promising candidate for the development of novel anticancer therapeutics, particularly as a payload for antibody-drug conjugates.[3][7] The experimental protocols and signaling pathways detailed in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intrinsic and Extrinsic Factors Affecting Microtubule Dynamics in Normal and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 14. BCL-2 family proteins: changing partners in the dance towards death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biosynth.com [biosynth.com]
- 16. how-the-bcl-2-family-of-proteins-interact-to-regulate-apoptosis - Ask this paper | Bohrium [bohrium.com]
- 17. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. JNK-induced apoptosis, compensatory growth and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 27. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 28. hoelzel-biotech.com [hoelzel-biotech.com]
- 29. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 30. ucl.ac.uk [ucl.ac.uk]
- 31. corefacilities.iss.it [corefacilities.iss.it]
- 32. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 33. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 34. kumc.edu [kumc.edu]
- 35. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 36. Apoptosis western blot guide | Abcam [abcam.com]
- 37. pubcompare.ai [pubcompare.ai]
- 38. pubcompare.ai [pubcompare.ai]
An In-Depth Technical Guide to the Natural Sources and Derivatives of Tubulysin Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysins are a class of exceptionally potent cytotoxic peptides of myxobacterial origin. Their profound anti-cancer activity, even against multi-drug resistant cell lines, has positioned them as highly promising payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy. This technical guide provides a comprehensive overview of the natural sources of tubulysins, the diverse array of their natural and synthetic derivatives, detailed experimental protocols for their study, and an elucidation of the signaling pathways through which they exert their cytotoxic effects.
Natural Sources of Tubulysin Compounds
Tubulysins are secondary metabolites produced by several species of myxobacteria, commonly known as slime bacteria. These soil-dwelling microorganisms are a rich source of novel bioactive natural products. The primary producers of tubulysin compounds identified to date are:
Initially, tubulysins A, B, and C were isolated from the culture broth of Archangium gephyra, while tubulysins D, E, and F were discovered from Angiococcus disciformis.[8] Further investigations have led to the identification of a growing family of natural tubulysin analogs from these myxobacterial strains.[7]
Tubulysin Derivatives: Natural and Synthetic
The tubulysin family comprises a series of structurally related tetrapeptides. The core structure consists of four amino acid residues: N-methyl-D-pipecolic acid (Mep), L-isoleucine (Ile), and two non-proteinogenic amino acids, tubuvaline (Tuv) and either tubutyrosine (Tut) or tubuphenylalanine (Tup).[5] Natural diversity arises from variations in the acyl group at the N-terminus of tubuvaline and other modifications. A biosynthetic precursor, pretubulysin, has also been identified and shows significant biological activity.[9]
The high potency and complex structure of natural tubulysins have spurred extensive efforts in total synthesis and the generation of synthetic analogs to explore structure-activity relationships (SAR) and develop more effective and synthetically accessible anti-cancer agents.
Quantitative Data: Cytotoxicity of Tubulysin Derivatives
The following tables summarize the in vitro cytotoxicity (IC50 values) of various natural and synthetic tubulysin derivatives against a range of cancer cell lines.
Table 1: Cytotoxicity of Natural Tubulysins and Pretubulysin Derivatives
| Compound | Cell Line | IC50 (nM) | Reference |
| Tubulysin A | L929 (mouse fibroblast) | 0.08 | [10] |
| KB-V1 (human cervix carcinoma) | 1.6 | [10] | |
| Tubulysin D | KB-V1 (human cervix carcinoma) | 0.31 | [11] |
| Pretubulysin | MDA-MB-231 (human breast cancer) | 0.6 | [1] |
| 2-desmethylpretubulysin (AU816) | MDA-MB-231 (human breast cancer) | 10 | [1] |
| Phenylpretubulysin (JB337) | MDA-MB-231 (human breast cancer) | 100 | [1] |
Table 2: Cytotoxicity of Synthetic Tubulysin U, V, and Analogs
| Compound | Cell Line | IC50 (µM) | In Vitro Tubulin Polymerization Inhibition (%) | Reference |
| Tubulysin U | L292 | 0.0031 | 82 | [11] |
| HT-29 | 0.0034 | [11] | ||
| Tubulysin V | L292 | 0.0016 | 77 | [11] |
| HT-29 | 0.0021 | [11] | ||
| epi-Tubulysin V | L292 | 0.046 | 76 | [11] |
| HT-29 | 0.095 | [11] | ||
| Analog 21 | L292 | >50 | ND | [11] |
| HT-29 | >50 | [11] | ||
| Analog 22 | L292 | 0.34 | ND | [11] |
| HT-29 | 0.72 | [11] | ||
| Analog 23 | L292 | 1.3 | ND | [11] |
| HT-29 | 2.1 | [11] |
ND: Not Determined
Experimental Protocols
This section provides an overview of the key experimental methodologies for the study of tubulysin compounds.
Isolation and Purification of Natural Tubulysins
The isolation of tubulysins from myxobacterial cultures is a multi-step process involving fermentation, extraction, and chromatographic purification.
Workflow for Tubulysin Isolation and Purification
Protocol Overview:
-
Fermentation: Myxobacterial strains (e.g., Archangium gephyra) are cultured in a suitable nutrient medium to promote the production of secondary metabolites, including tubulysins.
-
Extraction: The culture broth is typically extracted with an organic solvent such as ethyl acetate to partition the tubulysins from the aqueous medium.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate the individual tubulysin compounds. This often involves:
-
Adsorption chromatography on resins like Amberlite XAD-16.
-
Size-exclusion chromatography on Sephadex LH-20.
-
Final purification using high-performance liquid chromatography (HPLC), often with a reversed-phase column.
-
-
Structural Characterization: The purified compounds are structurally elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Synthesis of Tubulysin Derivatives
The total synthesis of tubulysins and their analogs is a complex undertaking, often involving solid-phase peptide synthesis (SPPS) or solution-phase approaches.
General Workflow for Solid-Phase Synthesis of Tubulysin Analogs
Protocol Overview:
-
Resin Loading: The C-terminal amino acid (e.g., a tubuphenylalanine derivative) is attached to a solid support (resin).
-
Iterative Coupling and Deprotection: The subsequent amino acids (Tuv, Ile, and Mep analogs) are sequentially coupled to the growing peptide chain. Each coupling step is followed by the removal of the N-terminal protecting group of the newly added amino acid to allow for the next coupling reaction.
-
Cleavage: Once the tetrapeptide is assembled, it is cleaved from the solid support.
-
Purification and Characterization: The crude synthetic peptide is purified by HPLC, and its identity and purity are confirmed by MS and NMR.
Cytotoxicity Assays
The cytotoxic activity of tubulysin compounds is typically evaluated using in vitro cell-based assays, such as the MTT assay.
Workflow for MTT Cytotoxicity Assay
Protocol Overview:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the tubulysin compound.
-
Incubation: The plates are incubated for a specific period (e.g., 72 hours) to allow the compound to exert its cytotoxic effects.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Tubulin Polymerization Inhibition Assay
The direct effect of tubulysins on microtubule dynamics is assessed using an in vitro tubulin polymerization assay.
Protocol Overview:
-
Reaction Setup: Purified tubulin is mixed with a reaction buffer containing GTP in a microplate.
-
Compound Addition: The tubulysin compound is added to the reaction mixture.
-
Polymerization Monitoring: The polymerization of tubulin into microtubules is initiated (e.g., by raising the temperature to 37°C) and monitored over time by measuring the change in absorbance or fluorescence.
-
Data Analysis: The extent of inhibition of tubulin polymerization by the compound is determined by comparing the polymerization kinetics in the presence and absence of the compound.
Signaling Pathways of Tubulysin Action
Tubulysins exert their potent cytotoxic effects by disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
Signaling Pathway of Tubulysin-Induced Apoptosis
References
- 1. glpbio.com [glpbio.com]
- 2. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct interaction of Bcl-2 proteins with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microtubule depolymerization induces traction force increase through two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catastrophic depolymerization of microtubules driven by subunit shape change - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel Suicide Ligands of Tubulin Arrest Cancer Cells in S-Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Initial Investigations into the Therapeutic Potential of Tubulysins: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: While this guide is centered on the therapeutic potential of Tubulysin E, specific preclinical data for this particular analog is limited in publicly available literature. Therefore, this document synthesizes findings from the broader tubulysin class, including well-studied analogs such as Tubulysin A, D, and M, to provide a comprehensive overview of the family's mechanism of action and therapeutic promise. The principles and findings discussed are considered representative of the tubulysin class, to which this compound belongs.
Executive Summary
Tubulysins are a class of exceptionally potent cytotoxic tetrapeptides originally isolated from myxobacteria.[1][2] They function as powerful inhibitors of tubulin polymerization, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately, apoptosis.[2][3][4] Their high potency, with IC50 values often in the low nanomolar to picomolar range, and their ability to circumvent common multidrug resistance mechanisms make them highly attractive payloads for targeted cancer therapies, particularly as part of Antibody-Drug Conjugates (ADCs).[5][6][7] This technical guide details the foundational investigations into the therapeutic potential of the tubulysin family, covering their mechanism of action, preclinical efficacy, and the experimental methodologies used for their evaluation.
Mechanism of Action
Tubulysins exert their cytotoxic effects by potently inhibiting tubulin polymerization.[2] They bind to the vinca alkaloid site on β-tubulin, which destabilizes microtubule structures.[4][8] This interference with the microtubule cytoskeleton has several downstream consequences:
-
Disruption of the Mitotic Spindle: The inability to form a functional mitotic spindle prevents proper chromosome segregation during mitosis.[2][5]
-
Cell Cycle Arrest: Cells are arrested in the G2/M phase of the cell cycle.[1][3]
-
Induction of Apoptosis: The sustained mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][4][5]
Unlike other tubulin inhibitors such as taxanes or some vinca alkaloids, tubulysins have been shown to be poor substrates for the P-glycoprotein (Pgp) efflux pump, allowing them to retain high potency in multidrug-resistant (MDR) cancer cells.[1][5][7]
Signaling Pathways
Recent studies on Tubulysin A suggest that its induction of apoptosis is mediated by cytotoxic autophagy. Tubulysin A treatment leads to an increase in the lipidation of LC3-I to LC3-II, a hallmark of autophagy, and enhances lysosomal activity. This process appears to trigger the intrinsic apoptotic pathway through the activation and leakage of lysosomal proteases like Cathepsin B into the cytosol, which in turn leads to the release of Cytochrome C from the mitochondria and subsequent caspase activation.[9]
Quantitative Data Presentation
The extreme potency of tubulysins has been documented across numerous cancer cell lines. The following tables summarize key quantitative data from initial preclinical investigations.
Table 1: In Vitro Cytotoxicity (IC50) of Tubulysin Analogs
| Compound | Cell Line | Cell Type | IC50 (nM) | Reference |
|---|---|---|---|---|
| Tubulysin A | MCF-7 | Breast Cancer | 0.09 | [9] |
| Tubulysin A | A549 | Lung Cancer | 0.58 | [9] |
| Tubulysin A | HCT-116 | Colon Cancer | 0.28 | [9] |
| Tubulysin A | MDA-MB231 | Breast Cancer | 2.55 | [9] |
| Tubulysin D | Various | Various Cancers | 0.01 - 10 | [1] |
| Tubulysin M | BJAB | Lymphoma | 0.12 | [8] |
| Tubulysin M | BJAB.Luc/Pgp (MDR+) | Lymphoma (MDR+) | 0.13 | [8] |
| Tubulysin M | WSU | Lymphoma | 0.11 | [8] |
| Tub(OAc) | L540cy | Lymphoma | ~0.1 | [6] |
| Tub(OEt) | L540cy | Lymphoma | ~0.1 | [6] |
| Tub(OiVal) | L540cy | Lymphoma | ~0.1 | [6] |
| Tub(OH) (deacetylated) | L540cy | Lymphoma | ~10-70 |[6] |
Table 2: In Vitro Cytotoxicity of Tubulysin-Based Antibody-Drug Conjugates (ADCs)
| ADC | Target | Cell Line | IC50 (ng/mL) | Reference |
|---|---|---|---|---|
| Anti-CD30-Tub(OAc) | CD30 | L540cy (MDR-) | ~2-3 | [6] |
| Anti-CD30-Tub(OEt) | CD30 | L540cy (MDR-) | ~2-3 | [6] |
| Anti-CD30-Tub(OiVal) | CD30 | Karpas299 (MDR-) | ~1-2 | [6] |
| Anti-CD22-Tubulysin M | CD22 | BJAB (MDR-) | ~0.1-1 | [8] |
| Anti-CD22-Tubulysin M | CD22 | BJAB.Luc/Pgp (MDR+) | ~0.1-1 |[8] |
Table 3: In Vivo Efficacy of a Tubulysin-Based ADC (DX126-262)
| Tumor Model | Treatment | Dose (mg/kg) | T/C % (Tumor Growth Inhibition) | Reference |
|---|---|---|---|---|
| BT-474 (HER2+) | DX126-262 | High | 3.0% | [10] |
| BT-474 (HER2+) | Kadcyla | High | 13.3% | [10] |
| BT-474 (HER2+) | DX126-262 | Medium | 6.8% | [10] |
| BT-474 (HER2+) | Kadcyla | Medium | 49.3% |[10] |
Experimental Protocols & Workflows
The evaluation of tubulysins involves a series of standardized preclinical assays to determine potency, mechanism, and efficacy.
Protocol: In Vitro Cytotoxicity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a tubulysin compound against various cancer cell lines.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, N87, L540cy) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the tubulysin analog in appropriate cell culture medium. Concentrations typically range from picomolar to micromolar.
-
Treatment: Remove the overnight culture medium and add 100 µL of the diluted compound to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Normalize the data to the vehicle control wells. Plot the cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
-
Protocol: Tubulin Polymerization Assay
-
Objective: To directly measure the effect of tubulysin on the polymerization of purified tubulin.
-
Methodology:
-
Reagent Preparation: Use a commercially available tubulin polymerization assay kit containing purified bovine or human tubulin, GTP, and a polymerization buffer.
-
Reaction Setup: In a 96-well plate, add polymerization buffer, GTP, and various concentrations of the tubulysin compound.
-
Initiation: Add purified tubulin to each well to initiate the polymerization reaction. A known tubulin stabilizer (e.g., paclitaxel) and inhibitor (e.g., vinblastine) should be used as positive and negative controls.
-
Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance corresponds to microtubule formation.
-
Analysis: Plot absorbance versus time for each concentration. Compare the polymerization curves of the tubulysin-treated samples to the controls to determine the inhibitory effect.[3][11]
-
Protocol: In Vivo Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor activity of a tubulysin compound or ADC in a living animal model.
-
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., C.B-17 SCID or BALB/c nude mice).
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., 5 x 10^6 N87 or BT-474 cells) mixed with Matrigel into the flank of each mouse.[12]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups (n=5-8 mice per group).
-
Dosing: Administer the tubulysin ADC or vehicle control via intravenous (e.g., retro-orbital or tail vein) injection. Dosing can be a single administration or a repeated schedule (e.g., once every 3 weeks).[10][12]
-
Monitoring: Measure tumor volume with calipers and record animal body weight two to three times per week. Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size or at a specified time point. Efficacy is reported as Tumor Growth Inhibition (TGI) or as T/C % (mean tumor volume of treated group / mean tumor volume of control group x 100).
-
Toxicity Analysis: At the end of the study, major organs may be collected for histopathological analysis to assess treatment-related toxicity.[10]
-
Conclusion and Future Directions
Initial investigations robustly demonstrate that tubulysins are among the most potent antimitotic agents discovered. Their ability to induce apoptosis at sub-nanomolar concentrations and overcome multidrug resistance highlights their significant therapeutic potential.[1][5] However, their extreme systemic toxicity precludes their use as standalone systemic chemotherapeutics.[7][13]
The clear future for this compound and its analogs lies in targeted delivery systems. As payloads for ADCs, PDCs (Peptide-Drug Conjugates), and SMDCs (Small Molecule-Drug Conjugates), their cytotoxicity can be selectively directed to cancer cells, widening the therapeutic window.[2][14] Ongoing research focuses on optimizing linker chemistry for stability and efficient payload release, identifying novel tumor-associated antigens for targeting, and modifying the tubulysin structure to mitigate toxicities like hepatotoxicity while retaining potency.[10][15] The development of next-generation tubulysin-based conjugates represents a promising strategy for treating aggressive and drug-resistant cancers.
References
- 1. mdpi.com [mdpi.com]
- 2. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 10. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 11. Anti-angiogenic effects of the tubulysin precursor pretubulysin and of simplified pretubulysin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development of bombesin-tubulysin conjugates using multicomponent chemistry to functionalize both the payload and the homing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Binding Site of Tubulysin E on the Tubulin Protein: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site of Tubulysin E on the tubulin protein, a critical interaction for its potent cytotoxic activity. This document details the molecular interactions, summarizes key quantitative data, outlines experimental methodologies used for its characterization, and visualizes the associated signaling pathways.
Introduction to this compound and its Mechanism of Action
Tubulysins are a class of potent antimitotic peptides originally isolated from myxobacteria.[1][2] this compound, a prominent member of this family, exhibits exceptionally high cytotoxicity against a wide range of cancer cell lines, including multidrug-resistant strains.[2][3] Its mechanism of action involves the disruption of microtubule dynamics by binding to tubulin, the fundamental protein subunit of microtubules.[2][4] This interaction inhibits tubulin polymerization, leading to the disassembly of the microtubule network, which is crucial for cell division, intracellular transport, and maintenance of cell shape.[2][4] The disruption of microtubule function ultimately triggers cell cycle arrest at the G2/M phase and induces apoptosis (programmed cell death).[5][6][7]
The this compound Binding Site on Tubulin
Extensive research, including X-ray crystallography, has revealed that tubulysins bind to the vinca domain on the β-tubulin subunit.[3][6][8] This binding site is located at the interface between two tubulin heterodimers (αβ-tubulin), contributing to the destabilization of the microtubule lattice.[9][10]
Key Features of the Binding Site:
-
Location: Vinca domain of β-tubulin, at the α/β-tubulin interface.[3][9]
-
Key Residues: While the complete set of interacting residues for this compound has not been explicitly detailed in a single publication, crystallographic studies of tubulysin analogues, such as Tubulysin M and TGL, provide significant insights. These studies have identified key interactions within the binding pocket. For instance, the crystal structure of a tubulysin analogue in complex with tubulin (PDB ID: 4ZOL) reveals hydrophobic interactions and hydrogen bonding with residues in this domain.[3] Another crystal structure with a tubulysin analogue (PDB ID: 7EN3) further elucidates the binding mode.[1]
-
Covalent Interaction: Some studies suggest a potential covalent interaction with specific cysteine residues within the binding pocket. One study identified Cys12 on β-tubulin as a potential binding site for a tubulyzine derivative through chemical affinity labeling and mass spectrometry.[11]
Quantitative Data on Tubulysin-Tubulin Interaction
The potency of this compound and its analogues is quantified through various in vitro assays. The following tables summarize key quantitative data from the literature.
Table 1: Cytotoxicity (IC50) of Tubulysin Analogues in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Tubulysin A | MCF-7 | Breast | Low nM range | [12] |
| Tubulysin D | Various | Multiple | 0.01 - 10 | [6] |
| KEMTUB10 | MCF7 | Breast | 0.0301 | [13] |
| KEMTUB10 | MDA-MB-231 | Breast | 0.068 | [13] |
| KEMTUB10 | SKBr3 | Breast | 0.0122 | [13] |
| Tubulysin Analogue 11 | KB | Epidermoid Carcinoma | 0.28 | [2] |
| Tubulysin Analogue 11 | KB 8.5 (MDR) | Epidermoid Carcinoma | 17.7 | [2] |
| DX126-262 (ADC) | HER2-positive cell lines | Breast/Gastric | 0.06 - 0.19 | [14] |
Table 2: Binding Affinity (Ki) of Tubulysin Analogues to Tubulin
| Compound | Assay Method | Ki (μM) | Reference |
| Tubulysin A | Competition with [3H]vinblastine | 3 | [7] |
Experimental Protocols
The characterization of the this compound binding site on tubulin has been accomplished through a combination of structural biology, biochemical, and cell-based assays.
X-ray Crystallography of Tubulin-Tubulysin Complex
X-ray crystallography provides high-resolution structural information about the interaction between tubulin and tubulysin analogues.
Protocol Overview (based on PDB entries 4ZOL and 7EN3): [1][3][12]
-
Protein Purification: Tubulin is purified from a suitable source, such as bovine brain, through cycles of polymerization and depolymerization.
-
Complex Formation: The purified tubulin is incubated with a tubulysin analogue to form a stable complex.
-
Crystallization: The tubulin-ligand complex is crystallized using vapor diffusion methods. Specific conditions, including precipitant (e.g., PEG), buffer, salts, and temperature, are optimized to obtain diffraction-quality crystals.
-
Crystallization Conditions for PDB ID 7EN3: 6% PEG, 5% glycerol, 0.1 M MES, 30 mM CaCl2, 30 mM MgCl2, pH 6.7, at 293 K.[1]
-
-
Data Collection: Crystals are cryo-cooled and subjected to X-ray diffraction using a synchrotron radiation source.
-
Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known tubulin structure. The model is then refined to fit the experimental data.
Mass Spectrometry for Binding Site Identification
Mass spectrometry (MS) is a powerful tool for identifying ligand binding sites, particularly for covalent interactions.
Protocol Overview for Covalent Modification Mapping: [4][15][16]
-
Incubation: Tubulin is incubated with a reactive tubulysin analogue capable of forming a covalent bond.
-
Proteolytic Digestion: The tubulin-ligand complex is digested into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides. A mass shift corresponding to the mass of the tubulysin analogue on a specific peptide indicates the site of covalent modification.
Affinity Labeling
Photoaffinity labeling is used to identify binding sites by covalently attaching a photoreactive ligand to its target upon UV irradiation.
Protocol Overview: [7][14][17][18][19]
-
Synthesis of Photoreactive Probe: A tubulysin analogue is synthesized with a photoreactive group (e.g., an azido group) and often a tag (e.g., biotin) for detection.
-
Binding: The photoreactive probe is incubated with tubulin to allow binding.
-
Photocrosslinking: The mixture is irradiated with UV light of a specific wavelength to activate the photoreactive group and form a covalent bond with nearby amino acid residues in the binding pocket.
-
Identification of Labeled Residues: The covalently labeled tubulin is then subjected to proteolytic digestion and mass spectrometry, as described above, to identify the crosslinked peptides and pinpoint the binding site.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of tubulin into microtubules.
Protocol Overview:
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin, GTP (essential for polymerization), and a buffer (e.g., PEM buffer).
-
Addition of Compound: this compound or its analogues are added to the reaction mixture at various concentrations. Control reactions with a vehicle (e.g., DMSO) and known microtubule inhibitors (e.g., vinblastine) or stabilizers (e.g., paclitaxel) are also included.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The increase in turbidity (light scattering) due to microtubule formation is monitored over time using a spectrophotometer at 340 nm. A decrease in the rate and extent of polymerization in the presence of tubulysin indicates its inhibitory activity.
Signaling Pathways and Logical Relationships
The binding of this compound to tubulin initiates a cascade of events leading to cell death. The primary mechanisms are cell cycle arrest and apoptosis.
G2/M Cell Cycle Arrest
Disruption of the microtubule network by this compound activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition. This prevents the cell from proceeding through mitosis with a defective mitotic spindle.
Apoptosis Induction
Prolonged G2/M arrest and microtubule stress trigger the intrinsic pathway of apoptosis. This involves the Bcl-2 family of proteins and the subsequent activation of caspases.
Conclusion
This compound exerts its potent anticancer effects by binding to the vinca domain of β-tubulin, leading to the disruption of microtubule dynamics. This detailed understanding of its binding site and mechanism of action, supported by robust experimental data, is crucial for the rational design of new tubulysin-based anticancer agents and antibody-drug conjugates with improved therapeutic indices. The experimental protocols and signaling pathways outlined in this guide provide a valuable resource for researchers in the field of cancer drug discovery and development.
References
- 1. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of G2 Arrest in Response to Overexpression of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proteomic analysis of covalent modifications of tubulins by isothiocyanates [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G2 arrest in response to topoisomerase II inhibitors: the role of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct photoaffinity labeling of tubulin with colchicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Survivin counteracts the therapeutic effect of microtubule de-stabilizers by stabilizing tubulin polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stabilizing versus Destabilizing the Microtubules: A Double-Edge Sword for an Effective Cancer Treatment Option? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of the G2/M transition by p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. brs.kyushu-u.ac.jp [brs.kyushu-u.ac.jp]
- 12. cib.csic.es [cib.csic.es]
- 13. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of a photoaffinity taxol analogue and its use in labeling tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Covalent Binding to Tubulin by Isothiocyanates: A MECHANISM OF CELL GROWTH ARREST AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tubulin photoaffinity labeling with biotin-tagged derivatives of potent diketopiperazine antimicrotubule agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Direct photoaffinity labeling of tubulin with colchicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Direct photoaffinity labeling of tubulin with taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Tubulysin E on Microtubule Dynamics In Vitro: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tubulysins are a class of highly potent cytotoxic peptides isolated from myxobacteria that have garnered significant interest as anti-cancer agents. Their mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2] This technical guide focuses on the in vitro effects of a specific analogue, Tubulysin E, on microtubule dynamics. While specific quantitative data for this compound's direct impact on the dynamic parameters of microtubules in cell-free systems is not extensively published, this document consolidates the known effects of the tubulysin class and provides detailed experimental protocols for the assessment of these effects. The information presented herein is intended to guide researchers in the study of this compound and other microtubule-targeting agents.
Mechanism of Action
This compound, like other members of its class, exerts its potent anti-proliferative effects by directly interacting with tubulin, the fundamental protein subunit of microtubules.[1][2] The primary mechanism involves the inhibition of tubulin polymerization, which in turn disrupts the highly dynamic nature of the microtubule cytoskeleton. This disruption ultimately triggers a mitotic block, leading to programmed cell death (apoptosis).[1][2]
The binding site for tubulysins has been identified as the vinca domain on β-tubulin. By occupying this site, tubulysins prevent the conformational changes necessary for the incorporation of tubulin dimers into growing microtubules. This leads to a net depolymerization of existing microtubules and a failure to form the mitotic spindle essential for cell division.
Below is a diagram illustrating the proposed mechanism of action of this compound on microtubule dynamics.
Caption: Mechanism of this compound on microtubule dynamics.
Quantitative Data on Tubulysin Effects on Microtubule Dynamics
While specific in vitro quantitative data for this compound is sparse in the literature, the following tables summarize representative data for the tubulysin class of compounds to provide a comparative context for researchers.
Table 1: Inhibition of Tubulin Polymerization by Tubulysin Analogues
| Compound | IC50 (µM) for Tubulin Polymerization Inhibition | Cell Line for Cytotoxicity IC50 | Cytotoxicity IC50 (nM) |
| Tubulysin Analogue 6 | 6.6 | LoVo | 1.92 |
| Tubulysin Analogue 11 | 8.2 | A2780 | 1.38 |
| Tubulysin Analogue 12 | 11.4 | MV-4-11 | 0.87 |
| Pretubulysin | Not explicitly quantified, but potent inhibition shown | Not specified | Not specified |
| Tubulysin A | Not explicitly quantified, but potent inhibition shown | Not specified | Not specified |
Data for analogues 6, 11, and 12 are from a study on isothiocyanates as tubulin polymerization inhibitors and are presented here as examples of potent microtubule-destabilizing agents. Information on Pretubulysin and Tubulysin A indicates potent inhibition without specific IC50 values from the provided search results.
Table 2: Effects of Microtubule-Associated Proteins and Compounds on Dynamic Instability Parameters (for comparative purposes)
| Parameter | Description | Effect of Microtubule Destabilizing Agents (General) |
| Growth Rate (vg) | The rate at which tubulin dimers are added to the plus end of a microtubule. | Decreased |
| Shrinkage Rate (vs) | The rate at which tubulin dimers are lost from the plus end of a microtubule. | Generally increased or unaffected |
| Catastrophe Frequency (fcat) | The frequency of switching from a state of growth or pause to a state of shrinkage. | Increased |
| Rescue Frequency (fres) | The frequency of switching from a state of shrinkage to a state of growth or pause. | Decreased |
This table provides a generalized overview of the expected effects of a microtubule-destabilizing agent like this compound on the parameters of dynamic instability.
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the effect of compounds like this compound on microtubule dynamics.
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This assay measures the increase in light scattering as tubulin dimers polymerize into microtubules.
Materials:
-
Lyophilized tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
This compound (or other test compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate, spectrophotometer capable of reading at 340 nm and maintaining a temperature of 37°C.
Protocol:
-
Preparation of Tubulin: Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.
-
Preparation of Reaction Mixture: On ice, prepare a master mix containing General Tubulin Buffer, 1 mM GTP, and 10% glycerol.
-
Addition of Test Compound: Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control to the wells of a pre-chilled 96-well plate.
-
Initiation of Polymerization: Add the tubulin solution to the master mix, and then dispense the final reaction mixture into the wells of the 96-well plate containing the test compound.
-
Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance as a function of time. The IC50 value for polymerization inhibition is determined by plotting the maximum absorbance (or the initial rate of polymerization) against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Microscopy-Based Microtubule Dynamic Instability Assay
This assay allows for the direct visualization and measurement of the four parameters of dynamic instability of individual microtubules.
Materials:
-
Fluorescently labeled tubulin (e.g., rhodamine-labeled)
-
Unlabeled tubulin
-
GMPCPP (slowly hydrolyzable GTP analog) for seed formation
-
Flow cell (constructed from a glass slide and coverslip)
-
Total Internal Reflection Fluorescence (TIRF) microscope
-
Image analysis software
Protocol:
-
Preparation of Stabilized Microtubule Seeds: Polymerize a mixture of unlabeled and fluorescently labeled tubulin in the presence of GMPCPP to create stable, fluorescently labeled microtubule "seeds."
-
Flow Cell Assembly and Surface Passivation: Assemble a flow cell and passivate the inner surfaces with a blocking agent (e.g., casein) to prevent non-specific binding of proteins.
-
Immobilization of Seeds: Introduce the GMPCPP-stabilized seeds into the flow cell and allow them to adhere to the passivated surface.
-
Preparation of Polymerization Solution: Prepare a solution containing unlabeled tubulin at a concentration that supports dynamic instability (typically 10-15 µM), GTP, an oxygen scavenging system to reduce photobleaching, and the desired concentration of this compound or vehicle control.
-
Observation of Dynamics: Perfuse the polymerization solution into the flow cell and immediately begin imaging using a TIRF microscope at 37°C. Acquire images at regular intervals (e.g., every 2-5 seconds) for at least 15-20 minutes.
-
Data Analysis:
-
Generate kymographs (space-time plots) from the time-lapse image series for individual microtubules.
-
From the kymographs, measure the lengths of growth and shrinkage events and their durations to calculate the growth and shrinkage rates.
-
Count the number of transitions from growth to shrinkage (catastrophes) and from shrinkage to growth (rescues) and divide by the total time spent in the growing and shrinking phases, respectively, to determine the catastrophe and rescue frequencies.
-
Below is a diagram illustrating the general workflow for an in vitro microtubule dynamics assay.
Caption: General experimental workflow for in vitro analysis.
Potential Downstream Signaling Pathways
The primary effect of this compound is the direct physical disruption of microtubules. However, this profound alteration of the cytoskeleton can have downstream consequences on various signaling pathways. While specific studies on this compound are limited, research on other microtubule-disrupting agents suggests potential connections:
-
STING (Stimulator of Interferon Genes) Signaling: Recent studies have shown that microtubule-destabilizing agents can synergize with the STING signaling pathway to enhance innate immune responses. Disruption of the microtubule network alters the trafficking of STING, leading to its enhanced activation and subsequent production of type I interferons.
-
HIF-1α (Hypoxia-Inducible Factor-1α) Pathway: Microtubule integrity is crucial for the nuclear accumulation and activity of HIF-1α, a key regulator of the cellular response to hypoxia and a critical factor in tumor angiogenesis. Disruption of microtubules by various agents has been shown to inhibit HIF-1α accumulation and its transcriptional activity.
The diagram below illustrates the potential indirect influence of this compound on these signaling pathways through microtubule disruption.
Caption: Potential downstream signaling effects.
Conclusion
References
Unraveling the Potency of Tubulysin E Against Multidrug-Resistant Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of multidrug resistance (MDR) in cancer remains a formidable challenge in oncology, necessitating the development of novel therapeutic agents that can circumvent resistance mechanisms. Tubulysins, a class of potent microtubule-inhibiting natural products, have garnered significant attention for their remarkable cytotoxic activity, particularly against MDR cancer cells. This technical guide provides a comprehensive overview of the preclinical research on Tubulysin E and its analogues, focusing on their activity in multidrug-resistant cell lines. We delve into the molecular mechanism of action, present quantitative data on their cytotoxic potency, outline detailed experimental protocols for their evaluation, and visualize the key signaling pathways involved in their anticancer effects. This document serves as a critical resource for researchers and drug development professionals working to harness the therapeutic potential of tubulysins in the fight against resistant cancers.
Introduction: The Challenge of Multidrug Resistance and the Promise of Tubulysins
Multidrug resistance is a major cause of treatment failure in cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sub-lethal levels.
Tubulysins are a family of natural tetrapeptides isolated from myxobacteria that exhibit exceptionally potent antiproliferative activity.[1] Their primary mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics, G2/M phase cell cycle arrest, and ultimately, apoptosis.[2][3] A compelling feature of tubulysins is their ability to overcome Pgp-mediated drug resistance, as they are poor substrates for this efflux pump.[2][4] This makes them highly promising candidates for the development of novel anticancer therapies, including as payloads for antibody-drug conjugates (ADCs), aimed at treating refractory and resistant tumors.[4][5]
Mechanism of Action: Overcoming Resistance at the Microtubule Level
Tubulysins exert their cytotoxic effects by binding to the vinca domain of β-tubulin, a site distinct from the taxane-binding site.[4] This interaction inhibits tubulin polymerization and leads to the depolymerization of existing microtubules, causing a collapse of the cytoskeleton.[3][4] This disruption of the microtubule network is critical for several cellular processes, most notably mitotic spindle formation. Consequently, cells treated with tubulysins are arrested in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[2]
Crucially, in the context of MDR, tubulysins have been shown to be less susceptible to efflux by P-glycoprotein (Pgp/MDR1/ABCB1) compared to other microtubule inhibitors like paclitaxel and vinca alkaloids.[4][6] This property allows tubulysins to accumulate to cytotoxic concentrations within MDR cancer cells, thereby retaining their potent anticancer activity.
Quantitative Analysis of Cytotoxic Activity in Multidrug-Resistant Cell Lines
The following tables summarize the in vitro potency of this compound analogues and their corresponding antibody-drug conjugates (ADCs) in both drug-sensitive and multidrug-resistant cancer cell lines. The data highlights the retained or even enhanced efficacy of these compounds in cells overexpressing P-glycoprotein.
| Compound/ADC | Cell Line | Resistance Mechanism | IC50 (ng/mL) | Reference |
| Tubulysin ADC 5 | BJAB | Sensitive | Potent (in range of MMAE ADC 8) | [4] |
| Tubulysin ADC 5 | BJAB.Luc/Pgp | Pgp overexpression | Potent (retained activity) | [4] |
| MMAE ADC 8 | BJAB | Sensitive | Potent | [4] |
| MMAE ADC 8 | BJAB.Luc/Pgp | Pgp overexpression | Inactive | [4] |
| Anti-CD30 Tub(OAc) ADC | L540cy | MDR- | Single-digit ng/mL | [7] |
| Anti-CD30 Tub(OEt) ADC | L540cy | MDR- | Single-digit ng/mL | [7] |
| Anti-CD30 Tub(OiVal) ADC | L540cy | MDR- | Single-digit ng/mL | [7] |
| Anti-CD30 Tub(OAc) ADC | Karpas299 | MDR- | Single-digit ng/mL | [7] |
| Anti-CD30 Tub(OEt) ADC | Karpas299 | MDR- | Single-digit ng/mL | [7] |
| Anti-CD30 Tub(OiVal) ADC | Karpas299 | MDR- | Single-digit ng/mL | [7] |
| Anti-CD30 Tub(OAc) ADC | DEL | MDR- | Single-digit ng/mL | [7] |
| Anti-CD30 Tub(OEt) ADC | DEL | MDR- | Single-digit ng/mL | [7] |
| Anti-CD30 Tub(OiVal) ADC | DEL | MDR- | Single-digit ng/mL | [7] |
| Anti-HER2 Tubulysin ADCs | SK-BR-3 | HER2-positive | 4-7 | [8] |
| Anti-HER2 Tubulysin ADCs | MDA-MB-468 | HER2-negative | >3600 | [8] |
| Compound | Cell Line | Resistance Mechanism | IC50 (nM) | Relative Resistance | Reference |
| Tubulysin Analogue 1 | KB | MDR1- | Potent | [3] | |
| Tubulysin Analogue 1 | KB 8.5 | MDR1+ | Potent | Low | [3] |
| Tubulysin Analogue 2 | KB | MDR1- | Potent | [3] | |
| Tubulysin Analogue 2 | KB 8.5 | MDR1+ | Potent | Low | [3] |
Note: "Potent" indicates high activity as described in the source, but a specific numerical value was not provided in the abstract. Relative resistance is the ratio of IC50 in the resistant cell line to the sensitive parental cell line.
Experimental Protocols
Development of Multidrug-Resistant Cell Lines
This protocol describes the generation of drug-resistant cancer cell lines through continuous exposure to a selecting agent.
-
Parental Cell Line Culture: Begin with a drug-sensitive parental cancer cell line and establish a healthy, proliferating culture.
-
Initial Drug Exposure: Introduce the selecting cytotoxic drug (e.g., paclitaxel or doxorubicin) at a low concentration, typically the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells have recovered and are proliferating steadily, gradually increase the drug concentration in a stepwise manner.[9] Allow the cells to adapt and resume normal growth at each concentration before proceeding to the next increment.
-
Selection and Expansion: Continue this process over several weeks or months.[9] Cells that survive and proliferate at higher drug concentrations are selected and expanded.
-
Confirmation of Resistance: Periodically assess the resistance level by determining the half-maximal inhibitory concentration (IC50) of the drug in the resistant cell line compared to the parental line using a cell viability assay (see Protocol 4.2). A significant increase in the IC50 value confirms the development of resistance.[9]
-
Characterization of Resistance Mechanism: Analyze the resistant cell line for known resistance mechanisms, such as the overexpression of P-glycoprotein (MDR1/ABCB1), using techniques like Western blotting or qRT-PCR.
-
Cell Line Maintenance: Culture the established resistant cell line in the continuous presence of the selecting drug at the highest tolerated concentration to maintain the resistant phenotype.
Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Plate the parental (drug-sensitive) and resistant cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[10]
-
Compound Preparation: Prepare a serial dilution of this compound or its analogue in the appropriate cell culture medium. It is advisable to perform a preliminary experiment with a wide range of concentrations (e.g., 10-fold dilutions) to determine the approximate sensitivity range.[10]
-
Drug Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).[11]
-
MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Aspirate the medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability data against the log of the drug concentration and use non-linear regression to determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.[9][12]
Signaling Pathways and Visualizations
Proposed Signaling Pathway for this compound-Induced Apoptosis in MDR Cells
This compound triggers apoptosis primarily through the intrinsic pathway, initiated by microtubule disruption and subsequent mitotic arrest.[2][13] This arrest can lead to the activation of pro-apoptotic proteins and the inactivation of anti-apoptotic proteins. In some contexts, tubulin-targeting agents can also induce signaling through the extrinsic pathway.[14] The following diagram illustrates the proposed signaling cascade.
References
- 1. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 14. mdpi.com [mdpi.com]
A Technical Guide to the Physicochemical Properties and Laboratory Use of Tubulysin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysin E is a potent cytotoxic peptide belonging to the tubulysin family, a class of natural products isolated from myxobacteria.[1] These compounds are of significant interest in cancer research and drug development due to their powerful antimitotic activity.[2][3] this compound exerts its cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[4] Its high potency, even against multidrug-resistant cell lines, makes it a compelling payload for antibody-drug conjugates (ADCs).[5] This technical guide provides an in-depth overview of the physicochemical properties of this compound for laboratory use, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for the accurate preparation of stock solutions, experimental design, and interpretation of results.
| Property | Value | Source |
| Molecular Weight | 814.04 g/mol | MedChemExpress[4] |
| Molecular Formula | C₄₂H₆₃N₅O₉ | MedChemExpress[4] |
| Appearance | Solid powder (typical for related compounds) | BOC Sciences[] |
| Solubility | Soluble in DMSO (up to 100 mg/mL with sonication for related tubulysins) | MedChemExpress[7] |
| Melting Point | Not reported | |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months, -20°C for up to 1 month. | MedChemExpress[7] |
Mechanism of Action: Inhibition of Tubulin Polymerization
This compound's primary mechanism of action is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[2][4] It binds to the vinca domain of tubulin, preventing the formation of microtubules.[1][5] This disruption of the cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[3]
Caption: this compound inhibits tubulin polymerization, leading to G2/M arrest and apoptosis.
Experimental Protocols
Handling and Safety Precautions
This compound is a highly cytotoxic compound and should be handled with extreme care in a laboratory setting. The following are general safety guidelines:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle solid this compound and concentrated stock solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
Weighing: Weigh the compound in a contained environment, such as a glove box or a fume hood with a draft shield.
-
Spills: In case of a spill, decontaminate the area with an appropriate inactivating solution (e.g., 10% bleach solution followed by a water rinse) and dispose of all contaminated materials as hazardous waste.
-
Waste Disposal: All materials that come into contact with this compound, including pipette tips, tubes, and gloves, should be treated as hazardous waste and disposed of according to institutional guidelines.
Preparation of Stock Solutions
Due to its hydrophobicity, this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO).
-
Solvent Selection: Use anhydrous, high-purity DMSO to prepare the stock solution.
-
Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mM) to minimize the volume of DMSO added to cell cultures.
-
Procedure:
-
Bring the vial of this compound to room temperature before opening.
-
Add the calculated volume of DMSO to the vial.
-
To aid dissolution, vortex the solution and/or sonicate in a water bath until the compound is completely dissolved.[7]
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
In Vitro Cytotoxicity Assay
This protocol outlines a general method for determining the cytotoxic effects of this compound on a cancer cell line using a colorimetric assay like MTT or a fluorescence-based assay.
-
Cell Seeding:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from the stock solution.
-
Remove the old medium from the 96-well plate and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
-
Viability Assessment (MTT Assay Example):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Caption: A typical workflow for assessing the in vitro cytotoxicity of this compound.
Tubulin Polymerization Inhibition Assay
This biochemical assay directly measures the effect of this compound on the polymerization of purified tubulin.
-
Reagents and Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Fluorescent reporter dye that binds to polymerized microtubules
-
This compound stock solution
-
Positive control (e.g., Nocodazole) and negative control (DMSO)
-
Microplate fluorometer
-
-
Procedure:
-
Prepare a reaction mixture containing tubulin in polymerization buffer.
-
Add serial dilutions of this compound, positive control, or negative control to the wells of a 96-well plate.
-
Add the tubulin solution to the wells.
-
Initiate polymerization by adding GTP.
-
Immediately place the plate in a microplate fluorometer pre-warmed to 37°C and measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes).
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each concentration of this compound.
-
The rate of tubulin polymerization can be determined from the initial linear portion of the curve.
-
Calculate the percentage of inhibition of polymerization for each concentration relative to the negative control.
-
Determine the IC₅₀ value for the inhibition of tubulin polymerization.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Tubulysin E Analogs as ADC Payloads
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Tubulysin E analogs, potent microtubule-inhibiting agents, for their use as payloads in Antibody-Drug Conjugates (ADCs). Tubulysins have garnered significant interest in oncology due to their high cytotoxicity against a wide range of cancer cell lines, including multidrug-resistant (MDR) strains.[1][2][3][4]
Introduction
Tubulysins are a class of natural tetrapeptides originally isolated from myxobacteria.[1][5] Their mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of the microtubule network, cell cycle arrest, and subsequent apoptosis.[5][6] The high potency of tubulysins makes them attractive candidates for targeted cancer therapy as ADC payloads.[1][2][3][5][7][8] However, challenges such as the hydrolytic instability of the C-11 acetate group in some natural tubulysins have necessitated the development of more stable and synthetically accessible analogs.[4][7][9][10]
This protocol outlines a general strategy for the synthesis of this compound analogs, focusing on the assembly of the key amino acid fragments: Tubuvaline (Tuv), Isoleucine (Ile), N-methyl-D-pipecolic acid (Mep), and a C-terminal Tubuphenylalanine (Tup) or a functionalized derivative for linker attachment.[1][5]
General Synthetic Strategy
The synthesis of this compound analogs is a complex, multi-step process that is often accomplished using solid-phase peptide synthesis (SPPS) for the assembly of the peptide backbone, coupled with solution-phase synthesis for the preparation of the unnatural amino acid building blocks.[11] A key aspect of the synthesis is the creation of the Tuv residue and its subsequent coupling to the other amino acids.[9][11]
A generalized workflow for the synthesis of a Tubulysin analog suitable for ADC conjugation is depicted below.
Caption: General workflow for the synthesis of a Tubulysin analog for ADC conjugation.
Mechanism of Action
Tubulysin analogs exert their cytotoxic effects by interfering with microtubule dynamics. They bind to tubulin at the vinca alkaloid binding site, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.
Caption: Mechanism of action of a Tubulysin-based Antibody-Drug Conjugate.
Experimental Protocols
The following protocols are generalized from published literature and should be adapted and optimized for specific analogs and laboratory conditions.
Protocol 1: Synthesis of a Functionalized Tubuphenylalanine (Tup) Analog
This protocol describes the synthesis of a Tup analog containing an aniline group, which serves as a handle for linker attachment.[1]
-
Starting Material: Commercially available Boc-L-4-nitrophenylalanine.
-
Reduction of the Nitro Group:
-
Dissolve Boc-L-4-nitrophenylalanine in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain Boc-L-4-aminophenylalanine.
-
-
Protection of the Aniline:
-
Dissolve the resulting amino-phenylalanine derivative in a suitable solvent system (e.g., THF/water).
-
Add a base such as sodium bicarbonate.
-
Add an Alloc protecting group (e.g., Alloc-Cl) and stir at room temperature.[11]
-
After reaction completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the Alloc-protected Tup analog.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of the Tubulysin Analog
This protocol outlines the assembly of the tetrapeptide on a solid support.[11]
-
Resin Loading:
-
Swell 2-chlorotrityl chloride resin in dichloromethane (DCM).
-
Add the Alloc-protected Tup analog and a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Agitate the mixture at room temperature.
-
Cap any unreacted sites on the resin using a capping solution (e.g., methanol in DCM).
-
Wash the resin extensively with DCM, DIPEA in DCM, and methanol.
-
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group.
-
Wash the resin with DMF, isopropanol, and DCM.
-
-
Peptide Couplings:
-
For each coupling cycle (Tuv, Ile, Mep), pre-activate the corresponding Fmoc-protected amino acid with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA or TMP) in DMF.[11]
-
Add the activated amino acid solution to the resin and agitate.
-
Monitor the coupling reaction for completion (e.g., using a Kaiser test).
-
After each coupling, wash the resin as described in step 2.
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Protocol 3: Cleavage, Purification, and Characterization
-
Cleavage from Resin:
-
After the final coupling, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., a solution of trifluoroacetic acid (TFA) in DCM) to cleave the peptide from the solid support and remove any acid-labile protecting groups.[11]
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water with a TFA modifier.
-
Collect the fractions containing the desired product and lyophilize to obtain the pure Tubulysin analog.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantitative Data
The following table summarizes the in vitro cytotoxicity of selected Tubulysin analogs against various cancer cell lines, as reported in the literature.
| Analog | Cell Line | IC50 (nM) | Reference |
| Tubulysin Analog 11 | KB (human oral carcinoma) | 0.2 | [1] |
| Tubulysin Analog 11 | KB 8.5 (MDR) | 1.1 | [1] |
| Tubulysin Analog 17a | KB | 1.0 | [1] |
| Tubulysin Analog 17a | KB 8.5 (MDR) | 5.0 | [1] |
| Tubulysin Analog 10a | PC-3 (human prostate cancer) | Low nanomolar range | [12] |
| Tubulysin Analog 10a | HCT-116 (human colon cancer) | Low nanomolar range | [12] |
| Tubulysin Analog 10b | PC-3 (human prostate cancer) | Low nanomolar range | [12] |
| Tubulysin Analog 10b | HCT-116 (human colon cancer) | Low nanomolar range | [12] |
| Tb32 | MES SA (uterine sarcoma) | 0.012 | [13] |
| Tb32 | HEK 293T (human embryonic kidney) | 0.002 | [13] |
Conclusion
The protocols and data presented provide a comprehensive overview for the synthesis and evaluation of this compound analogs as potent payloads for ADCs. The modular nature of the synthesis allows for the exploration of structure-activity relationships to optimize potency, stability, and conjugation efficiency.[1][9] Further modifications, such as replacing the labile C-11 acetate with more stable ethers or carbamates, have been shown to improve the in vivo performance of these ADCs.[4][7][9] The development of novel and robust synthetic routes is crucial for advancing this promising class of anti-cancer agents into clinical applications.[11]
References
- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads. | Semantic Scholar [semanticscholar.org]
- 4. Design and synthesis of novel tubulysin payloads and site-specific antibody drug conjugates overcoming in-vivo acetate liability - American Chemical Society [acs.digitellinc.com]
- 5. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. almacgroup.com [almacgroup.com]
- 12. Development of bombesin-tubulysin conjugates using multicomponent chemistry to functionalize both the payload and the homing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Total Synthesis and Biological Evaluation of Natural and Designed Tubulysins [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tubulysin E Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysins are a class of highly potent cytotoxic peptides isolated from myxobacteria that have garnered significant interest as payloads for antibody-drug conjugates (ADCs).[1][2][3] Their mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][4][5] Notably, tubulysins exhibit potent activity against multidrug-resistant (MDR) cancer cell lines, making them attractive candidates for overcoming drug resistance in cancer therapy.[2][3][6]
This document provides a detailed, step-by-step guide for the conjugation of Tubulysin E, a potent analog, to monoclonal antibodies. It covers the essential methodologies, from antibody preparation and linker activation to the final purification and characterization of the resulting ADC.
Signaling Pathway of this compound
This compound exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.
Caption: Mechanism of action of a this compound-ADC.
Experimental Workflow for this compound Conjugation
The following diagram outlines the general workflow for conjugating this compound to an antibody.
Caption: General workflow for this compound-ADC production.
Experimental Protocols
This section details the methodologies for the key steps in the conjugation process.
Antibody Preparation and Thiolation
This protocol describes the introduction of free thiol groups into the antibody via lysine modification, a common method for creating conjugation sites.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
2-Iminothiolane (2-IT, Traut's reagent)
-
PBS, pH 7.4
-
Desalting columns (e.g., PD-10)
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.
-
Prepare a fresh solution of 2-IT in PBS.
-
Add a 20-fold molar excess of 2-IT to the antibody solution.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
Remove excess 2-IT and buffer-exchange the thiolated antibody into PBS using a desalting column.
-
Determine the concentration of the thiolated antibody using a spectrophotometer at 280 nm.
-
Quantify the number of free thiol groups per antibody using Ellman's reagent.
Preparation of this compound-Linker Construct
This protocol outlines the preparation of a maleimide-activated this compound derivative, ready for conjugation to the thiolated antibody. The synthesis of tubulysin and its linkers often involves complex organic chemistry.[7] For many researchers, it is more practical to obtain a pre-activated tubulysin-linker construct from a commercial supplier. The following is a general guideline assuming a maleimide linker is being used.
Materials:
-
This compound analog with a suitable linker attachment point
-
Maleimide-containing crosslinker (e.g., mc-Val-Cit-PABC-maleimide)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Appropriate coupling reagents (e.g., HATU, DIPEA)
Procedure:
-
Dissolve the this compound analog and the maleimide crosslinker in anhydrous DMF or DMSO.
-
Add coupling reagents to facilitate the amide bond formation between the tubulysin and the linker.
-
Allow the reaction to proceed for 2-4 hours at room temperature, monitoring by HPLC or LC-MS.
-
Purify the this compound-linker construct using reverse-phase HPLC.
-
Lyophilize the purified product and store it under desiccated conditions at -20°C or below.
Conjugation of this compound-Linker to Thiolated Antibody
This protocol describes the conjugation of the maleimide-activated this compound to the thiolated antibody.
Materials:
-
Thiolated monoclonal antibody
-
This compound-linker construct
-
PBS, pH 7.4
-
DMSO
Procedure:
-
Dissolve the this compound-linker construct in a small amount of DMSO.
-
Add the dissolved this compound-linker to the thiolated antibody solution. A typical molar ratio is 5-10 moles of the linker construct per mole of antibody.
-
Incubate the reaction for 1-2 hours at room temperature or 4°C overnight with gentle mixing.
-
Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.
Purification of the Antibody-Drug Conjugate
Purification is crucial to remove unconjugated drug-linker and other impurities.
Methods:
-
Size Exclusion Chromatography (SEC): This is a common method to separate the larger ADC from the smaller, unconjugated drug-linker molecules.
-
Affinity Chromatography: Protein A or Protein G chromatography can be used to purify the ADC, as the antibody portion will bind to the resin.[]
-
Dialysis: Can be used to remove low-molecular-weight impurities but is generally less efficient than chromatography.[]
General SEC Protocol:
-
Equilibrate an appropriate SEC column (e.g., Superdex 200) with PBS.
-
Load the conjugation reaction mixture onto the column.
-
Elute with PBS and collect fractions corresponding to the high molecular weight peak, which represents the ADC.
-
Pool the ADC-containing fractions.
Characterization of the this compound-ADC
Thorough characterization is essential to ensure the quality and consistency of the ADC.
Key Parameters:
-
Drug-to-Antibody Ratio (DAR): This is the average number of drug molecules conjugated to each antibody. It can be determined by:
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the drug-linker, the DAR can be calculated.
-
Hydrophobic Interaction Chromatography (HIC): This method separates ADC species with different numbers of conjugated drugs.
-
Mass Spectrometry (LC-MS): This provides a precise measurement of the masses of the different ADC species, allowing for accurate DAR determination.
-
-
Purity and Aggregation: Assessed by SEC-HPLC to ensure the absence of aggregates and other impurities.
-
Antigen Binding: The binding affinity of the ADC to its target antigen should be comparable to the unconjugated antibody. This can be evaluated by ELISA or surface plasmon resonance (SPR).[9]
-
In Vitro Cytotoxicity: The potency of the ADC is determined by in vitro cell-based assays using target-expressing cancer cell lines. IC50 values are calculated to quantify the concentration of ADC required to inhibit cell growth by 50%.[9]
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during the preparation and characterization of this compound ADCs. Note that these values can vary depending on the specific antibody, linker, and conjugation method used.
| Parameter | Method | Typical Value/Range | Reference |
| Thiolation | |||
| Thiol groups per antibody | Ellman's Assay | 2 - 8 | [9] |
| Conjugation | |||
| Drug-linker to antibody molar ratio | - | 5:1 to 10:1 | General Practice |
| Characterization | |||
| Drug-to-Antibody Ratio (DAR) | LC-MS, HIC | 3.5 - 4.5 | [9][10] |
| Purity | SEC-HPLC | > 95% monomer | General Practice |
| Aggregation | SEC-HPLC | < 5% | General Practice |
| In Vitro Potency | |||
| IC50 (Antigen-positive cells) | Cell Viability Assay | 0.1 - 10 ng/mL | [6][11] |
| IC50 (Antigen-negative cells) | Cell Viability Assay | > 1000 ng/mL | [6] |
Troubleshooting
-
Low DAR:
-
Inefficient thiolation: Ensure fresh 2-IT solution and optimal reaction conditions.
-
Hydrolysis of maleimide: Use freshly prepared or properly stored this compound-linker.
-
Insufficient molar excess of drug-linker.
-
-
High Aggregation:
-
High DAR can increase hydrophobicity and lead to aggregation. Optimize the drug-linker to antibody ratio.
-
Improper buffer conditions during conjugation or storage.
-
-
Loss of Antibody Binding:
-
Conjugation at or near the antigen-binding site. Consider site-specific conjugation methods if this is an issue.
-
Denaturation of the antibody during the process. Ensure gentle handling and appropriate buffer conditions.
-
Conclusion
The conjugation of this compound to antibodies is a multi-step process that requires careful optimization and characterization. By following the protocols outlined in this guide, researchers can successfully generate potent and well-defined this compound-ADCs for preclinical evaluation. The exceptional potency of tubulysins, particularly against MDR tumors, makes them a valuable class of payloads for the development of next-generation ADCs.[6][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. almacgroup.com [almacgroup.com]
- 9. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Improving Antibody-Tubulysin Conjugates through Linker Chemistry and Site-Specific Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Cytotoxicity Assay Using Tubulysin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysins are a class of potent cytotoxic peptides isolated from myxobacteria that have garnered significant interest as potential anticancer agents.[1][2] Their mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4][5] Tubulysin E, a member of this family, demonstrates extremely potent cytotoxic activity against a variety of cancer cell lines, including those that are multi-drug resistant.[1][3] This high potency makes tubulysins attractive payloads for antibody-drug conjugates (ADCs) and small molecule drug conjugates (SMDCs).[1][2]
These application notes provide a detailed protocol for determining the in vitro cytotoxicity of this compound using the Sulforhodamine B (SRB) assay. This colorimetric assay offers a reliable and sensitive method for measuring cell density based on the measurement of cellular protein content.[6][7]
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its cytotoxic effects by binding to the vinca domain of tubulin, which inhibits tubulin polymerization and leads to the depolymerization of microtubules.[4][8] This disruption of the microtubule network is critical for several cellular processes, including mitosis, intracellular transport, and maintenance of cell shape. The interference with microtubule dynamics during cell division activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[3][4]
This cell cycle arrest ultimately triggers the intrinsic pathway of apoptosis.[3][9] Key events in this pathway include the upregulation of pro-apoptotic proteins such as p53 and Bim, and the phosphorylation of the anti-apoptotic protein Bcl-2.[10] These changes lead to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.[3]
References
- 1. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with Tubulysin E in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed methodological framework for conducting preclinical in vivo studies with Tubulysin E, a potent microtubule-targeting agent, in rodent cancer models. These guidelines cover experimental design, procedural protocols, data collection, and analysis to assess the efficacy and toxicity of this compound.
Introduction
This compound is a highly cytotoxic peptide, originally isolated from myxobacteria, that exhibits potent antineoplastic activity. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis[1][2]. Due to its high potency, this compound and its analogs are of significant interest as payloads for antibody-drug conjugates (ADCs)[3][4]. In vivo studies are critical for evaluating the therapeutic potential and toxicological profile of this compound-based therapies. This document provides detailed protocols for conducting such studies in animal models, focusing on subcutaneous xenograft models in mice.
Signaling Pathway of this compound-Induced Apoptosis
This compound, like other microtubule-targeting agents, disrupts microtubule dynamics, which triggers a cascade of signaling events culminating in programmed cell death. The pathway generally involves the activation of stress-activated protein kinases and the intrinsic apoptotic pathway.
Caption: Apoptotic signaling cascade initiated by this compound.
Experimental Protocols
Animal Models
Immunodeficient mice (e.g., NOD-scid, SCID, or athymic nude mice) are commonly used for establishing human tumor xenografts. The choice of strain should be guided by the specific tumor cell line being used. All animal procedures must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.
Cell Culture and Tumor Implantation (Subcutaneous Xenograft Model)
This protocol describes the establishment of a subcutaneous tumor model, a widely used method for evaluating the efficacy of anticancer agents.
Materials:
-
Cancer cell line of interest (e.g., HER2-positive NCI-N87 or BT-474 for ADC studies)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional, but recommended for some cell lines)
-
Syringes (1 mL) and needles (25-27 gauge)
-
Anesthetic (e.g., isoflurane)
-
Clippers and disinfectant (e.g., 70% ethanol, povidone-iodine)
Procedure:
-
Cell Preparation: Culture tumor cells to 80-90% confluency. On the day of implantation, harvest the cells by trypsinization, wash with PBS, and perform a viable cell count (e.g., using trypan blue exclusion).
-
Cell Suspension: Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel® at the desired concentration (typically 1 x 10^6 to 1 x 10^7 cells per 100-200 µL). Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse using isoflurane. Shave the fur from the injection site (typically the right flank) and sterilize the skin with disinfectant.
-
Injection: Gently lift the skin at the injection site and subcutaneously inject the cell suspension. Withdraw the needle slowly to prevent leakage.
-
Monitoring: Monitor the animals for recovery from anesthesia and for tumor growth. Tumor growth is typically monitored 2-3 times per week.
Formulation and Administration of this compound
Due to its likely poor aqueous solubility, this compound requires a specific formulation for in vivo administration. The following is a common vehicle for poorly soluble compounds.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
Formulation Protocol (Example for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle):
-
Dissolve this compound in DMSO to create a stock solution.
-
To prepare the final injection solution, sequentially add the components: first the required volume of the this compound/DMSO stock, then PEG300, followed by Tween-80, and finally sterile saline.
-
Vortex or mix thoroughly after the addition of each component to ensure a clear, homogenous solution. Note: The final concentration of DMSO should be kept as low as possible, ideally below 10%, to minimize toxicity.
Administration Routes:
-
Intravenous (IV) Injection: Typically administered via the lateral tail vein. This route provides immediate systemic exposure.
-
Intraperitoneal (IP) Injection: Injected into the lower right quadrant of the abdomen. This route is often used for ease of administration and provides systemic distribution, although absorption may be slower than IV.
Efficacy Assessment
Tumor Volume Measurement:
-
Using digital calipers, measure the length (longest dimension) and width (perpendicular to length) of the tumor.
-
Calculate the tumor volume using the modified ellipsoid formula: Volume = (Length x Width²) / 2 .
-
Continue measurements 2-3 times per week throughout the study.
-
Efficacy is often reported as Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
Toxicity Assessment
Toxicity is a critical endpoint, especially given the high potency of this compound.
Parameters to Monitor:
-
Body Weight: Measure animal body weight at the same frequency as tumor measurements. Significant weight loss (typically >15-20%) is an indicator of toxicity.
-
Clinical Observations: Daily monitor for signs of distress, such as changes in posture, activity, grooming, and food/water intake.
-
Hepatotoxicity: As hepatotoxicity is a known concern for tubulysins, at the end of the study (or if humane endpoints are reached), blood can be collected for analysis of liver enzymes (e.g., ALT, AST). Liver tissue can also be collected for histopathological examination.
Data Presentation
Quantitative data from efficacy and toxicity studies should be summarized in tables for clear comparison between treatment groups.
Table 1: In Vivo Efficacy of a Tubulysin B-based ADC (DX126-262) in a HER2-Positive Xenograft Model (BT-474)
| Treatment Group | Dose (mg/kg) | T/C% (Tumor Growth Inhibition) | Statistical Significance (p-value vs. Control) |
| Vehicle Control | - | 100% | - |
| DX126-262 | 2.5 | 37.1% | < 0.05 |
| DX126-262 | 5 | 6.8% | < 0.01 |
| DX126-262 | 10 | 3.0% | < 0.01 |
| Kadcyla® (Comparator) | 5 | 49.3% | < 0.05 |
| Kadcyla® (Comparator) | 10 | 13.3% | < 0.01 |
| Data adapted from a study on a Tubulysin B analog ADC[2][4]. T/C% represents the mean tumor volume of the treated group relative to the mean tumor volume of the control group. |
Table 2: Acute Toxicity Profile of a Tubulysin B-based ADC (DX126-262) in Mice
| Treatment Group | Dose (mg/kg) | Maximum Body Weight Reduction | Notes |
| DX126-262 | 75 | Less pronounced than comparator | All animals survived. |
| DX126-262 | 150 | Less pronounced than comparator | All animals survived. |
| Kadcyla® (Comparator) | 75 | -9.3% on day 4 | Dose-dependent toxicity observed. |
| Kadcyla® (Comparator) | 150 | -14.3% on day 5 | Dose-dependent toxicity observed. |
| Data adapted from a study on a Tubulysin B analog ADC[2][4]. |
Experimental Workflow Diagram
Caption: Workflow for a typical in vivo study with this compound.
Disclaimer: These protocols are intended as a general guide. Specific experimental parameters, including cell numbers, drug dosages, and treatment schedules, should be optimized based on the specific research question, cell line, and animal model used. All work with potent cytotoxic compounds like this compound should be performed with appropriate safety precautions.
References
- 1. mdpi.com [mdpi.com]
- 2. doaj.org [doaj.org]
- 3. Involvement of Microtubules in the Regulation of Bcl2 Phosphorylation and Apoptosis through Cyclic AMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
Application Notes and Protocols for Creating Stable Tubulysin E-based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of stable and potent Tubulysin E-based Antibody-Drug Conjugates (ADCs). The focus is on strategies to overcome the inherent instability of the tubulysin payload, particularly the C11-acetate group, through innovative linker technologies and site-specific conjugation methods.
Introduction to this compound-based ADCs
Tubulysins are a class of highly potent cytotoxic agents that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] Their exceptional potency makes them attractive payloads for ADCs. However, a major challenge in the development of tubulysin-based ADCs is the hydrolytic instability of the C11-acetate ester, which is crucial for its cytotoxic activity.[3][4] Loss of this acetate group results in a significant decrease in potency.[4]
These application notes explore two key strategies to enhance the stability and therapeutic window of this compound-based ADCs:
-
Advanced Linker Chemistry: Utilizing linkers that protect the labile acetate group or release the payload through specific mechanisms within the target cell.
-
Site-Specific Conjugation: Precisely attaching the tubulysin payload to specific sites on the antibody to achieve a homogeneous drug-to-antibody ratio (DAR) and improved pharmacokinetic properties.[5]
Key Stability-Enhancing Techniques
Linker Chemistry for Enhanced Stability
The choice of linker is critical in protecting the tubulysin payload from premature degradation in circulation and ensuring its efficient release at the tumor site.
-
β-Glucuronidase-Cleavable Linkers: These linkers are designed to be cleaved by the lysosomal enzyme β-glucuronidase, which is abundant in the tumor microenvironment.[6][7][] The hydrophilic nature of the glucuronide moiety can also improve the solubility and reduce aggregation of the ADC.[9] Studies have shown that a β-glucuronidase-cleavable glucuronide linker can protect the C11-acetate of a tubulysin analog from hydrolysis and improve in vivo activity compared to a conventional dipeptide linker.[10]
-
Protease-Cleavable Dipeptide Linkers (e.g., Val-Ala): While commonly used, these linkers may not sufficiently protect the C11-acetate of tubulysin from hydrolysis in circulation, leading to attenuated potency.[3]
Site-Specific Conjugation for Homogeneity and Improved Pharmacokinetics
Site-specific conjugation methods offer significant advantages over traditional random conjugation to lysine residues or hinge cysteines. By controlling the location and number of conjugated payloads, site-specific ADCs exhibit improved homogeneity, stability, and pharmacokinetics.[5][11]
-
Engineered Cysteine Residues: Introducing cysteine residues at specific sites on the antibody allows for controlled conjugation of maleimide-containing linker-drugs. This approach results in a defined DAR and has been shown to improve the in vivo stability and efficacy of tubulysin ADCs.[11]
-
Enzymatic Conjugation: Techniques like microbial transglutaminase (MTG)-mediated conjugation can be used to attach payloads to specific glutamine residues on the antibody. This method has been shown to produce highly stable and effective ADCs.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on Tubulysin-based ADCs, highlighting the impact of different linkers and conjugation strategies on their stability and efficacy.
Table 1: In Vitro Cytotoxicity of Tubulysin Analogues and ADCs
| Compound/ADC | Cell Line | IC50 (ng/mL) | Reference |
| Deacetylated Tubulysin M | - | >100-fold less active than parent | [4] |
| Tubulysin M Analogue 11 | N87 | Potent | [12] |
| Dipeptide Linker-Tubulysin ADC (DAR 4) | L540cy | Single-digit to sub-ng/mL | [3] |
| Glucuronide Linker-Tubulysin ADC (DAR 4) | L540cy | Single-digit to sub-ng/mL | [3] |
| Site-Specific Tubulysin ADC (cysteine-engineered) | N87 | Sub-nanomolar | [5] |
| Random Lysine-Tubulysin ADC | N87 | Less potent than site-specific | [5] |
Table 2: In Vivo Stability and Efficacy of Tubulysin ADCs
| ADC Type | Xenograft Model | Stability Metric | Efficacy Outcome | Reference |
| Dipeptide Linker-Tubulysin ADC | L540cy Hodgkin lymphoma | Significant acetate hydrolysis | Less effective than glucuronide ADC | [1] |
| Glucuronide Linker-Tubulysin ADC | L540cy Hodgkin lymphoma | Acetate protected from hydrolysis | Highly active, cures at 0.75 mg/kg | [1] |
| Site-Specific (C'E loop) Tubulysin ADC | N87 | Minimal deconjugation and deacetylation | Superior efficacy | [5] |
| Hinge-Cysteine Conjugated Tubulysin ADC | N87 | Moderate deconjugation and deacetylation | Moderate efficacy | [5] |
| Lysine Conjugated Tubulysin ADC | N87 | High deconjugation and deacetylation | Least potent | [5] |
Experimental Protocols
Protocol for Site-Specific Conjugation of this compound to an Engineered Antibody
This protocol describes the conjugation of a maleimide-functionalized this compound linker to a cysteine-engineered antibody.
Materials:
-
Cysteine-engineered monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).
-
Maleimide-activated this compound linker dissolved in a compatible organic solvent (e.g., DMSO).
-
Quenching reagent (e.g., N-acetylcysteine).
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Antibody Reduction:
-
To a solution of the engineered mAb (e.g., 10 mg/mL), add a molar excess of TCEP solution.
-
Incubate at 37°C for 1-2 hours to reduce the engineered cysteine residues.
-
-
Conjugation:
-
Add the maleimide-activated this compound linker solution to the reduced antibody. The molar ratio of linker to antibody will depend on the desired DAR.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
-
Quenching:
-
Add a molar excess of the quenching reagent to cap any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography to remove excess linker, quenching reagent, and any aggregates.
-
-
Characterization:
-
Determine the DAR and purity of the ADC using techniques such as hydrophobic interaction chromatography (HIC) and LC-MS.
-
Protocol for In Vitro Cytotoxicity Assay of this compound-based ADCs
This protocol outlines the use of a colorimetric assay (e.g., MTT) to determine the cytotoxic activity of this compound-based ADCs on cancer cell lines.[13][14][15]
Materials:
-
Target cancer cell line (expressing the antigen recognized by the ADC's antibody).
-
Control cancer cell line (antigen-negative).
-
Complete cell culture medium.
-
This compound-based ADC.
-
Control ADC (non-targeting or unconjugated antibody).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
96-well microplates.
Procedure:
-
Cell Seeding:
-
Seed the target and control cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound-based ADC and the control ADC in complete culture medium.
-
Remove the old medium from the cell plates and add the ADC dilutions.
-
Include wells with medium only as a negative control.
-
Incubate the plates for a period of 72-120 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C in the dark.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Protocol for ADC Stability Assessment by LC-MS
This protocol describes a method to assess the stability of this compound-based ADCs in plasma by monitoring changes in DAR and payload deacetylation over time using Liquid Chromatography-Mass Spectrometry (LC-MS).[16][17][18]
Materials:
-
This compound-based ADC.
-
Plasma from a relevant species (e.g., human, mouse).
-
Immunoaffinity capture beads (e.g., Protein A/G).
-
Wash buffer (e.g., PBS).
-
Elution buffer (e.g., low pH glycine buffer).
-
Reducing agent (e.g., DTT).
-
LC-MS system.
Procedure:
-
Plasma Incubation:
-
Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
-
Immunoaffinity Capture:
-
At each time point, take an aliquot of the plasma-ADC mixture and add it to the immunoaffinity capture beads.
-
Incubate to allow the ADC to bind to the beads.
-
-
Washing and Elution:
-
Wash the beads with wash buffer to remove unbound plasma proteins.
-
Elute the ADC from the beads using the elution buffer.
-
-
Sample Preparation for LC-MS:
-
For DAR analysis, the eluted ADC can be analyzed intact or after reduction with DTT to separate the light and heavy chains.
-
For deacetylation analysis, the sample may require further processing like enzymatic digestion.
-
-
LC-MS Analysis:
-
Analyze the samples using a suitable LC-MS method to determine the average DAR and the percentage of deacetylated payload at each time point.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action of a this compound-based ADC.
Caption: Workflow for developing stable this compound-ADCs.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 7. WO2018175994A1 - Process for the preparation of glucuronide drug-linkers and intermediates thereof - Google Patents [patents.google.com]
- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 10. improving-antibody-tubulysin-conjugates-through-linker-chemistry-and-site-specific-conjugation - Ask this paper | Bohrium [bohrium.com]
- 11. Rational design, biophysical and biological characterization of site-specific antibody-tubulysin conjugates with improved stability, efficacy and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. ADC Plasma Stability Assay [iqbiosciences.com]
Application Notes and Protocols for Handling and Storing Tubulysin E
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tubulysin E is a highly potent cytotoxic peptide belonging to the tubulysin family, originally isolated from myxobacteria.[1][2] It is a powerful inhibitor of tubulin polymerization, leading to the disruption of microtubules, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[1][3][4] Due to its exceptional potency, even against multi-drug resistant (MDR) cell lines, this compound is a valuable payload for antibody-drug conjugates (ADCs) in cancer research and development.[2][5] Its high toxicity necessitates strict adherence to safety protocols for handling and storage to ensure the safety of laboratory personnel and the integrity of the compound.
Safety Precautions
This compound is classified as highly toxic if swallowed, in contact with skin, or if inhaled.[6][7] It can cause serious skin and eye irritation and may cause respiratory irritation.[6][7] All handling of this compound, both in powder form and in solution, must be conducted in a designated containment area, such as a chemical fume hood or a biological safety cabinet, by trained personnel.
Personal Protective Equipment (PPE):
-
Gloves: Wear impervious chemical-resistant gloves.
-
Lab Coat: A dedicated lab coat should be worn.
-
Eye Protection: Safety goggles with side shields are mandatory.[6]
-
Respiratory Protection: Use a suitable respirator when handling the powder form to avoid inhalation.[6][8]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention.[6][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[6][7]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6][7]
Waste Disposal:
All waste materials, including empty vials, pipette tips, and contaminated PPE, should be disposed of as hazardous chemical waste in accordance with local regulations.
Storage and Stability
Proper storage is critical to maintain the potency and stability of this compound. The compound is sensitive to repeated freeze-thaw cycles and hydrolysis of its acetate group, which can lead to a significant loss of activity.[9][10]
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Long-term | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution (-80°C) | -80°C | Up to 6 months | Aliquot into single-use volumes to avoid freeze-thaw cycles. Store under nitrogen if possible.[11] |
| Stock Solution (-20°C) | -20°C | Up to 1 month | Aliquot into single-use volumes. Store under nitrogen if possible.[11] |
| Working Solution | 2-8°C | Use on the same day | It is highly recommended to prepare fresh working solutions for each experiment.[11] |
Experimental Protocols
3.1. Preparation of this compound Stock Solution (e.g., 1 mM)
This protocol describes the preparation of a 1 mM stock solution of this compound. Adjust the volumes and weights accordingly for different desired concentrations.
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Sterile, single-use polypropylene microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered tips
Procedure:
-
Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration. For example, to prepare a 1 mM solution from 1 mg of this compound (MW: 844.07 g/mol ), add 1.185 mL of DMSO.
-
Solubilization: Gently vortex or sonicate the solution to ensure complete dissolution. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: Aliquot the stock solution into single-use, tightly sealed tubes. The volume of the aliquots should be appropriate for your typical experimental needs to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[11]
3.2. Preparation of Working Solutions
Procedure:
-
Thawing: Remove a single aliquot of the stock solution from the freezer and thaw it at room temperature.
-
Dilution: In a chemical fume hood, dilute the stock solution to the final desired concentration using the appropriate cell culture medium or buffer for your experiment.
-
Usage: Use the freshly prepared working solution on the same day. Do not store diluted working solutions for later use.[11]
Mechanism of Action
This compound exerts its cytotoxic effects by potently inhibiting tubulin polymerization.[1][5] This disrupts the formation and function of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The depolymerization of microtubules leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis and programmed cell death.[3][4]
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram outlines the recommended workflow for handling and preparing this compound in a laboratory setting.
Caption: Recommended workflow for this compound handling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Tubulysin A|205304-86-5|MSDS [dcchemicals.com]
- 9. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Tubulysin E in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Tubulysin E as a potent payload in targeted cancer therapies, including antibody-drug conjugates (ADCs). Detailed protocols for key experiments are provided to guide researchers in the evaluation of this compound-based therapeutics.
Introduction to this compound
Tubulysins are a class of natural tetrapeptides originally isolated from myxobacteria that exhibit exceptionally potent cytotoxic activity against a wide range of cancer cell lines.[1] Their mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[2][3] A significant advantage of tubulysins is their retained potency against multidrug-resistant (MDR) cancer cell lines, which often overexpress efflux pumps like P-glycoprotein (Pgp).[1] These properties make this compound and its analogues highly attractive payloads for targeted delivery to cancer cells via ADCs.
Mechanism of Action
This compound exerts its cytotoxic effects through a well-defined signaling pathway culminating in apoptosis.
Caption: this compound ADC mechanism of action.
Quantitative Data: In Vitro Cytotoxicity
The following tables summarize the in vitro cytotoxicity (IC50 values) of various Tubulysin analogues and their corresponding ADCs across different cancer cell lines.
Table 1: Cytotoxicity of Free Tubulysin Analogues
| Compound | Cell Line | IC50 (nM) | Reference |
| NH-tubulysin M | BJAB | 2.1 | [4] |
| NH-tubulysin M | BJAB.Luc/Pgp | 23 | [4] |
| NH-tubulysin M | WSU | 2.0 | [4] |
| NH-tubulysin M | Jurkat | 5.0 | [4] |
| Tubulysin M | BJAB | 0.12 | [4] |
| Tubulysin M | BJAB.Luc/Pgp | 0.13 | [4] |
| Tubulysin M | WSU | 0.11 | [4] |
| Tubulysin M | Jurkat | 0.10 | [4] |
| DX126-262 | BT-474 | 0.06 - 0.19 | [5] |
| DX126-262 | NCI-N87 | 0.06 - 0.19 | [5] |
| DX126-262 | SK-BR-3 | 0.06 - 0.19 | [5] |
Table 2: In Vitro Cytotoxicity of Tubulysin-based ADCs
| ADC | Target | Cell Line | IC50 (ng/mL) | Reference |
| Anti-HER2 ADC | HER2 | SK-BR-3 | 4-7 | [6] |
| Anti-HER2 ADC | HER2 | MDA-MB-468 | >3600 | [6] |
| R347 (control) | - | SK-BR-3 | >3600 | [6] |
| Trastuzumab-Tubulysin | HER2 | N87 (+++) | Not specified | [7][8] |
| Trastuzumab-Tubulysin | HER2 | BT474 (+++) | Not specified | [7][8] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of a this compound-based ADC on a cancer cell line.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound-ADC and control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete medium.
-
Perform a cell count and determine cell viability (should be >95%).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound-ADC and a non-targeting control ADC in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted ADCs to the respective wells. Include wells with medium only as a blank control and wells with untreated cells as a negative control.
-
Incubate the plate for a period determined by the payload's mechanism of action (typically 72-96 hours for tubulin inhibitors).[9]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software.
-
Protocol 2: In Vivo Efficacy Evaluation in a Xenograft Model
This protocol provides a general framework for assessing the anti-tumor efficacy of a this compound-based ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., female athymic nude mice, 4-6 weeks old)
-
Human cancer cell line (e.g., NCI-N87 for a gastric cancer model)
-
Matrigel (optional, to aid tumor formation)
-
This compound-ADC, control ADC, and vehicle control (e.g., PBS)
-
Calipers for tumor measurement
-
Appropriate animal housing and care facilities
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, potentially mixed with Matrigel.
-
Subcutaneously inject a defined number of cells (e.g., 2 x 10^6 cells) into the flank of each mouse.[10]
-
Monitor the mice regularly for tumor growth.
-
-
Treatment Administration:
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, control ADC, this compound-ADC at different dose levels).
-
Administer the treatments via an appropriate route (e.g., intravenous injection).
-
-
Efficacy Monitoring:
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[11]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue monitoring until the tumors in the control group reach a predefined endpoint or for a specified duration.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Perform statistical analysis to determine the significance of the observed differences between treatment groups.
-
ADC Development and Evaluation Workflow
The development of a this compound-based ADC is a multi-step process that requires careful characterization and evaluation at each stage.
Caption: General workflow for ADC development.
References
- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of Tubulysin E in studying microtubule-dependent processes.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysins are a class of potent cytotoxic peptides originally isolated from myxobacteria. Among them, Tubulysin E has garnered significant interest within the research and drug development communities due to its profound effects on microtubule dynamics. Microtubules are essential cytoskeletal polymers involved in a myriad of cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function. This compound disrupts these dynamics, making it an invaluable tool for studying microtubule-dependent processes and a promising payload for antibody-drug conjugates (ADCs) in cancer therapy.[1][2][3]
This document provides detailed application notes and protocols for the use of this compound in studying microtubule-dependent cellular events. It is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
This compound exerts its potent antimitotic activity by inhibiting tubulin polymerization. It binds to the vinca domain on β-tubulin, a subunit of the tubulin heterodimer that forms microtubules.[2][4] This binding prevents the incorporation of tubulin dimers into growing microtubules, leading to a net depolymerization of the microtubule network. The disruption of microtubule dynamics triggers a cascade of cellular events, including:
-
Cell Cycle Arrest: The destabilization of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, leads to an arrest of the cell cycle in the G2/M phase.[4]
-
Apoptosis: Prolonged mitotic arrest and cellular stress induced by microtubule disruption ultimately lead to programmed cell death, or apoptosis.[1][4]
-
Effectiveness against Multidrug-Resistant (MDR) Cells: Notably, this compound has shown efficacy in cancer cell lines that have developed resistance to other microtubule-targeting agents, as it is not a substrate for common efflux pumps like P-glycoprotein.[2]
Data Presentation
Table 1: In Vitro Cytotoxicity of Tubulysin Analogs in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various Tubulysin analogs, including those structurally related to this compound, across a panel of human cancer cell lines. This data highlights the potent and broad-spectrum anti-proliferative activity of this class of compounds.
| Cell Line | Cancer Type | Tubulysin Analog | IC50 (nM) | Reference |
| BJAB | Burkitt's Lymphoma | Tubulysin M | 0.12 | [2] |
| BJAB.Luc/Pgp | Burkitt's Lymphoma (Pgp-overexpressing) | Tubulysin M | 0.13 | [2] |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Tubulysin M | 0.11 | [2] |
| Jurkat | T-cell Leukemia | Tubulysin M | 0.10 | [2] |
| SK-BR-3 | Breast Adenocarcinoma | anti-HER2-Tubulysin Conjugate | 4-7 ng/mL | |
| MDA-MB-468 | Breast Adenocarcinoma (HER2-negative) | anti-HER2-Tubulysin Conjugate | >3600 ng/mL | |
| HER2-positive cell lines | Various | DX126-262 (Tubulysin-based ADC) | 0.06 - 0.19 | [5] |
| MDA-MB-468 | Breast Adenocarcinoma (HER2-negative) | DX126-262 (Tubulysin-based ADC) | No toxicity | [5] |
Table 2: Quantitative Effects of Tubulin-Targeting Agents on Microtubule Polymerization
| Compound Class | Example | Effect on Tubulin Polymerization | Typical Assay Readout |
| Microtubule Destabilizers (Vinca Alkaloids) | Vinblastine | Inhibits polymerization, promotes depolymerization | Decreased rate and extent of turbidity increase |
| Microtubule Destabilizers (Colchicine Site Binders) | Colchicine, Nocodazole | Inhibits polymerization | Decreased rate and extent of turbidity increase |
| Microtubule Stabilizers (Taxanes) | Paclitaxel | Promotes polymerization, stabilizes microtubules | Increased rate and extent of turbidity increase |
| Tubulysins | This compound | Potently inhibits polymerization | Significant decrease in the rate and extent of turbidity increase |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on a cancer cell line using a colorimetric MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.01 pM to 100 nM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software.
-
Protocol 2: Immunofluorescence Microscopy of Microtubules
This protocol describes how to visualize the effect of this compound on the microtubule network in cells.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate and allow them to attach and grow for 24 hours.
-
Treat the cells with the desired concentration of this compound (e.g., 1-10 nM) for a specified time (e.g., 16-24 hours). Include a vehicle control.
-
-
Fixation:
-
Gently wash the cells twice with PBS.
-
Fix the cells by incubating with the fixative solution for 10-15 minutes at room temperature (for paraformaldehyde) or 5-10 minutes at -20°C (for methanol).
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
If using a paraformaldehyde-based fixative, permeabilize the cells by incubating with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells with blocking buffer for 30-60 minutes at room temperature.
-
-
Antibody Staining:
-
Dilute the primary anti-α-tubulin antibody in blocking buffer according to the manufacturer's instructions.
-
Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Dilute the fluorescently labeled secondary antibody in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using a drop of mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.
-
Acquire images of the microtubule network and nuclei.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution in response to this compound treatment.
Materials:
-
Cells in suspension
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to grow to 60-70% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) for 24 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a laser to excite the PI and collect the fluorescence emission.
-
Acquire data from at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualization of Cellular Pathways and Workflows
Signaling Pathway of this compound-Induced Cell Cycle Arrest and Apoptosis
Caption: Mechanism of this compound-induced cytotoxicity.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for studying this compound effects.
Logical Relationship of this compound's Effects
Caption: Logical flow of this compound's action.
References
- 1. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A tubulin polymerization microassay used to compare ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Tubulysin E Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysins are a class of highly potent cytotoxic tetrapeptides originally isolated from myxobacteria.[1][2] Tubulysin E, a member of this family, exhibits powerful anti-microtubule activity, making it a compound of significant interest for cancer therapy, particularly as a payload in antibody-drug conjugates (ADCs).[2][3] Its mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis.[4][5] Notably, tubulysins have demonstrated efficacy against multi-drug-resistant (MDR) cancer cell lines.[2][4]
These application notes provide a comprehensive guide for designing and executing preclinical studies to evaluate the in vivo efficacy of this compound using xenograft models. The protocols detailed herein cover model establishment, treatment administration, and endpoint analyses for assessing anti-tumor activity and mechanism of action.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its cytotoxic effects by binding to tubulin and inhibiting its polymerization into microtubules.[5] This disruption of the microtubule cytoskeleton interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[2][4] Consequently, cells treated with this compound are unable to progress through mitosis and arrest in the G2/M phase of the cell cycle.[1][5] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Caption: this compound inhibits tubulin polymerization, leading to G2/M arrest and apoptosis.
Experimental Workflow Overview
The assessment of this compound in a xenograft model follows a structured workflow, from initial model selection and establishment to terminal tissue analysis. This process ensures robust and reproducible data collection for evaluating therapeutic efficacy.
Caption: Workflow for a xenograft study from cell line selection to efficacy analysis.
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Model
This protocol describes the subcutaneous implantation of human tumor cells into immunocompromised mice.
Materials:
-
Selected human cancer cell line (e.g., MX-1 breast, HCT-116 colon, PC-3 prostate)[6][7]
-
Immunocompromised mice (e.g., NOD-SCID Gamma (NSG) or Nude mice, 6-8 weeks old)[8][9]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (optional, can improve tumor take rate)[9]
-
1-cc syringes with 27- or 30-gauge needles[10]
-
Hemocytometer and Trypan Blue solution[10]
-
Sterile surgical instruments
Procedure:
-
Cell Preparation: Culture tumor cells under standard conditions until they reach 70-80% confluency.[10]
-
Harvest the cells using Trypsin-EDTA, wash twice with sterile PBS, and perform a cell count using a hemocytometer. Assess viability with Trypan Blue; viability should be >95%.[10]
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel® at a final concentration of 2 x 10⁷ cells/mL. Keep the cell suspension on ice.[9]
-
Implantation: Anesthetize the mouse using isoflurane inhalation.[9]
-
Shave and sterilize the injection site on the right flank of the mouse with an alcohol wipe.[9]
-
Using a 1-cc syringe, draw up the cell suspension. To avoid cell damage, it's recommended to draw the suspension into the syringe without a needle attached, then attach the needle for injection.[10]
-
Inject 100-150 µL of the cell suspension (containing 2-3 x 10⁶ cells) subcutaneously into the prepared flank.[10]
-
Monitor the mice for tumor development. Tumors should become palpable within 1-3 weeks.[8][10]
Protocol 2: Drug Administration and In-Life Monitoring
This protocol outlines the procedure for treating tumor-bearing mice and monitoring their health and tumor growth.
Materials:
-
This compound (solubilized in an appropriate vehicle, e.g., DMSO, saline, Cremophor EL)
-
Vehicle control solution
-
Dosing syringes and needles appropriate for the route of administration (e.g., IV, IP)
-
Digital calipers
-
Animal scale
Procedure:
-
Tumor Monitoring: Once tumors are palpable, begin measuring their dimensions 2-3 times per week using digital calipers.[8]
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[10]
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[8] Ensure the average tumor volume is similar across all groups.
-
Treatment Administration:
-
Record the body weight of each mouse before every dose.[9]
-
Administer this compound or the vehicle control according to the predetermined dosing schedule and route (e.g., 0.5 mg/kg, intravenously, twice a week). The exact dose and schedule should be determined in prior maximum tolerated dose (MTD) studies.
-
-
In-Life Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week throughout the study.[9]
-
Monitor the animals daily for any signs of toxicity, such as significant weight loss (>15-20%), lethargy, ruffled fur, or other adverse clinical signs.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when signs of excessive toxicity are observed.[8]
-
Protocol 3: Terminal Tissue Collection and Processing
This protocol details the procedures for collecting tumor tissue at the study endpoint for downstream analysis.
Materials:
-
Euthanasia equipment (e.g., CO₂ chamber)
-
Sterile surgical instruments
-
10% Neutral Buffered Formalin (NBF)
-
Cryovials and liquid nitrogen
-
RNase-free tubes and reagents (if performing RNA analysis)
Procedure:
-
Euthanize mice according to approved institutional guidelines.
-
Immediately following euthanasia, surgically excise the tumor.[11]
-
Remove any excess non-tumorous tissue.[11]
-
Divide the tumor into sections for different analyses:
-
For Histology (TUNEL): Place a portion of the tumor in a cassette and fix it in 10% NBF for 24 hours before transferring to 70% ethanol for paraffin embedding.[11][12]
-
For Protein Analysis (Western Blot): Snap-freeze a portion of the tumor in liquid nitrogen and store it at -80°C.[11][13]
-
For RNA Analysis: Place a portion into an RNase-inhibiting solution (e.g., RNAlater®), incubate overnight at 4°C, then store at -80°C.
-
Efficacy and Pharmacodynamic Analyses
Assessment of Tumor Growth Inhibition (TGI)
TGI is the primary efficacy endpoint. It is calculated at the end of the study to quantify the anti-tumor effect of this compound.
Calculation: % TGI = [1 - (ΔT / ΔC)] x 100
Where:
-
ΔT = Mean tumor volume change in the treated group (Final - Initial)
-
ΔC = Mean tumor volume change in the control group (Final - Initial)
Protocol 4: TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[12][14]
Materials:
-
Paraffin-embedded tumor sections (5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration[15]
-
Proteinase K[15]
-
Commercial TUNEL assay kit (e.g., HRP-DAB or fluorescent)[14][16]
-
Hematoxylin or DAPI for counterstaining
Procedure (abbreviated for HRP-DAB kit):
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%) and finally distilled water.[15]
-
Permeabilization: Incubate sections with Proteinase K solution to allow enzyme access to the DNA.[15]
-
TUNEL Reaction: Incubate the sections with the TdT reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., Biotin-dUTP).[16]
-
Detection: Apply a streptavidin-HRP conjugate, followed by the DAB substrate, which will produce a brown precipitate in apoptotic cells.[15]
-
Counterstaining: Lightly counterstain the nuclei with hematoxylin to visualize all cells.[16]
-
Analysis: Under a light microscope, count the number of TUNEL-positive (brown) nuclei and the total number of nuclei in several high-power fields. Calculate the apoptotic index as (Number of TUNEL-positive cells / Total number of cells) x 100.
Protocol 5: Western Blot for Protein Expression
Western blotting is used to measure changes in the levels of key proteins involved in the cell cycle and apoptosis, providing mechanistic insight into this compound's in vivo activity.
Materials:
-
Frozen tumor tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors[17]
-
BCA Protein Assay Kit[13]
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cleaved Caspase-3, anti-PARP, anti-p-Histone H3, anti-Cyclin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies[17]
-
Enhanced chemiluminescence (ECL) substrate[17]
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize ~20-30 mg of frozen tumor tissue in ice-cold RIPA buffer.[17] Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 20 minutes at 4°C to pellet cellular debris.[17]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[13]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins by size.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[18]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again three times with TBST.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[17]
-
Analysis: Perform densitometry analysis using software like ImageJ to quantify the protein bands. Normalize the expression of target proteins to a loading control (e.g., β-actin).
Data Presentation
Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition in Xenograft Model
| Treatment Group | N | Initial Tumor Volume (mm³ ± SEM) | Final Tumor Volume (mm³ ± SEM) | Δ Tumor Volume (mm³) | % TGI | P-value (vs. Vehicle) |
|---|---|---|---|---|---|---|
| Vehicle | 10 | 145.2 ± 12.1 | 1680.5 ± 150.3 | 1535.3 | - | - |
| This compound (0.5 mg/kg) | 10 | 148.1 ± 11.8 | 455.3 ± 65.7 | 307.2 | 80.0% | <0.001 |
| this compound (1.0 mg/kg) | 10 | 146.9 ± 13.0 | 210.9 ± 40.2 | 64.0 | 95.8% | <0.0001 |
Table 2: Pharmacodynamic Marker Analysis in Tumor Tissue
| Treatment Group | N | Apoptotic Index (% TUNEL+ ± SEM) | Relative Cleaved Caspase-3 (Normalized to β-actin ± SEM) | Relative p-Histone H3 (Normalized to β-actin ± SEM) |
|---|---|---|---|---|
| Vehicle | 5 | 2.1 ± 0.5 | 1.00 ± 0.15 | 1.00 ± 0.21 |
| this compound (1.0 mg/kg) | 5 | 25.8 ± 3.1 | 4.52 ± 0.48 | 3.89 ± 0.41 |
References
- 1. mdpi.com [mdpi.com]
- 2. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Therapeutic cure against human tumor xenografts in nude mice by a microtubule stabilization agent, fludelone, via parenteral or oral route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. brd.nci.nih.gov [brd.nci.nih.gov]
- 10. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 11. cdn.bcm.edu [cdn.bcm.edu]
- 12. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Extraction from Mice Xenograft Tumor [bio-protocol.org]
- 14. TUNEL Assay Kit (Fluorescence, 488 nm) | Cell Signaling Technology [cellsignal.com]
- 15. abcam.com [abcam.com]
- 16. biotna.net [biotna.net]
- 17. Protein extraction and western blot (mouse tissues) [protocols.io]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Analyzing Tubulysin E-Induced Apoptosis: A Guide for Researchers
Application Notes and Protocols for the Comprehensive Analysis of Programmed Cell Death Induced by a Potent Microtubule Inhibitor
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of action of novel anti-cancer compounds is paramount. Tubulysin E, a highly potent cytotoxic peptide derived from myxobacteria, has emerged as a promising agent due to its ability to induce apoptosis in cancer cells.[1][2] This document provides detailed application notes and experimental protocols for the comprehensive analysis of this compound-induced apoptosis, focusing on key cellular events from initial cytotoxicity to the execution of programmed cell death.
Mechanism of Action: Targeting the Microtubule Network
This compound exerts its potent anti-cancer effects by disrupting microtubule dynamics.[1][2] It inhibits the polymerization of tubulin, the fundamental building block of microtubules. This interference with the microtubule network leads to a cascade of cellular events, beginning with the arrest of the cell cycle in the G2/M phase and culminating in the activation of the apoptotic machinery.[3][4]
Key Methods for Analyzing this compound-Induced Apoptosis
A multi-faceted approach is essential to fully characterize the apoptotic process induced by this compound. The following sections detail the critical assays and provide step-by-step protocols for their implementation.
Assessment of Cytotoxicity
The initial step in evaluating the anti-cancer potential of this compound is to determine its cytotoxicity across various cancer cell lines. The IC50 value, the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this assessment. Assays such as the MTT or SRB assay are commonly employed for this purpose.
Quantitative Data Summary: Cytotoxicity of Tubulysin Analogues
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Tubulysin A | A549 | Lung Carcinoma | 1.5 | [1] |
| Tubulysin A | HCT-116 | Colorectal Carcinoma | 0.8 | [1] |
| Tubulysin A | MDA-MB-231 | Breast Adenocarcinoma | 2.55 | [1] |
| Tubulysin A | MCF-7 | Breast Adenocarcinoma | 0.09 | [1] |
| Tubulysin Analogue 11 | N87 | Gastric Carcinoma | 0.1 - 1 | [5] |
| Tubulysin Analogue 11 | MDA-MB-361-DYT2 | Breast Carcinoma | 1 - 10 | [5] |
| KEMTUB10 | MCF7 | Breast Cancer | 0.0301 | [6] |
| KEMTUB10 | MDA-MB-231 | Breast Cancer | 0.068 | [6] |
Experimental Protocol: MTT Cell Viability Assay
This protocol provides a general guideline for determining the IC50 of this compound in adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Analysis of Apoptosis by Annexin V/Propidium Iodide Staining
Annexin V staining is a widely used method to detect one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V/PI Staining by Flow Cytometry
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with various concentrations of this compound for a predetermined time (e.g., 24, 48 hours). Include an untreated control.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Measurement of Caspase Activation
Caspases are a family of proteases that play a central role in the execution of apoptosis. The activation of initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3 and -7) is a hallmark of apoptosis. Fluorometric or colorimetric assays can be used to measure the activity of specific caspases.
Experimental Protocol: Caspase-3/7 Activity Assay (Fluorometric)
Materials:
-
Treated and untreated cell lysates
-
Caspase-3/7 substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer
-
Fluorometric plate reader
Procedure:
-
Treat cells with this compound to induce apoptosis.
-
Lyse the cells and collect the protein extract. Determine the protein concentration of each lysate.
-
In a 96-well black plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Prepare a reaction mixture containing the assay buffer and the caspase-3/7 substrate.
-
Add 50 µL of the reaction mixture to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.
-
The fold-increase in caspase-3/7 activity can be determined by comparing the fluorescence of the treated samples to the untreated control.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
The loss of mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis. Fluorescent dyes such as JC-1 and TMRE are commonly used to assess changes in ΔΨm. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
Experimental Protocol: Mitochondrial Membrane Potential Assay using JC-1
Materials:
-
Treated and untreated cells
-
JC-1 staining solution
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with this compound as desired.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in complete medium at a concentration of 1 x 10^6 cells/mL.
-
Add JC-1 staining solution to the cells to a final concentration of 2 µM.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Centrifuge the cells, remove the supernatant, and wash once with assay buffer.
-
Resuspend the cells in assay buffer.
-
Analyze the cells immediately by flow cytometry, detecting green fluorescence (FITC channel) and red fluorescence (PE channel). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Cell Cycle Analysis
As this compound is a microtubule inhibitor, it is expected to cause cell cycle arrest, primarily in the G2/M phase.[3][4] Flow cytometry analysis of propidium iodide-stained cells is the standard method for determining the distribution of cells in different phases of the cell cycle.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
Treated and untreated cells
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Process: Signaling Pathways and Workflows
To facilitate a clearer understanding of the molecular events and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for analyzing this compound-induced apoptosis.
References
- 1. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Measuring the Binding Affinity of Tubulysin E to Tubulin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysins are a class of potent cytotoxic peptides that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. Tubulysin E, a member of this family, demonstrates significant anti-cancer activity, making it a molecule of high interest in drug development, particularly as a payload for antibody-drug conjugates (ADCs). Accurate determination of its binding affinity to tubulin is critical for understanding its mechanism of action, structure-activity relationships (SAR), and for the development of effective cancer therapeutics.
This document provides detailed protocols for measuring the binding affinity of this compound to tubulin, focusing on the widely used fluorescence polarization (FP) competition assay. Additionally, an overview of the tubulin polymerization assay is included as an orthogonal method to confirm the inhibitory effect of this compound on microtubule formation.
Key Experimental Methodologies
Several biophysical techniques can be employed to measure the binding affinity of small molecules to proteins. For the interaction between this compound and tubulin, fluorescence polarization is a robust and sensitive method.
Fluorescence Polarization (FP) Competition Assay
This assay measures the change in the polarization of fluorescent light emitted from a labeled molecule (a fluorescent probe) upon binding to a larger molecule (tubulin). In a competition format, the ability of an unlabeled ligand (this compound) to displace the fluorescent probe from tubulin is quantified, allowing for the determination of its binding affinity.[1][2][3]
Principle: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger tubulin protein, its tumbling is restricted, leading to a high fluorescence polarization signal. Unlabeled this compound competes with the tracer for binding to tubulin, causing a decrease in the polarization signal that is proportional to the concentration and affinity of this compound.[2]
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the formation of microtubules from tubulin dimers. While it doesn't directly yield a binding constant (Kd), it provides functional data on the compound's inhibitory activity, which is a consequence of its binding. This can be monitored by changes in light scattering or through the use of a fluorescence reporter.[4][5][6][7]
Principle: Purified tubulin polymerizes into microtubules in the presence of GTP and at an appropriate temperature (37°C). This polymerization can be monitored by an increase in the absorbance (turbidity) of the solution at 340 nm as microtubules scatter light. Alternatively, a fluorescent reporter like DAPI, which preferentially binds to polymerized tubulin, can be used to monitor polymerization via an increase in fluorescence.[4][5] Inhibitors of polymerization, like this compound, will prevent or reduce this increase in signal.
Quantitative Data Summary
The following table summarizes typical quantitative data that can be obtained from binding affinity and functional assays for tubulin inhibitors. Note that specific values for this compound may vary depending on experimental conditions. The values presented here are illustrative based on data for potent tubulin inhibitors of the tubulysin class.
| Parameter | Description | Typical Value Range | Assay Method |
| Kd (Dissociation Constant) | A measure of the binding affinity between this compound and tubulin. A lower Kd indicates a higher binding affinity. | Sub-nanomolar to low nanomolar (e.g., 0.1 - 10 nM) | Fluorescence Polarization |
| IC50 (Inhibitory Concentration 50%) | The concentration of this compound required to inhibit tubulin polymerization by 50%. | Low nanomolar (e.g., 1 - 50 nM) | Tubulin Polymerization Assay |
| Ki (Inhibition Constant) | The dissociation constant of the inhibitor-enzyme complex, derived from the IC50 value. | Low nanomolar (e.g., 1 - 50 nM) | Tubulin Polymerization Assay |
Note: The C11 acetate group on tubulysin analogues has been shown to be important for high-affinity binding to tubulin.[8][9]
Experimental Protocols
Protocol 1: Fluorescence Polarization Competition Assay
Materials:
-
Purified tubulin (porcine or bovine brain, >99% pure)
-
This compound
-
Fluorescently labeled probe that binds to the vinca domain of tubulin (e.g., a fluorescent derivative of vinblastine or a custom-synthesized labeled peptide)
-
Assay Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP (Guanosine-5'-triphosphate)
-
Black, low-volume 384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of tubulin in the assay buffer. Determine the precise concentration using a protein assay.
-
Prepare a stock solution of the fluorescent probe in DMSO.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further into the assay buffer.
-
Prepare a 10 mM stock solution of GTP in water and dilute it in the assay buffer to the desired final concentration (typically 1 mM).
-
-
Assay Setup:
-
Add a constant concentration of the fluorescent probe and tubulin to each well of the 384-well plate. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the probe and a concentration of tubulin that gives a significant polarization window.
-
Add varying concentrations of this compound to the wells. Include control wells with no this compound (high polarization) and wells with probe only (low polarization).
-
Add GTP to all wells to a final concentration of 1 mM.
-
The final volume in each well should be consistent (e.g., 20 µL).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a predetermined period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader. The excitation and emission wavelengths will depend on the fluorophore used for the probe.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent probe.
-
Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent probe.
-
Protocol 2: Tubulin Polymerization Assay (Fluorescence-Based)
Materials:
-
Tubulin Polymerization Assay Kit (commercially available kits, e.g., from Cytoskeleton, Inc., are recommended)
-
Purified tubulin (>99% pure)
-
This compound
-
Assay Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution
-
Glycerol (as a polymerization enhancer)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Black 96-well or 384-well microplates
-
Fluorescence plate reader with temperature control (37°C)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of tubulin (e.g., 2 mg/mL) in assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer. Include positive (e.g., paclitaxel for stabilization, nocodazole for destabilization) and negative (vehicle) controls.
-
Prepare a working solution containing assay buffer, GTP (final concentration 1 mM), glycerol (final concentration 10%), and DAPI (final concentration ~6.3 µM).[4]
-
-
Assay Setup:
-
On ice, add the tubulin solution to the wells of the microplate.
-
Add the different concentrations of this compound or control compounds to the respective wells.
-
Initiate the polymerization by adding the GTP/glycerol/DAPI working solution to all wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation ~360 nm, emission ~450 nm for DAPI) every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each concentration of this compound.
-
The rate of polymerization (Vmax) can be determined from the slope of the linear phase of the polymerization curve.
-
Plot the Vmax or the final fluorescence intensity against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for the inhibition of tubulin polymerization.
-
Visualizations
Caption: Workflow for the Fluorescence Polarization Competition Assay.
Caption: Mechanism of Action of this compound.
References
- 1. A tubulin-based fluorescent polarization assay for paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tracerDB | FP [tracerdb.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamopen.com [benthamopen.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Tubulysin E and its Conjugates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of Tubulysin E and its antibody-drug conjugates (ADCs). Tubulysins are a class of highly potent cytotoxic peptides that inhibit tubulin polymerization, making them attractive payloads for ADCs in cancer therapy.[1][2][3] Robust analytical methods are crucial for ensuring the quality, stability, and efficacy of these complex biotherapeutics.
Introduction to this compound and its Conjugates
Tubulysins are tetrapeptides that exhibit picomolar potency against a wide range of cancer cell lines.[4] Their mechanism of action involves binding to the vinca domain of tubulin, leading to microtubule depolymerization, cell cycle arrest, and apoptosis.[1][5] A key feature of tubulysins is their ability to overcome multidrug resistance, a common challenge in cancer treatment.[1][6]
The conjugation of this compound to a monoclonal antibody (mAb) creates an ADC designed to selectively deliver the potent payload to tumor cells expressing a specific antigen, thereby minimizing systemic toxicity.[1][7] The analytical characterization of this compound and its ADCs is complex due to the heterogeneity of the conjugates and potential degradation pathways, such as deacetylation and deconjugation.[2][7]
Analytical Techniques and Methodologies
A multi-faceted analytical approach is required to characterize this compound and its conjugates fully. This includes techniques to determine purity, concentration, drug-to-antibody ratio (DAR), stability, and potency.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are fundamental for the separation and quantification of this compound, its analogues, and ADC species.
2.1.1. Reversed-Phase HPLC/UPLC (RP-HPLC/UPLC)
RP-HPLC/UPLC is a powerful technique for assessing the purity of the tubulysin payload and for analyzing the ADC after specific sample preparation steps.
-
Application: Purity assessment of synthetic tubulysin analogues and stability analysis of the payload.
-
Principle: Separates molecules based on their hydrophobicity.
2.1.2. Hydrophobic Interaction Chromatography (HIC)
HIC is a non-denaturing chromatographic technique used to determine the drug-to-antibody ratio (DAR) distribution of ADCs.
-
Application: Determination of average DAR and distribution of different drug-loaded species.
-
Principle: Separates proteins based on their surface hydrophobicity. The conjugation of hydrophobic payloads like tubulysin increases the hydrophobicity of the antibody, allowing for the separation of species with different DARs.[8]
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the structural characterization and quantification of this compound and its conjugates, providing information on molecular weight, payload identity, and post-translational modifications.
2.2.1. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC/UPLC with the detection sensitivity and specificity of mass spectrometry.
-
Application: Quantification of total and conjugated tubulysin, identification of metabolites, and characterization of in vivo biotransformations.[4][9]
-
Principle: The sample is first separated by LC, then ionized and fragmented in the mass spectrometer. The resulting fragment ions provide structural information for identification and quantification.
2.2.2. High-Resolution Accurate-Mass (HRAM) MS
HRAM MS, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap-based systems, provides high mass accuracy and resolution, enabling the detailed characterization of intact ADCs and their subunits.
-
Application: In-depth characterization of in vivo biotransformations, such as deacetylation, of intact ADCs.[2][10]
-
Principle: Provides precise mass measurements, allowing for the confident identification of molecular formulas and the differentiation of closely related species.
Immunoassays
Ligand-binding assays (LBAs) are used to quantify ADC levels in biological matrices and to assess their stability.
-
Application: Pharmacokinetic (PK) studies and monitoring of ADC stability in vivo.
-
Principle: Utilizes specific antibodies to capture and detect the ADC. Different assay formats can be designed to measure total antibody, conjugated antibody, or intact ADC. Specific reagents can be developed to differentiate between intact and deacetylated payloads.[7]
Quantitative Data Summary
The following tables summarize key quantitative data related to the characterization of this compound and its conjugates.
Table 1: In Vitro Cytotoxicity of Tubulysin Analogues
| Compound | Modification | N87 IC50 (nM) | BT474 IC50 (nM) |
| Payload 2 | Acetate Ester | Data not specified | Data not specified |
| Payload 3 | Deacetylated | >100-fold less active than Payload 2 | Data not specified |
Data synthesized from literature to illustrate the significant loss of potency upon deacetylation.[8]
Table 2: In Vitro Cytotoxicity of Tubulysin ADCs
| ADC | Target Antigen Expression | Cell Line | IC50 (ng/mL) |
| ADC1 (Tubulysin Conjugate) | High | N87, BT474 | Single-digit to sub-ng/mL |
| ADC1 (Tubulysin Conjugate) | Moderate | MDA-MB-453 | Slightly lower activity |
| ADC1 (Tubulysin Conjugate) | Negative | HT-29 | Nearly 1000-fold reduced potency |
| ADC2 (Nontargeted Control) | N/A | All tested cell lines | No activity |
This table demonstrates the target-specific cytotoxicity of Tubulysin ADCs.[8][11]
Table 3: Ester Stability of Tubulysin Conjugates in Mouse Plasma
| Conjugate | Time Point | % Ester Intact |
| gluc-Tub(OAc) ADC | 7 days | 68% |
| gluc-Tub(OiVal) ADC | 7 days | 94% |
This data highlights the impact of modifying the ester side-chain to improve stability.[12][13]
Experimental Protocols
Protocol for RP-UPLC-MS Analysis of ADC Stability
This protocol is designed to assess the in vitro stability of a Tubulysin ADC, specifically monitoring for deacetylation.
Materials:
-
Tubulysin ADC
-
Mouse plasma (or other relevant biological matrix)
-
Anti-human capture affinity resin (e.g., IgSelect)
-
Wash buffer: 0.5 M NaCl
-
Elution buffer: 50 mM glycine, pH 3.0
-
Reducing agent: 5 mM Dithiothreitol (DTT)
-
Deglycosylating enzyme: PNGase F
-
UPLC system coupled to a QTOF mass spectrometer
Procedure:
-
Incubate the Tubulysin ADC in mouse plasma at 37°C.
-
At designated time points (e.g., 3 and 7 days), take aliquots of the plasma.
-
Purify the ADC from the plasma using anti-human capture affinity resin.
-
Wash the bound samples with wash buffer.
-
Elute the ADC using the elution buffer.
-
Deglycosylate the eluted samples using PNGase F according to the manufacturer's instructions.
-
Reduce the deglycosylated ADC with 5 mM DTT.
-
Analyze the reduced light and heavy chain species by RP-UPLC-MS.
-
Calculate the percentage of intact ester by comparing the total ion counts of the drug-loaded chains with those corresponding to a loss of the acetate group (42 Da).[12][13]
Protocol for HIC-HPLC Analysis of DAR
This protocol outlines the determination of the average DAR and DAR distribution of a Tubulysin ADC.
Materials:
-
Tubulysin ADC
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the Tubulysin ADC sample.
-
Elute the different ADC species using a linear gradient from Mobile Phase A to Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by taking the weighted average of the different species.
Protocol for LC-MS/MS Quantification of Unconjugated Tubulysin
This protocol describes the quantification of free (unconjugated) tubulysin and its deacetylated metabolite in human plasma.
Materials:
-
Human plasma samples
-
Tubulysin and deacetylated tubulysin analytical standards
-
Internal standard
-
Protein precipitation solution (e.g., ice-cold methanol)
-
LC-MS/MS system
Procedure:
-
Spike plasma samples with the internal standard.
-
Precipitate plasma proteins by adding ice-cold methanol and centrifuge to pellet the precipitate.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the analytes using a suitable C18 column and a gradient of mobile phase A (e.g., 5 mM ammonium bicarbonate) and mobile phase B (acetonitrile).[4]
-
Perform quantification using multiple reaction monitoring (MRM) in positive ion mode, monitoring specific precursor-to-product ion transitions for tubulysin, its metabolite, and the internal standard.
-
Generate a calibration curve using the analytical standards to quantify the concentrations in the unknown samples.
Visualizations
Caption: Workflow for ADC stability analysis.
Caption: Workflow for DAR analysis by HIC.
Caption: Major degradation pathways of Tubulysin ADCs.
References
- 1. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiplex LC-MS/MS Assays for Clinical Bioanalysis of MEDI4276, an Antibody-Drug Conjugate of Tubulysin Analogue Attached via Cleavable Linker to a Biparatopic Humanized Antibody against HER-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. Structure-activity relationships of tubulysin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Validate User [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Stability Issues with the Tubulysin E C-11 Acetate Group
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues associated with the C-11 acetate group of Tubulysin E and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with the this compound C-11 acetate group?
The C-11 acetate group of this compound is known to be chemically labile and susceptible to hydrolysis under both acidic and basic conditions, as well as in vivo.[1][2][3] This hydrolysis results in the formation of the corresponding C-11 alcohol, a deacetylated analog with significantly reduced cytotoxic activity.[2][3][4][5][6]
Q2: What is the impact of C-11 deacetylation on the biological activity of this compound?
The loss of the C-11 acetate group leads to a dramatic decrease in the antiproliferative and tubulin-binding activity of this compound.[2][4] Reports indicate that the deacetylated payload can result in a complete loss of activity in in vitro cell cytotoxicity assays.[4] This is a critical issue for the development of this compound-based therapeutics, particularly antibody-drug conjugates (ADCs), as the premature loss of the acetate group in circulation can render the therapeutic ineffective.[2][7]
Q3: What are the main strategies to overcome the instability of the C-11 acetate group?
There are two primary strategies to address the instability of the C-11 acetate group:
-
Modification of the C-11 Acetate Group: This involves replacing the labile acetate with more stable chemical moieties. Examples include ethers, carbamates, and sterically hindered esters.[2][7][8]
-
Optimization of the Drug-Linker and Conjugation Site in ADCs: For this compound-based ADCs, the design of the linker and the specific site of conjugation on the antibody can significantly impact the stability of the C-11 acetate.[2][8][9] Site-specific conjugation and the use of certain linkers, such as β-glucuronidase-cleavable linkers, have been shown to protect the acetate group from hydrolysis.[2]
Troubleshooting Guides
Issue: Significant loss of ADC efficacy in vivo compared to in vitro potency.
This discrepancy often points towards in vivo instability of the ADC, particularly the hydrolysis of the this compound C-11 acetate group.
Troubleshooting Steps:
-
Assess In Vivo Stability: Perform pharmacokinetic (PK) studies in relevant animal models to quantify the extent of deacetylation over time. Affinity-capture LC-MS can be used to detect and quantify the intact ADC and its deacetylated metabolite.[7]
-
Evaluate Alternative Linker Chemistries: If using a conventional linker, consider switching to a linker that offers better protection to the payload. A β-glucuronidase-cleavable linker has been shown to shield the C-11 acetate from hydrolysis in circulation.[2]
-
Investigate Site-Specific Conjugation: The conjugation site on the antibody can influence the stability of the payload.[4][8][9][10] Explore engineered cysteine or enzymatic conjugation methods to attach the tubulysin payload at sites that sterically hinder access of esterases to the C-11 acetate group.[7][8][11]
Issue: Difficulty in synthesizing stable this compound analogs.
The synthesis of modified tubulysins can be challenging due to the complex structure of the molecule.
Troubleshooting Steps:
-
Protecting Group Strategy: Carefully select protecting groups for the various functional moieties to avoid unwanted side reactions and ensure stability during synthesis.
-
Coupling Reagents: For amide bond formations, especially with sterically hindered substrates, explore a range of coupling reagents to optimize reaction yields.
-
Purification Methods: Employ robust purification techniques, such as high-performance liquid chromatography (HPLC), to isolate the desired stable analog with high purity.[1]
Data Presentation
Table 1: In Vitro Cytotoxicity of Tubulysin Analogs
| Compound | Modification | Cell Line | IC50 (nM) | Fold Change vs. Acetylated | Reference |
| Tubulysin M | C-11 Acetate | BJAB | - | - | [7] |
| Deacetylated Tubulysin M | C-11 Hydroxyl | BJAB | >100x less potent | >100 | [8] |
| Tubulysin Pr | C-11 Propyl Ether | BJAB | 0.14 | - | [7] |
| MMAE | - | BJAB | 3.3 | - | [7] |
| Tubulysin Analog 11 | C-11 Acetate | KB | 0.28 | - | [5] |
| Deacetylated Analog 12 | C-11 Hydroxyl | KB | Substantially diminished potency | - | [5] |
Table 2: In Vivo Stability of Tubulysin ADCs
| ADC | Linker/Conjugation | Animal Model | Time Point | % Acetate Cleavage | Reference |
| Tubulysin M ADC | Cysteine-engineered | Mouse | - | Observed | [7] |
| Hinge-Cysteine Conjugated ADC | Dipeptide | N87 Xenograft Mice | - | Higher deacetylation | [4] |
| Site-Specific ADC (C'E loop) | - | N87 Xenograft Mice | - | Limited deacetylation | [4][10] |
| Lysine-Conjugated ADC | - | N87 Xenograft Mice | - | Highest deacetylation | [4] |
| ADC6 (334C site) | Site-specific | Mouse Plasma | 74 h | <10% | [8] |
Experimental Protocols
Protocol 1: Synthesis of a C-11 Propyl Ether Stabilized Tubulysin Analog (Tubulysin Pr)
This protocol is a conceptual summary based on described synthetic strategies.[7]
-
Starting Material: Begin with a suitable protected precursor of the tubuvaline fragment.
-
Alkylation: In place of acetylation, perform an O-alkylation of the hydroxyl group at the C-11 position using a propyl halide (e.g., propyl iodide) in the presence of a suitable base (e.g., sodium hydride) to form the propyl ether.
-
Peptide Couplings: Sequentially couple the modified tubuvaline fragment with the other amino acid residues of the tubulysin core structure (ile, tup, mep) using standard peptide coupling reagents (e.g., HATU, HOBt).
-
Deprotection: Remove all protecting groups under appropriate conditions to yield the final Tubulysin Pr analog.
-
Purification: Purify the final compound using reverse-phase HPLC.
-
Characterization: Confirm the structure and purity of the synthesized analog using mass spectrometry and NMR spectroscopy.
Protocol 2: Assessment of ADC Stability in Mouse Serum
This protocol outlines a general workflow for evaluating the in vitro stability of a Tubulysin ADC.[4]
-
ADC Preparation: Prepare the Tubulysin ADC using the desired linker and conjugation methodology.
-
Incubation: Incubate the ADC at a specific concentration (e.g., 50 µg/mL) in fresh mouse serum at 37°C.
-
Time Points: Collect aliquots of the serum mixture at various time points (e.g., 0, 4, 24, 48, 72 hours).
-
Sample Preparation: At each time point, stop the reaction (e.g., by freezing) and prepare the sample for analysis. This may involve affinity capture of the ADC using an anti-human IgG antibody.
-
LC-MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to separate and identify the intact ADC and any metabolites, including the deacetylated form.
-
Data Analysis: Quantify the relative abundance of the intact and deacetylated ADC at each time point to determine the rate of hydrolysis.
Visualizations
Caption: Workflow for assessing the in vitro stability of a Tubulysin ADC in mouse serum.
Caption: Impact of C-11 deacetylation on the mechanism of action of this compound.
References
- 1. conservancy.umn.edu [conservancy.umn.edu]
- 2. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2017196598A1 - Antibody-drug conjugates of tubulysin analogs with enhanced stability - Google Patents [patents.google.com]
- 4. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and synthesis of novel tubulysin payloads and site-specific antibody drug conjugates overcoming in-vivo acetate liability - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor yield in Tubulysin E chemical synthesis.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor yields during the chemical synthesis of Tubulysin E and its analogs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: What are the most common reasons for low overall yield in this compound synthesis?
Poor overall yield in this compound synthesis is a frequent challenge due to the molecule's complex structure, which includes several sterically hindered amino acid residues.[1][2][3] The primary bottlenecks often occur during the coupling of these residues, particularly Tubuvaline (Tuv).[1][4] Other common issues include:
-
Inefficient coupling reactions: Steric hindrance around the amino and carboxylic acid groups of the constituent amino acids can significantly slow down or prevent complete reaction, leading to low yields of the desired peptide.[1][4]
-
Side reactions: Undesired chemical reactions can compete with the main reaction, consuming starting materials and generating impurities that are difficult to separate. A notable side reaction is the deacetylation of the Tuv residue, which can occur during deprotection or coupling steps.[4]
-
Difficult purification: The final product and intermediates can be challenging to purify, leading to product loss during chromatographic separation.[4]
-
Degradation of sensitive functional groups: The C-11 acetate group on the Tuv residue is known to be labile and can be cleaved under certain reaction conditions, resulting in a significant loss of biological activity.[5][6]
Question 2: My peptide coupling reaction between Isoleucine (Ile) and Tubuvaline (Tuv) is giving a very low yield. What can I do?
The coupling of sterically hindered amino acids like Ile and Tuv is a well-documented challenge in tubulysin synthesis.[1][4] Here are several strategies to improve the yield:
-
Choice of Coupling Reagents: The selection of coupling reagents is critical. While standard reagents like HATU/DIPEA can be effective, they can also lead to side reactions such as trifluoroacetylation and deacetylation.[4] Changing to an alternative coupling cocktail like OxymaPure/DIC has been shown to minimize these side reactions and improve yields.[4]
-
Reaction Conditions: Optimizing reaction temperature and time is crucial. Running the reaction for an extended period or at a slightly elevated temperature (while monitoring for degradation) might be necessary to drive the reaction to completion.
-
Protecting Group Strategy: Ensure the protecting groups on both amino acids are stable under the coupling conditions and can be removed efficiently without affecting other parts of the molecule.
-
Excess Reagents: Using a slight excess of the acylating agent (the carboxylic acid component) and the coupling reagents can help to drive the reaction forward.
Question 3: I am observing a significant amount of a deacetylated byproduct in my final product. How can I prevent this?
Deacetylation of the Tuv residue is a common side reaction that significantly reduces the biological activity of this compound.[4][5][6] This can occur at various stages of the synthesis.
-
During Deprotection: The use of certain deprotection conditions, for example, with trifluoroacetic acid (TFA), can lead to deacetylation, especially with prolonged reaction times.[4] A carefully controlled amount of TFA in dichloromethane (DCM) has been found to be effective for Boc group removal without significant loss of the acetyl group.[4]
-
During Coupling: Some coupling reagent combinations can promote deacetylation. As mentioned previously, switching from HATU/DIPEA to OxymaPure/DIC has been shown to reduce the extent of this side reaction.[4]
-
During Work-up and Purification: The use of methanol in washes or as a mobile phase component in reverse-phase HPLC can sometimes lead to deacetylation.[4][7] It is advisable to avoid methanol where possible and use alternative solvents like acetonitrile for purification.[7]
Question 4: The purification of my crude this compound is very difficult, and I am losing a lot of material. Are there any tips for improving the purification process?
Purification is a critical step where significant product loss can occur. The presence of closely related impurities makes the separation challenging.[4]
-
Optimize Crude Purity: The purity of the crude material directly impacts the ease of purification. Significant process development on the solid-phase peptide synthesis (SPPS) has been shown to improve the HPLC purity of the crude material, making subsequent purification more manageable.[4]
-
pH Control: Careful control of pH during work-up and purification is essential. For instance, the formation of certain impurities, like the cyclization of lysine onto a maleimide group in ADC constructs, is pH-dependent.[4]
-
Chromatography Conditions: For reverse-phase HPLC, careful selection of the column, mobile phase, and gradient is crucial. As noted, avoiding methanol in the mobile phase can prevent deacetylation.[4][7] Lyophilization is often used for the final isolation to obtain the product as a solid.[4]
Quantitative Data Summary
The following tables summarize the impact of different reagents and conditions on reaction outcomes, based on published data.
Table 1: Impact of Coupling Reagents on Tuv Coupling and Side Reactions
| Coupling Reagent Combination | Observed Side Reactions | Impact on Yield | Reference |
| HATU/DIPEA | Deacetylation, Trifluoroacetylation | Can lead to lower yields of the desired product due to side reactions. | [4] |
| OxymaPure/DIC | Significantly reduced deacetylation and eliminated trifluoroacetylation | Improved yield of the desired acetylated product. | [4] |
Table 2: Influence of Deprotection Conditions on Acetyl Group Stability
| Deprotection Reagent | Observation | Recommendation | Reference |
| Uncontrolled TFA | Significant deacetylation (30-40%) | Avoid prolonged exposure and uncontrolled amounts. | [4] |
| Controlled amount of TFA in DCM | Effective Boc removal without significant loss of the acetyl group | Use a carefully measured amount of TFA. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experimental steps that are often problematic.
Protocol 1: Optimized Coupling of N-Fmoc-Isoleucine to Resin-Bound Tuvu-Peptide Fragment
This protocol is adapted from a scaled-up synthesis and emphasizes conditions that minimize side reactions.[4]
-
Resin Preparation: The resin-bound peptide with the free amino group of the Tuv residue is swelled in DMF.
-
Coupling Reagent Solution: A solution of N-Fmoc-Isoleucine, OxymaPure, and DIC in DMF is prepared. A slight excess of each reagent relative to the resin loading is used.
-
Coupling Reaction: The coupling reagent solution is added to the resin suspension. The reaction is allowed to proceed at room temperature with gentle agitation for a specified time (e.g., 2-4 hours). Reaction completion can be monitored by a Kaiser test.
-
Washing: After the reaction is complete, the resin is thoroughly washed with DMF, DCM, and finally diethyl ether to remove excess reagents and byproducts. The use of methanol washes should be avoided to prevent potential deacetylation.[4]
-
Drying: The resin is dried under vacuum.
Protocol 2: Controlled Boc Deprotection to Minimize Deacetylation
This protocol describes a method for removing the Boc protecting group while preserving the sensitive acetyl group.[4]
-
Reaction Setup: The Boc-protected peptide is dissolved in DCM.
-
TFA Addition: A controlled amount of TFA (e.g., 20-25% v/v in DCM) is added to the solution at 0 °C.
-
Reaction Monitoring: The reaction is monitored closely by TLC or LC-MS to ensure complete removal of the Boc group without significant deacetylation. The reaction is typically complete within 1-2 hours.
-
Work-up: The reaction mixture is concentrated under reduced pressure. The residue is then co-evaporated with a solvent like toluene to remove residual TFA. The resulting salt can often be used directly in the next step after careful characterization and assay determination.[4]
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting this compound synthesis.
Caption: General troubleshooting workflow for poor yield in this compound synthesis.
Caption: Critical steps and common issues in the this compound synthesis workflow.
References
- 1. Tubulysin Synthesis Featuring Stereoselective Catalysis and Highly Convergent Multicomponent Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. almacgroup.com [almacgroup.com]
- 5. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total Synthesis and Biological Evaluation of Tubulysin U, Tubulysin V, and their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Chemistry for Tubulysin E Antibody-Drug Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing linker chemistry for Tubulysin E antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the linker chemistry of Tubulysin ADCs?
A1: The primary challenge with Tubulysin payloads, such as Tubulysin M, is the hydrolytic instability of the C11 acetate group, which is crucial for its cytotoxic activity.[][2][3][4] Loss of this acetate group leads to a significant decrease in potency.[][4] Other challenges include managing the hydrophobicity of the payload, which can lead to aggregation, and controlling the drug-to-antibody ratio (DAR) to ensure a homogenous product with a good therapeutic window.[5][6][]
Q2: What are the common types of linkers used for this compound, and what are their pros and cons?
A2: The two main classes of linkers are cleavable and non-cleavable. For this compound, cleavable linkers are predominantly used to ensure the release of the active payload inside the target cell.[8][9]
-
Protease-cleavable linkers (e.g., valine-citrulline dipeptide): These are widely used and designed to be cleaved by lysosomal proteases like Cathepsin B.[10] While effective, they can be susceptible to premature drug release and may not fully protect the Tubulysin acetate group.[][3]
-
β-glucuronidase-cleavable linkers: These linkers are cleaved by β-glucuronidase, an enzyme abundant in the lysosomal compartment and tumor microenvironment.[11] They have shown promise in protecting the Tubulysin M C11 acetate from hydrolysis, leading to improved in vivo activity.[][3][4] The hydrophilic nature of the glucuronide moiety can also help to reduce ADC aggregation.[11][12]
Q3: How does the conjugation site affect the stability and efficacy of a this compound ADC?
A3: The conjugation site significantly impacts both the stability of the C11 acetate and the overall in vivo activity of the ADC.[][3][13] Site-specific conjugation to engineered cysteines, such as at the S239C position, has been shown to protect the acetate group from hydrolysis and can lead to a more homogenous ADC with improved pharmacokinetics and efficacy compared to stochastic conjugation to endogenous cysteines.[][3] The local microenvironment of the conjugation site can influence solvent accessibility and interaction with plasma esterases.[10][13]
Q4: What is the optimal drug-to-antibody ratio (DAR) for a this compound ADC?
A4: The optimal DAR is a balance between efficacy and safety. While a higher DAR can increase potency, it can also lead to faster clearance and increased toxicity.[2] For Tubulysin ADCs, a lower DAR (e.g., DAR 2) achieved through site-specific conjugation has been shown to be more effective in vivo than a higher DAR (e.g., DAR 4) from stochastic conjugation, despite having a lower drug load.[] A DAR of 2-4 is generally considered to yield the best therapeutic effect for cysteine-conjugated ADCs.[2]
Troubleshooting Guides
Problem 1: Low Drug-to-Antibody Ratio (DAR)
| Possible Cause | Suggested Solution |
| Incomplete reduction of antibody disulfide bonds. | Ensure complete reduction by optimizing the concentration of the reducing agent (e.g., TCEP or DTT) and incubation time. A 10-100x molar excess of TCEP for 20-30 minutes at room temperature is a good starting point. Use Ellman's reagent to quantify the number of free thiols before proceeding with conjugation. |
| Re-oxidation of free thiols. | Perform the reduction and conjugation steps in a degassed buffer and under an inert atmosphere (e.g., nitrogen or argon) to prevent re-formation of disulfide bonds. |
| Insufficient molar excess of linker-payload. | Increase the molar excess of the maleimide-activated this compound linker-payload. A 10-20x molar excess of the dye is recommended as a starting point for labeling. Titrate the ratio to find the optimal balance between conjugation efficiency and minimizing unreacted linker-payload. |
| Hydrolysis of the maleimide group. | Prepare the maleimide-activated linker solution fresh in an anhydrous solvent like DMSO or DMF immediately before use.[14] Avoid aqueous buffers for storing the activated linker. |
| Suboptimal reaction conditions (pH, temperature, time). | The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5. Ensure the reaction buffer is within this range.[14] While room temperature for 2 hours is a common starting point, optimizing the temperature (e.g., 4°C overnight) and reaction time may improve the DAR.[13] |
Problem 2: ADC Aggregation
| Possible Cause | Suggested Solution |
| High hydrophobicity of the linker-payload. | This compound is a hydrophobic molecule. Using a more hydrophilic linker, such as a β-glucuronide linker or a linker containing a PEG spacer, can help to mitigate aggregation.[][11] |
| High DAR. | A high number of conjugated hydrophobic payloads increases the overall hydrophobicity of the ADC, leading to aggregation.[6][12] Aim for a lower, more homogenous DAR through site-specific conjugation or by optimizing the stochastic conjugation conditions. |
| Inappropriate buffer conditions (pH, ionic strength). | Screen different buffer formulations to find the optimal conditions for your specific ADC. Lower ionic strength buffers can sometimes reduce aggregation.[6] The addition of excipients like arginine and proline can also increase solubility and prevent aggregation.[12] |
| Instability during storage. | For long-term storage, consider adding stabilizers such as BSA and storing at -20°C in the presence of 50% glycerol.[14] Perform stability studies under different storage conditions to identify the optimal parameters. |
Problem 3: Instability of Tubulysin C11 Acetate Group
| Possible Cause | Suggested Solution |
| Hydrolysis by plasma esterases. | This is a known liability of Tubulysin M.[][4] |
| Linker does not provide sufficient steric hindrance. | Switch to a β-glucuronidase-cleavable linker, which has been shown to protect the C11 acetate from hydrolysis and improve in vivo stability and activity.[][3][4] |
| Conjugation site is highly solvent-exposed. | Utilize site-specific conjugation to attach the linker-payload to a more sterically hindered and less solvent-exposed cysteine residue (e.g., S239C).[][3] This can shield the acetate group from enzymatic degradation. |
| Alternative strategy: payload modification. | While challenging, replacing the acetate with a more stable group like a propyl ether has been shown to circumvent this metabolic liability.[4] |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Anti-CD30 Tubulysin M ADCs
| Cell Line | Phenotype | Dipeptide Linker (DAR 4) IC50 (ng/mL) | Glucuronide Linker (DAR 4) IC50 (ng/mL) | Dipeptide Linker (DAR 2) IC50 (ng/mL) | Glucuronide Linker (DAR 2) IC50 (ng/mL) |
| L540cy | HL | 1.1 | 1.2 | 1.8 | 2.2 |
| L428 | MDR+ HL | 0.3 | 0.3 | 0.9 | 0.8 |
| DEL | ALCL | 0.4 | 0.5 | 1.0 | 1.2 |
| DELBVR | MDR+ ALCL | 1.3 | 1.6 | 4.0 | 4.8 |
HL: Hodgkin Lymphoma; ALCL: Anaplastic Large Cell Lymphoma; MDR+: Multidrug Resistant
Table 2: In Vivo Efficacy of Anti-CD30 Tubulysin M ADCs in L540cy Xenograft Model []
| ADC | DAR | Dose (mg/kg) | Cures |
| Dipeptide Linker | 4 | 0.8 | 0/6 |
| S239C Dipeptide Linker | 2 | 0.8 | 5/6 |
| Glucuronide Linker | 2 | 0.75 | 6/6 |
Table 3: In Vivo Acetate Stability of Tubulysin M ADCs []
| ADC | DAR | % Intact Acetate after 10 days |
| Dipeptide Linker | 2 | 87% |
| Glucuronide Linker | 2 | 95% |
Experimental Protocols
Protocol 1: Cysteine-Based Conjugation of this compound to an Antibody via a Maleimide Linker
This protocol provides a general guideline for conjugating a maleimide-activated this compound linker-payload to an antibody via reduced interchain disulfide bonds.
Materials:
-
Antibody (e.g., IgG1) at 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.0-7.5)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-activated this compound linker-payload
-
Anhydrous DMSO or DMF
-
Quenching reagent: N-acetylcysteine or cysteine
-
Purification system: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) column
-
Degassed buffers
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution in a degassed buffer.
-
Add a 10-100x molar excess of TCEP to the antibody solution.
-
Incubate at room temperature for 20-30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
If using DTT, the excess DTT must be removed by dialysis or a desalting column prior to conjugation.
-
-
Preparation of Linker-Payload Solution:
-
Immediately before use, dissolve the maleimide-activated this compound linker-payload in anhydrous DMSO or DMF to a stock concentration of 10 mM.[14]
-
-
Conjugation Reaction:
-
Add the desired molar excess (start with 10-20x) of the linker-payload solution to the reduced antibody solution while gently stirring.
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a 20-fold molar excess of N-acetylcysteine or cysteine (relative to the maleimide) to quench any unreacted maleimide groups.[8]
-
Incubate for 15-20 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted linker-payload and other small molecules using a pre-equilibrated SEC column (e.g., Sephadex G-25) or an HIC column.[8]
-
Monitor the elution profile at 280 nm.
-
-
Characterization of the ADC:
-
DAR determination: Use Hydrophobic Interaction Chromatography (HIC) to separate the different drug-loaded species and calculate the average DAR.[10][15] Alternatively, UV-Vis spectroscopy can be used to determine the degree of labeling.
-
Aggregation analysis: Use Size-Exclusion Chromatography (SEC) to determine the percentage of high molecular weight species (aggregates).
-
Confirmation of conjugation: Use mass spectrometry to confirm the mass of the ADC and its different drug-loaded species.[11]
-
Protocol 2: Characterization of this compound ADCs by HIC
Principle: HIC separates proteins based on their hydrophobicity. The conjugation of the hydrophobic this compound payload increases the hydrophobicity of the antibody, allowing for the separation of species with different DARs.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0), optionally containing a small percentage of isopropanol to improve elution.[16]
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Injection: Inject the purified ADC sample.
-
Elution Gradient: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined time (e.g., 20-30 minutes).
-
Data Analysis:
-
Monitor the chromatogram at 280 nm.
-
Unconjugated antibody will elute first, followed by species with increasing DAR (DAR2, DAR4, etc.).
-
Integrate the peak areas for each species to determine the relative abundance.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the drug-to-antibody ratio for each peak.
-
Visualizations
Caption: Workflow for the conjugation of this compound to an antibody.
Caption: Troubleshooting guide for low drug-to-antibody ratio (DAR).
Caption: Impact of linker and conjugation site on Tubulysin acetate stability.
References
- 2. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. Solubility of ADCs | Evidentic GmbH [evidentic.com]
- 13. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. tools.thermofisher.com [tools.thermofisher.com]
Addressing solubility challenges of Tubulysin E in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of Tubulysin E in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A: this compound is a highly potent cytotoxic peptide belonging to the tubulysin family of natural products.[1] These compounds are powerful microtubule-destabilizing agents, making them promising candidates for cancer therapy. However, their complex and hydrophobic structure leads to poor solubility in aqueous solutions, which presents a significant challenge for their formulation and use in both in vitro and in vivo experiments.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a high-concentration stock solution of this compound and its analogs.[2][3][4] It is a powerful polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.
Q3: What is the maximum concentration of DMSO that can be used in cell culture experiments?
A: While some robust cell lines can tolerate up to 1% DMSO, it is generally recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.5% to avoid cytotoxic effects.[5] Primary cells are often more sensitive, and a lower concentration (e.g., <0.1%) may be necessary. It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: Can I use other organic solvents to dissolve this compound?
A: Yes, other organic solvents like ethanol, dimethylformamide (DMF), and acetonitrile can also be used to dissolve hydrophobic peptides. However, DMSO is often preferred for biological applications due to its relatively lower toxicity at working concentrations.
Q5: Are there alternative methods to improve the aqueous solubility of this compound for in vivo studies?
A: Yes, for in vivo applications where high concentrations of organic solvents are not ideal, several formulation strategies can be employed. These include the use of co-solvents and complexing agents. For example, formulations containing a combination of DMSO, PEG300, Tween-80, and saline, or formulations with sulfobutylether-β-cyclodextrin (SBE-β-CD) have been used for tubulysin analogs.[2][6]
Troubleshooting Guide
Issue 1: Lyophilized this compound powder will not dissolve in my aqueous buffer (e.g., PBS).
-
Cause: this compound is a hydrophobic molecule with very low solubility in purely aqueous solutions.
-
Solution:
-
Do not attempt to dissolve the lyophilized powder directly in an aqueous buffer.
-
Follow the recommended protocol for preparing a high-concentration stock solution in 100% DMSO first.
-
Once fully dissolved in DMSO, you can then perform serial dilutions into your aqueous buffer or cell culture medium to reach the desired final concentration.
-
Issue 2: After diluting my DMSO stock solution of this compound into an aqueous buffer, a precipitate forms.
-
Cause: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution. The compound is crashing out of solution as the solvent polarity increases.
-
Troubleshooting Steps:
-
Reduce the Final Concentration: The simplest solution is to lower the final concentration of this compound in the aqueous buffer. You may have exceeded its solubility limit in that specific buffer.
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. For example, make an intermediate dilution in a mixture of DMSO and your aqueous buffer before making the final dilution.
-
Increase the Final DMSO Concentration (for in vitro assays): If your experimental design allows, slightly increasing the final percentage of DMSO in your aqueous solution can help maintain solubility. Remember to stay within the tolerated limits for your cell line.
-
Vortexing/Sonication: While vortexing or gentle sonication can help to redissolve a precipitate, be cautious as excessive energy can potentially degrade the compound.
-
Use of Surfactants or Co-solvents: For specific applications, the addition of a small amount of a biocompatible surfactant (e.g., Tween-80) or a co-solvent like PEG300 to the aqueous buffer can improve solubility.[2][6] This should be tested for compatibility with your experimental system.
-
Quantitative Data on Tubulysin Solubility
| Compound | Solvent/Formulation | Reported Solubility |
| Tubulysin A | DMSO | 100 mg/mL (118.47 mM) (requires sonication)[3] |
| Tubulysin M | DMSO | 100 mg/mL (137.37 mM) (requires sonication)[4] |
| Tubulysin | DMSO | 100 mg/mL (118.75 mM) (requires sonication)[2] |
| Tubulysin A | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.96 mM)[6] |
| Tubulysin A | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.96 mM)[6] |
| Tubulysin | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.97 mM)[2] |
| Tubulysin | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.97 mM)[2] |
Note: The solubility in co-solvent formulations is reported as a minimum value, and the saturation point may be higher.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound and Preparation of a DMSO Stock Solution
Materials:
-
Vial of lyophilized this compound
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Before opening, briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Carefully open the vial in a sterile environment.
-
Add the calculated volume of 100% DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Gently vortex or sonicate the vial until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture Assays
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile cell culture medium or desired aqueous buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium or aqueous buffer to achieve the final desired concentration.
-
When diluting, add the DMSO stock solution to the aqueous medium slowly while gently vortexing to ensure proper mixing and minimize precipitation.
-
Ensure the final concentration of DMSO in the working solution is below the cytotoxic level for your specific cell line (generally ≤ 0.5%).
-
Prepare a vehicle control solution containing the same final concentration of DMSO in the cell culture medium.
Visualizations
References
How to prevent the hydrolysis of Tubulysin E's acetate ester.
Technical Support Center: Tubulysin E Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the hydrolysis of this compound's acetate ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is the acetate ester stability a concern?
A: Tubulysins are a class of highly potent cytotoxic natural products that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] Their remarkable potency makes them valuable payloads for Antibody-Drug Conjugates (ADCs) in cancer therapy.[1][3] this compound, like many of its analogues, features a critical acetate ester at the C-11 position. This ester is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to form the corresponding alcohol and acetic acid.[1][4] This hydrolysis is a significant concern because the resulting alcohol analogue exhibits substantially diminished cytotoxic potency, potentially by over 100-fold, compromising the therapeutic efficacy of the molecule.[1][5]
Q2: What are the primary mechanisms driving the hydrolysis of this compound's acetate ester?
A: The hydrolysis of this compound's acetate ester can be driven by several mechanisms:
-
Chemical Hydrolysis: This can be catalyzed by either acids or bases. In aqueous solutions, the ester is attacked by water (acid-catalyzed) or hydroxide ions (base-catalyzed), leading to the cleavage of the acyl-oxygen bond.[6][7][8] Base-catalyzed hydrolysis, also known as saponification, is generally irreversible and proceeds to completion.[9][6][10]
-
Enzymatic Hydrolysis: In biological matrices such as blood or plasma, the hydrolysis is often accelerated by enzymes called esterases (e.g., carboxylesterases), which are ubiquitous in the body.[11][12] This enzymatic degradation is a major challenge for the in vivo stability of ester-containing drugs.[12]
Q3: I am observing a rapid loss of my this compound conjugate's activity in plasma samples. What could be the cause and how can I fix it?
A: The most likely cause is the rapid enzymatic hydrolysis of the C-11 acetate ester by plasma esterases.[4][5]
Troubleshooting Steps:
-
Control Temperature and pH: Immediately cool blood samples after collection and process them at reduced temperatures (e.g., on ice) to slow down enzymatic activity.[11] Acidifying the plasma sample can also help reduce the rate of hydrolysis.[11]
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Add Esterase Inhibitors: The most common solution is to add esterase inhibitors to the collection tubes before blood draw.[13][14] A screening process is often necessary to find the most effective inhibitor for your specific compound and matrix.[12][14]
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Optimize Linker and Conjugation Site: For ADCs, the chemical linker and the site of conjugation on the antibody can shield the labile acetate ester. Studies have shown that a β-glucuronidase-cleavable linker can protect against acetate hydrolysis better than conventional dipeptide linkers.[3] Similarly, the specific site of conjugation can impact the rate of hydrolysis.[5]
Q4: How can I improve the stability of this compound in an aqueous formulation for in vitro experiments?
A: To prevent chemical hydrolysis in aqueous solutions, consider the following strategies:
-
pH Adjustment: Maintain the pH of the solution in a slightly acidic range (e.g., pH 5.0-6.5), as both strongly acidic and alkaline conditions can catalyze hydrolysis.[15] A pH-rate profile study is recommended to determine the pH of maximum stability.
-
Temperature Control: Prepare solutions fresh and store them at low temperatures (e.g., 2-8°C or frozen) to minimize the degradation rate.[16]
-
Solvent Selection: If the experimental design allows, using non-aqueous or co-solvent systems can reduce the concentration of water and thus the rate of hydrolysis.[17]
-
Lyophilization: For long-term storage, lyophilize the compound to a dry powder and reconstitute it immediately before use. This removes water, the primary reactant in hydrolysis.[16]
Q5: Are there permanent chemical modifications to prevent the hydrolysis of the acetate ester?
A: Yes, medicinal chemistry efforts have focused on replacing the labile C-11 acetate with more stable functional groups. This is the most robust strategy for improving in vivo stability.[1]
Modification Strategies:
-
Ethers and Carbamates: Replacing the acetate with stable moieties like ethers or carbamates can eliminate hydrolysis.[3][18]
-
Hindered Esters: Introducing steric hindrance around the ester group can slow the rate of hydrolytic attack.[3]
It is important to note that these modifications must be carefully designed and tested, as changes at the C-11 position can also impact the molecule's binding to tubulin and its overall potency.[3][18]
Data Presentation: Impact of Hydrolysis on Potency
The hydrolysis of the C-11 acetate ester to the corresponding C-11 alcohol significantly reduces the cytotoxic activity of Tubulysin analogues.
| Compound | C-11 Functional Group | Relative Potency | Reference |
| Tubulysin Analogue | Acetate Ester (-OAc) | 1x | [5] |
| Hydrolyzed Analogue | Alcohol (-OH) | >100x less potent | [1][5] |
Visualizations
Hydrolysis Mechanism
Caption: Mechanism of this compound acetate ester hydrolysis.
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for assessing this compound stability in plasma.
Decision-Making Flowchart for Prevention Strategy
Caption: Flowchart for selecting an appropriate stabilization strategy.
Experimental Protocol: this compound Stability in Human Plasma
Objective: To determine the rate of hydrolysis of this compound's acetate ester in human plasma and to evaluate the effectiveness of an esterase inhibitor.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Human plasma (e.g., K2-EDTA as anticoagulant)
-
Esterase inhibitor (e.g., Phenylmethylsulfonyl fluoride, PMSF) stock solution (e.g., 100 mM in isopropanol)
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Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with internal standard (for quenching and protein precipitation)
-
96-well plates
-
Incubator set to 37°C
-
LC-MS/MS system
Methodology:
-
Preparation of Plasma:
-
Thaw frozen human plasma on ice.
-
Prepare two pools of plasma:
-
Control Plasma: Spike with the vehicle used for the inhibitor (e.g., isopropanol).
-
Inhibited Plasma: Spike with the esterase inhibitor PMSF to a final concentration of 1 mM.[13]
-
-
Gently mix and pre-incubate the plasma pools at 37°C for 15 minutes.
-
-
Initiation of Reaction:
-
Spike both control and inhibited plasma pools with this compound stock solution to a final concentration of 1 µM. This is the T=0 time point.
-
Immediately after spiking, vortex gently and transfer a 100 µL aliquot from each pool into a well of the 96-well plate containing 300 µL of ice-cold ACN with an internal standard. This serves as the T=0 sample.
-
-
Incubation and Sampling:
-
Place the remaining plasma pools in the incubator at 37°C.
-
At subsequent time points (e.g., 15, 30, 60, 120, and 240 minutes), remove 100 µL aliquots from each pool and quench them in the same manner as the T=0 sample.
-
-
Sample Processing:
-
Seal the 96-well plate and vortex thoroughly for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method to quantify both the parent this compound (with the acetate ester) and its hydrolyzed alcohol metabolite.
-
Analyze the processed samples.
-
-
Data Analysis:
-
Calculate the peak area ratio of the parent compound to the internal standard for each time point.
-
Normalize the data by expressing the concentration at each time point as a percentage of the concentration at T=0.
-
Plot the percentage of remaining this compound against time for both control and inhibited plasma to determine the half-life and assess the effectiveness of the inhibitor.
-
References
- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tubulysin Derivatives | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
- 3. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 8. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 9. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. quora.com [quora.com]
- 16. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 17. ptacts.uspto.gov [ptacts.uspto.gov]
- 18. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of Tubulysin E-Based Therapies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Tubulysin E-based therapies. Our goal is to facilitate the optimization of the therapeutic index of these potent anti-cancer agents.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly potent cytotoxic agent that belongs to the tubulysin family of natural products. Its primary mechanism of action is the inhibition of tubulin polymerization, a critical process for microtubule formation. By binding to the vinca domain of β-tubulin, this compound disrupts microtubule dynamics, leading to the breakdown of the cytoskeleton and mitotic machinery in dividing cells. This disruption arrests the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death). Notably, tubulysins can be effective against multidrug-resistant (MDR) cancer cell lines as they are poor substrates for P-glycoprotein (P-gp) efflux pumps.
Q2: Why is improving the therapeutic index of this compound-based therapies a major focus?
While this compound exhibits exceptional potency against a wide range of cancer cells, its high cytotoxicity is not selective for tumor cells, leading to a narrow therapeutic window and significant systemic toxicity. This limits its potential as a standalone therapeutic agent. Therefore, a primary goal in its development is to improve the therapeutic index, which is the ratio between the toxic dose and the therapeutic dose. Enhancing this index is crucial to maximize the anti-tumor efficacy while minimizing off-target toxicity to healthy tissues.
Q3: What are the primary strategies to improve the therapeutic index of this compound?
The main strategies focus on targeted delivery and structural modification:
-
Antibody-Drug Conjugates (ADCs): This is the most prominent strategy. By attaching this compound (the "payload") to a monoclonal antibody that specifically targets a tumor-associated antigen, the cytotoxic agent is delivered directly to the cancer cells, sparing healthy tissues.
-
Structural Modification of Tubulysin Analogs: Researchers are designing and synthesizing novel tubulysin analogs with improved properties. A key area of modification is the C-11 acetate group, which is prone to hydrolysis, leading to a significant loss of potency. Replacing this acetate with more stable functionalities like ethers or carbamates can enhance in vivo stability.
-
Linker Chemistry in ADCs: The linker connecting the antibody to the tubulysin payload is critical. An ideal linker should be stable in circulation but efficiently release the active drug inside the target cancer cell. Different linker technologies, such as protease-cleavable (e.g., Val-Ala) and β-glucuronidase-cleavable linkers, are being explored to optimize payload release and stability.
-
Site-Specific Conjugation: The site of conjugation on the antibody can impact the stability and efficacy of the ADC. Engineered cysteine residues can provide more homogeneous and stable ADCs compared to conjugation to endogenous lysines.
Troubleshooting Guides
Problem 1: Low in vivo efficacy of this compound-based ADC despite high in vitro potency.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Instability of the ADC in circulation | 1. Analyze ADC stability: Perform pharmacokinetic (PK) studies in rodents to measure the drug-to-antibody ratio (DAR) over time. A rapid decrease in DAR suggests instability. 2. Evaluate Linker Stability: If using a cleavable linker, assess its stability in plasma. Consider switching to a more stable linker, such as a glucuronide-based linker, which has been shown to protect the payload. 3. Assess Payload Metabolism: The C-11 acetate of many tubulysins is a known metabolic liability. Analyze plasma samples for metabolites of the tubulysin payload. Consider synthesizing and evaluating analogs with a more stable group at the C-11 position (e.g., propyl ether, carbamate). |
| Suboptimal Drug-to-Antibody Ratio (DAR) | 1. Optimize Conjugation Chemistry: The DAR can influence both efficacy and clearance. A high DAR can lead to faster clearance. Experiment with different conjugation conditions to achieve a lower, more homogeneous DAR (e.g., DAR 2 vs. DAR 4). 2. Employ Site-Specific Conjugation: Use engineered antibodies (e.g., with THIOMAB™ technology) to produce ADCs with a defined DAR and conjugation site, which can improve stability and pharmacokinetics. |
| Poor Tumor Penetration | 1. Evaluate Tumor Model: Ensure the tumor model expresses the target antigen homogeneously. 2. Consider Payload Properties: While tubulysins have bystander activity, their ability to diffuse and kill neighboring antigen-negative cells can be influenced by their physicochemical properties. |
Problem 2: High off-target toxicity observed in animal models.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Premature Payload Release | 1. Check Linker Stability: As with low efficacy, premature release of the highly potent tubulysin payload in circulation is a major cause of toxicity. Perform linker stability assays in plasma. 2. Switch to a More Stable Linker: Non-cleavable linkers or more stable cleavable linkers can reduce off-target toxicity. |
| Antibody-mediated Toxicity | 1. Evaluate the "Naked" Antibody: Administer the unconjugated antibody to animals to assess if it has any inherent toxicity. 2. Assess Fc-mediated Effector Functions: If the antibody has strong ADCC or CDC activity, this could contribute to toxicity. Consider using an antibody with a modified Fc region to reduce effector functions. |
| Payload-related Toxicity | 1. Hepatotoxicity: Liver toxicity has been reported as a dose-limiting toxicity for tubulysins. Monitor liver enzymes (ALT, AST) in toxicology studies. Novel tubulysin analogs with modifications, such as the inclusion of hydrophilic moieties, are being developed to mitigate this. 2. Reduce the DAR: A lower DAR can decrease the overall toxicity of the ADC. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity (IC50) of Tubulysin Analogs in Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Notes | Reference |
| Tubulysin A | HL-60 | 0.059 | Human promyelocytic leukemia | |
| HCT-116 | 0.007 | Human colorectal carcinoma | ||
| HCT-15 | 0.10 | Human colorectal carcinoma | ||
| Tubulysin Analogue 11 | N87 | Data not explicitly provided, but described as potent | Gastric carcinoma | |
| MDA-MB-361-DYT2 | Data not explicitly provided, but described as potent | Breast carcinoma | ||
| KB (MDR1-) | 0.01 | Human epidermoid carcinoma | ||
| KB 8.5 (MDR1+) | 0.02 | P-glycoprotein expressing | ||
| Tb111 | MES SA | 0.040 | Uterine sarcoma | |
| HEK 293T | 0.006 | Human embryonic kidney | ||
| MES SA DX | 1.54 | Multidrug resistant uterine sarcoma | ||
| Deacetylated Tubulysin M | 786-O (MDR+) | >100-fold less potent than Tubulysin M | Renal cell carcinoma |
Experimental Protocols
1. General Protocol for Evaluating in vitro Cytotoxicity of a Tubulysin-based ADC
-
Cell Culture: Culture target antigen-positive and -negative cancer cell lines in appropriate media.
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
ADC Dilution: Prepare serial dilutions of the Tubulysin-based ADC, a non-targeting control ADC, and free tubulysin drug in culture medium.
-
Treatment: Remove the old medium from the cell plates and add the diluted compounds. Incubate for a defined period (e.g., 72-120 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay.
-
Data Analysis: Calculate the IC50 values (the concentration of the drug that inhibits cell growth by 50%) by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
2. Protocol for Assessing ADC Stability in Mouse Plasma
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC to mice.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 6, 24, 48, 96, 168 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Isolation: Centrifuge the blood samples to separate the plasma.
-
Immuno-capture: Use an anti-human IgG antibody (or an antibody against the specific ADC isotype) coated on magnetic beads or an ELISA plate to capture the ADC from the plasma.
-
Drug-to-Antibody Ratio (DAR) Measurement:
-
LC-MS Method: Elute the captured ADC and analyze it by liquid chromatography-mass spectrometry (LC-MS) to determine the distribution of different drug-loaded species and calculate the average DAR.
-
ELISA-based Method: Use a combination of an antibody-capture ELISA and a payload-detection ELISA to quantify the amount of total antibody and conjugated payload, respectively, to determine the average DAR.
-
-
Data Analysis: Plot the average DAR over time to assess the in vivo stability of the ADC.
Visualizations
Site-specific conjugation methods to enhance Tubulysin E ADC stability.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the enhancement of Tubulysin E Antibody-Drug Conjugate (ADC) stability through site-specific conjugation methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue encountered with Tubulysin-based ADCs?
A1: The main stability liability for Tubulysin ADCs is the hydrolysis of the C11 acetate ester on the tubulysin payload.[1][2][3] This hydrolysis, often mediated by plasma esterases, results in the formation of a C11 alcohol metabolite.[4][5] This deacetylated form is significantly less potent, with reports indicating a >100-fold decrease in cytotoxicity, which can compromise the in vivo efficacy of the ADC.[5][6][7]
Q2: How does site-specific conjugation improve the stability of Tubulysin ADCs?
A2: Site-specific conjugation allows for the placement of the linker-payload at defined locations on the antibody, creating a homogeneous ADC with a fixed drug-to-antibody ratio (DAR).[8] This approach can significantly enhance stability by positioning the payload in a microenvironment that sterically hinders access by metabolic enzymes, such as plasma esterases responsible for deacetylation.[5][9] Studies have shown that the specific conjugation site dramatically influences in vivo stability, pharmacokinetics, and efficacy.[4][10]
Q3: Which site-specific conjugation methods are most effective for enhancing Tubulysin ADC stability?
A3: Cysteine-engineering and enzymatic conjugation have proven highly effective.
-
Engineered Cysteines: Introducing cysteine residues at specific sites on the antibody allows for controlled conjugation. The stability of the resulting ADC is highly dependent on the chosen site. For example, a conjugate at the 334C position of the heavy chain showed considerably reduced metabolism and improved stability.[4][9]
-
Enzymatic Conjugation: Bacterial transglutaminase can be used to conjugate payloads at specific glutamine residues, such as Q295 in the C'E loop of the CH2 domain. This method has been shown to produce ADCs with superior in vivo stability and minimal deconjugation or payload deacetylation compared to lysine or hinge-cysteine conjugates.[10]
Q4: Can linker chemistry also contribute to the stability of a Tubulysin ADC?
A4: Yes, linker design is a critical factor. A β-glucuronidase-cleavable glucuronide linker has been shown to protect the C11 acetate from hydrolysis more effectively than a conventional protease-cleavable dipeptide linker.[1][11] The combination of an optimal linker system with a stable conjugation site, such as S239C, can significantly stabilize the C11 acetate in circulation.[1]
Troubleshooting Guide
Problem 1: Rapid loss of average DAR observed in in vitro plasma stability assays.
-
Possible Cause 1: Linker Instability. The chemical linkage between the drug and the antibody may be susceptible to cleavage in plasma. Maleimide-based linkers, for instance, can undergo a retro-Michael reaction, leading to deconjugation.
-
Troubleshooting Action:
-
Analyze Plasma Samples: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the presence of free linker-payload in the plasma supernatant after incubating the ADC.[12]
-
Modify Linker Chemistry: Consider using more stable linker technologies, such as those with non-cleavable linkers or linkers designed for enhanced stability. The choice of linker should be tailored to the conjugation site and payload.[13]
-
Optimize Conjugation Site: The local environment of the conjugation site can influence linker stability. Evaluate different engineered cysteine locations, as some may offer more protection.[9][10]
-
Problem 2: ADC maintains its DAR, but in vivo efficacy is lower than expected.
-
Possible Cause 2: Payload Deacetylation. The most common metabolic liability of Tubulysin is the hydrolysis of the C11 acetate group, which inactivates the payload without affecting the DAR.[5][6] This is a major issue as the deacetylated payload is over 100 times less potent.[5]
-
Troubleshooting Action:
-
Payload Metabolism Analysis: Develop specific ligand-binding assays (LBAs) or use LC-MS methods capable of distinguishing between the intact, acetylated tubulysin and the inactive, deacetylated form on the ADC.[10]
-
Site-Specific Conjugation Screening: Screen a panel of ADCs with the payload conjugated at different engineered sites. A clear correlation has been found between the conjugation site, the hydrophobicity of the ADC, and its susceptibility to metabolic enzymes.[9] Sites that are less solvent-exposed may offer better protection.
-
Payload Modification: If site-specific conjugation does not sufficiently solve the issue, consider replacing the labile acetate with a more stable functional group, such as a carbamate or an ether.[6][9] This creates a more metabolically robust payload.
-
Quantitative Data Summary
Table 1: Impact of Conjugation Site on Tubulysin ADC Stability in Mouse Plasma
| Conjugation Method/Site | % Acetate Cleavage (after 72h) | Reference |
| Stochastic Cysteine (ADC1) | ~83% | [5] |
| Site-Specific (334C, ADC6) | <10% | [5] |
| Site-Specific (392C, ADC5) | Low | [5] |
| Site-Specific (kappa-183C, ADC10) | Low | [5] |
Table 2: Impact of Linker Chemistry and Payload Modification on Stability
| ADC Component | Stability Metric | Result | Reference |
| Dipeptide Linker (DAR 2) | % Intact ADC after 10 days in circulation | 87% | [1] |
| Glucuronide Linker (DAR 2) | % Intact ADC after 10 days in circulation | 95% | [1] |
| Acetate Ester Payload (ADC1) | % Acetate Cleavage after 72h in mouse plasma | 83% | [9] |
| Carbamate Payload (ADC4) | % Carbamate Cleavage after 72h in mouse plasma | 0% | [9] |
Key Experimental Protocols
Protocol 1: Site-Specific Conjugation via Engineered Cysteine
-
Antibody Reduction:
-
Dissolve the cysteine-engineered antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a 10-20 fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).
-
Incubate at 37°C for 1-2 hours to selectively reduce the engineered interchain disulfide bonds or surface cysteines.
-
-
Buffer Exchange:
-
Remove the excess TCEP using a desalting column or tangential flow filtration (TFF), exchanging the buffer to a conjugation buffer (e.g., PBS with 1 mM EDTA).
-
-
Conjugation Reaction:
-
Add the maleimide-functionalized this compound linker-payload to the reduced antibody at a 5-10 fold molar excess.
-
Incubate the reaction at room temperature or 4°C for 2-4 hours. The reaction should be performed in the dark to prevent degradation of the maleimide group.
-
-
Quenching:
-
Add a 100-fold molar excess of N-acetylcysteine or cysteine to cap any unreacted maleimide groups on the antibody. Incubate for 30 minutes.
-
-
Purification and Formulation:
-
Purify the ADC from unconjugated payload and other reagents using size-exclusion chromatography (SEC) or TFF.
-
Exchange the buffer to a final formulation buffer (e.g., histidine-sucrose buffer, pH 6.0) and concentrate the ADC to the desired concentration.
-
-
Characterization:
-
Determine the average DAR and characterize the product using Hydrophobic Interaction Chromatography (HIC) and LC-MS.
-
Protocol 2: In Vitro Plasma Stability Assay
-
Preparation:
-
Thaw plasma (e.g., mouse, rat, human) from frozen stocks at 37°C and centrifuge to remove any precipitates.[12]
-
-
Incubation:
-
Spike the this compound ADC into the plasma at a final concentration of 50-100 µg/mL.[10]
-
Incubate the mixture in a water bath or incubator at 37°C.
-
-
Time-Point Sampling:
-
Collect aliquots of the plasma/ADC mixture at specified time points (e.g., 0, 24, 48, 72, 96 hours).[10]
-
Immediately freeze the collected samples at -80°C to stop any further degradation until analysis.
-
-
Sample Preparation for Analysis:
-
LC-MS Analysis:
Visualizations
Caption: Workflow for developing stable, site-specific this compound ADCs.
Caption: Diagnostic flowchart for troubleshooting this compound ADC instability.
Caption: Key degradation pathways for Tubulysin ADCs in circulation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Rational design, biophysical and biological characterization of site-specific antibody-tubulysin conjugates with improved stability, efficacy and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. improving-antibody-tubulysin-conjugates-through-linker-chemistry-and-site-specific-conjugation - Ask this paper | Bohrium [bohrium.com]
- 12. ADC Plasma Stability Assay [iqbiosciences.com]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Engineering Tubulysin E for Reduced Off-Target Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the modification of the Tubulysin E structure to mitigate off-target toxicity while maintaining potent anti-cancer activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cytotoxicity and associated off-target toxicity?
This compound exerts its potent cytotoxic effects by inhibiting tubulin polymerization, a critical process for microtubule formation. This disruption of the microtubule network leads to cell cycle arrest and apoptosis.[1][2] However, this powerful mechanism is not selective for cancer cells, leading to significant systemic toxicity, which is a major hurdle for its clinical application as a standalone therapeutic agent.[3][4]
Q2: What are the most common structural modifications to this compound to reduce its toxicity?
Researchers have focused on several key areas of the this compound scaffold to reduce its systemic toxicity and improve its therapeutic index. The primary strategies include:
-
Modification of the C-11 Acetate Group: The C-11 acetate on the tubuvaline (Tuv) fragment is notoriously unstable in plasma due to hydrolysis. Its removal significantly decreases cytotoxicity.[3][5] Strategies involve replacing the acetate with more stable functionalities like alkoxy groups or carbamates.[6]
-
Alterations at the N-Terminus: Modifications at the N-methyl-D-pipecolic acid (Mep) residue can influence the molecule's overall activity and toxicity profile.[7]
-
Changes to the Tubuvaline (Tuv) Fragment: The central Tuv fragment is critical for the high potency of tubulysins. Replacing the natural iso-propyl and acetoxy groups with other moieties has been explored to modulate activity.[2][8]
-
C-Terminal Modifications: The tubuphenylalanine (Tup) residue at the C-terminus can be modified to alter the compound's properties.[1][7]
-
Conjugation to Targeting Moieties: A major strategy to reduce off-target toxicity is to conjugate tubulysin analogs to monoclonal antibodies to form antibody-drug conjugates (ADCs).[9][10] This approach directs the cytotoxic payload specifically to cancer cells, minimizing exposure to healthy tissues.[9]
Q3: How do these modifications impact the on-target vs. off-target cytotoxicity?
The goal of these modifications is to create analogs with a wider therapeutic window. This is typically assessed by comparing the in vitro cytotoxicity (IC50 values) against cancer cell lines versus normal, healthy cell lines. An ideal analog exhibits high potency against cancer cells and significantly lower potency against normal cells. For instance, conjugating a tubulysin analog to a dendrimer resulted in a significant reduction in its in vitro toxicity, with the expectation of increased toxicity only after endocytosis by target cells.[1]
Troubleshooting Guides
Problem: High in vivo toxicity observed with a novel this compound analog despite promising in vitro results.
-
Possible Cause 1: Instability of a modified group. The C-11 acetate is a known point of instability.[3][5] If your modification is also susceptible to plasma hydrolysis, this could lead to premature release of a highly toxic metabolite.
-
Troubleshooting Step: Analyze the plasma stability of your compound using in vitro plasma incubation assays followed by LC-MS analysis to identify any degradation products. If instability is confirmed, consider replacing the labile group with a more stable isostere, such as a propyl ether.[10]
-
-
Possible Cause 2: Poor solubility leading to aggregation. Low aqueous solubility can cause the compound to aggregate in the bloodstream, leading to acute toxicity.[1]
-
Possible Cause 3: Insufficient tumor targeting. If the analog is not conjugated to a targeting moiety, its potent cytotoxicity will affect healthy, rapidly dividing cells.
-
Troubleshooting Step: Consider developing an antibody-drug conjugate (ADC) by linking your tubulysin analog to a monoclonal antibody that targets a tumor-specific antigen.[9]
-
Problem: A new this compound analog shows reduced cytotoxicity against multi-drug resistant (MDR) cancer cell lines.
-
Possible Cause: The modification affects the compound's ability to bypass efflux pumps. Tubulysins are known for their activity against MDR cell lines, which often overexpress efflux pumps like P-glycoprotein.[3][7] Certain structural changes might inadvertently make the new analog a substrate for these pumps.
-
Troubleshooting Step: Perform cytotoxicity assays using MDR-positive and their corresponding parental (MDR-negative) cell lines. A significant difference in IC50 values would suggest that the analog is being effluxed. Minor changes within the tubulin binding site can profoundly alter activity against MDR-positive cells.[3][5]
-
Data on Modified this compound Analogs
The following table summarizes the in vitro cytotoxicity of various Tubulysin analogs, providing a comparative overview of their potency.
| Compound | Cell Line | IC50 (nM) | Reference |
| Tubulysin D | C26 (murine colon carcinoma) | 0.14 ± 0.3 | [1] |
| Tubulysin analog 3 | C26 (murine colon carcinoma) | 20 ± 7.4 | [1] |
| Dendrimer-conjugated analog 5 | C26 (murine colon carcinoma) | 1500 ± 10 | [1] |
| Tubulysin U | HT-29 (human colon cancer) | 3.8 | [8] |
| Analog 1f (MOM instead of acetyl) | HT-29 (human colon cancer) | 22 | [8] |
Key Experimental Protocols
1. In Vitro Cytotoxicity Assay
-
Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50).
-
Methodology:
-
Cell Culture: Plate cancer cells (e.g., HT-29, C26) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the tubulysin analogs. Add the compounds to the cells and incubate for a specified period (e.g., 72 hours).
-
Viability Assessment: Use a cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to measure the number of viable cells.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
2. Tubulin Polymerization Assay
-
Objective: To assess the inhibitory effect of tubulysin analogs on tubulin polymerization.
-
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescent reporter that binds to polymerized microtubules.
-
Initiation of Polymerization: Initiate polymerization by raising the temperature (e.g., to 37°C).
-
Compound Addition: Add the tubulysin analog at various concentrations to the reaction mixture.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.
-
Data Analysis: Compare the polymerization rates in the presence and absence of the compound to determine its inhibitory activity.
-
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Key structural modification sites on the this compound scaffold.
Caption: Experimental workflow for evaluating modified this compound analogs.
References
- 1. Chemotherapeutic Evaluation of a Novel Synthetic Tubulysin Analogue-Dendrimer Conjugate in C26 Tumor Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure–activity relationship studies of novel tubulysin U analogues – effect on cytotoxicity of structural variations in the tubuvaline fragment - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. Structure-activity relationships of tubulysin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure–activity relationship studies of novel tubulysin U analogues – effect on cytotoxicity of structural variations in the tubuvaline fragment - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy [mdpi.com]
- 10. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
Dealing with aggregation issues in Tubulysin E conjugate formulations.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tubulysin E conjugate formulations. The information is designed to help address common challenges, with a focus on preventing and mitigating aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in this compound conjugate formulations?
Aggregation of this compound conjugates, like other antibody-drug conjugates (ADCs), is a multifaceted issue stemming from the inherent properties of the antibody, the cytotoxic payload (this compound), and the manufacturing and storage conditions.[1][2] Key contributing factors include:
-
Physicochemical Properties of the Conjugate:
-
Hydrophobicity of this compound: Many cytotoxic payloads, including this compound, are hydrophobic.[3][4] Conjugation of these molecules to an antibody can expose hydrophobic patches, leading to intermolecular interactions and aggregation.[4]
-
Drug-to-Antibody Ratio (DAR): A higher DAR can increase the hydrophobicity of the ADC, thereby increasing the propensity for aggregation.[1]
-
Antibody Type: The specific monoclonal antibody used can have inherent tendencies to aggregate.[1][4]
-
Conjugation Site: The site of drug conjugation on the antibody can influence aggregation. Site-specific conjugation has been shown to result in ADCs with improved stability compared to stochastic conjugation methods.[5][6][7]
-
-
Manufacturing and Environmental Stressors:
-
pH and Buffer Conditions: Formulations at a pH near the isoelectric point of the antibody can minimize electrostatic repulsion and promote aggregation.[4][8] Unfavorable buffer conditions, such as incorrect salt type or concentration, can also contribute.[4]
-
Thermal Stress: Elevated temperatures during manufacturing or storage can lead to denaturation and subsequent aggregation.[1]
-
Shear Stress: High shear forces during processes like mixing and filtration can cause protein unfolding and aggregation.[1]
-
Light Exposure: Some payloads are photosensitive and can degrade upon light exposure, which may trigger aggregation.[1]
-
Q2: What are the potential consequences of aggregation in our this compound conjugate product?
Aggregation can have several detrimental effects on your this compound conjugate, impacting its safety, efficacy, and stability:
-
Reduced Efficacy: Aggregated protein may have altered binding affinity to its target and can be cleared more rapidly from circulation, reducing the therapeutic effect.
-
Increased Immunogenicity: The presence of aggregates, particularly high molecular weight species, can elicit an immune response in patients, potentially leading to adverse effects.[4]
-
Altered Pharmacokinetics: Aggregation can change the pharmacokinetic profile of the ADC.[9]
-
Decreased Product Shelf-Life: Product instability due to aggregation can shorten the viable storage period of the formulation.[1]
-
Manufacturing and Yield Issues: Precipitation of aggregates during manufacturing can complicate purification processes and reduce the overall yield of the final product.[1]
Q3: How can we detect and quantify aggregation in our this compound conjugate formulation?
A multi-pronged approach using orthogonal analytical techniques is recommended for the comprehensive detection and characterization of aggregates.[10] No single method is sufficient to identify all types of aggregates.
-
Size-Exclusion Chromatography (SEC): This is a widely used method to separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic volume.[1][11]
-
SEC with Multi-Angle Light Scattering (SEC-MALS): This technique couples SEC with MALS detection to provide information on the absolute molar mass of the eluting species, offering a more detailed characterization of aggregates.[1][10]
-
Analytical Ultracentrifugation (AUC): AUC is a powerful technique that can provide high-resolution information on the size, shape, and distribution of aggregates in a formulation.[1][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify and characterize the components of different aggregated species, providing insights into the nature of the aggregates.[1]
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of small amounts of large aggregates and can provide information on the size distribution of particles in the formulation.
Troubleshooting Guide
This guide provides a structured approach to addressing aggregation issues you may encounter during the development of your this compound conjugate formulation.
Problem: Increased aggregation observed after conjugation reaction.
| Potential Cause | Troubleshooting Steps |
| High local concentration of the hydrophobic this compound payload during conjugation. | 1. Optimize the rate of addition of the drug-linker to the antibody solution to avoid high local concentrations. 2. Investigate the use of organic co-solvents to improve the solubility of the payload, but carefully assess their impact on antibody stability.[4] |
| Unfavorable reaction buffer conditions (pH, salt concentration). | 1. Screen a range of pH values and buffer compositions for the conjugation reaction to identify conditions that maintain antibody stability while ensuring efficient conjugation.[4][8] 2. Ensure the pH is not close to the antibody's isoelectric point.[4] |
| Shear stress during mixing. | 1. Optimize the mixing speed and impeller design to minimize shear stress.[1] 2. Consider alternative mixing technologies, such as magnetic stirrers with gentle agitation. |
| Stochastic conjugation leading to highly loaded, aggregation-prone species. | 1. Explore site-specific conjugation technologies to produce a more homogeneous product with a defined DAR.[5][6][7] |
Problem: Aggregation increases during purification and formulation.
| Potential Cause | Troubleshooting Steps |
| Inappropriate chromatography conditions. | 1. Optimize the mobile phase composition (pH, ionic strength) for purification steps like SEC or hydrophobic interaction chromatography (HIC) to minimize on-column aggregation. |
| Buffer exchange leading to an unstable formulation. | 1. Screen a variety of formulation buffers with different pH values and excipients to identify a stable final formulation. |
| Freeze-thaw stress. | 1. Evaluate the impact of freeze-thaw cycles on your formulation. 2. Screen cryoprotectants (e.g., sucrose, trehalose) to protect the conjugate during freezing and thawing.[12] |
Problem: Long-term storage instability and aggregation.
| Potential Cause | Troubleshooting Steps |
| Sub-optimal formulation. | 1. Conduct a comprehensive formulation screening study to evaluate the impact of pH, buffers, and various excipients on long-term stability. |
| Inadequate excipients. | 1. Surfactants: Incorporate non-ionic surfactants like polysorbate 20 or polysorbate 80 to prevent surface-induced aggregation and stabilize the protein.[1][12] 2. Sugars and Polyols: Include stabilizers like sucrose or trehalose to protect against both physical and chemical degradation.[12] 3. Amino Acids: Arginine and histidine can act as aggregation inhibitors.[9][13] |
| Inappropriate storage temperature. | 1. Perform a stability study at various temperatures to determine the optimal storage conditions for your formulation. |
| Light exposure. | 1. Store the formulation in light-protected containers.[1] |
Quantitative Data Summary
Table 1: Common Excipients for Mitigating ADC Aggregation
| Excipient Class | Examples | Typical Concentration Range | Mechanism of Action |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01% - 0.1% | Reduce surface tension and prevent adsorption to interfaces.[1][14] |
| Sugars | Sucrose, Trehalose | 1% - 10% | Act as cryo- and lyoprotectants, stabilize the native protein structure.[12] |
| Amino Acids | Arginine, Histidine, Glycine | 10 mM - 250 mM | Can suppress aggregation by various mechanisms, including preferential exclusion and binding to hydrophobic patches.[9][13] |
| Salts | Sodium Chloride | 50 mM - 150 mM | Modulate ionic strength and protein-protein interactions.[15] |
| Buffers | Histidine, Acetate, Citrate | 10 mM - 50 mM | Maintain a stable pH to ensure the protein is in its most stable conformational state.[15] |
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC) for Aggregate Analysis
-
System: An HPLC or UHPLC system equipped with a UV detector.
-
Column: A suitable size-exclusion column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A buffered saline solution, for example, 100 mM sodium phosphate, 150 mM NaCl, pH 6.8. The mobile phase should be optimized to prevent non-specific interactions with the column matrix.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the this compound conjugate sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection Volume: 10 - 100 µL.
-
Analysis: Integrate the peaks corresponding to the high molecular weight species (aggregates), monomer, and any fragments. The percentage of aggregate is calculated as the area of the aggregate peaks divided by the total area of all peaks.
Protocol 2: Formulation Screening by High-Throughput Dynamic Light Scattering (DLS)
-
Objective: To rapidly screen multiple formulation conditions for their effect on aggregation propensity.
-
Materials:
-
This compound conjugate stock solution.
-
A library of formulation buffers with varying pH, buffer species, and excipients (sugars, salts, surfactants, amino acids).
-
Multi-well plates (e.g., 96- or 384-well).
-
A high-throughput DLS instrument.
-
-
Method:
-
Prepare a matrix of formulation conditions in the multi-well plate.
-
Add a small, consistent amount of the this compound conjugate to each well.
-
Incubate the plate under desired stress conditions (e.g., elevated temperature) for a set period.
-
Measure the size distribution of particles in each well using the DLS instrument at regular intervals.
-
-
Data Analysis: Monitor the change in the average particle size and the polydispersity index (PDI) over time. A significant increase in either parameter indicates aggregation. This allows for the rapid identification of promising formulation candidates for further development.
Visualizations
Caption: A workflow for troubleshooting aggregation issues.
Caption: Mechanism of action of this compound ADC.[16][17][18][19]
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Impact of Conjugation Mode and Site on Tubulysin Antibody-Drug-Conjugate Efficacy and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 9. Use of excipients to control aggregation in peptide and protein formulations | Semantic Scholar [semanticscholar.org]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. pharmafocusamerica.com [pharmafocusamerica.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 19. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Tubulysin E Experiments
Welcome to the technical support center for in vivo Tubulysin E experimentation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their dosing schedules and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a highly potent cytotoxic agent that functions as a microtubule inhibitor.[1][2][3] It binds to the vinca domain of tubulin, preventing the polymerization of microtubules.[4] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[1][4][5] A key advantage of tubulysins is their retained potency against multi-drug resistant (MDR) cancer cell lines, as they are not significantly affected by efflux pumps like P-glycoprotein.[3][5]
Q2: What are the major challenges encountered when working with this compound in vivo?
Researchers face several key challenges when using this compound in vivo:
-
High Toxicity: this compound is extremely potent, which can lead to significant systemic toxicity and a narrow therapeutic window.[5][6][7] This necessitates careful dose selection and often requires targeted delivery strategies.
-
Poor Aqueous Solubility: this compound and its analogs can have limited solubility in aqueous solutions, making formulation for in vivo administration difficult.[8]
-
Payload Instability: The C-11 acetate ester, which is crucial for the high cytotoxicity of many tubulysin analogs, is susceptible to hydrolysis by plasma esterases in vivo.[6][9] This deacetylation leads to a significant reduction or loss of anti-tumor activity.[6]
Troubleshooting Guide
Issue 1: High Animal Toxicity and Narrow Therapeutic Window
If you are observing excessive toxicity (e.g., rapid weight loss, mortality) in your animal models, consider the following troubleshooting steps:
-
Dose Reduction: The most straightforward approach is to lower the administered dose. The maximum tolerated dose (MTD) for free Tubulysin A in nude mice has been reported to be as low as 0.05 mg/kg.[7][10]
-
Modified Dosing Schedule: Instead of a single high dose, consider a fractionated dosing schedule (e.g., lower doses administered more frequently).
-
Targeted Delivery Systems: Due to its high potency, this compound is often most effective and less toxic when used as a payload in a targeted delivery system, such as an antibody-drug conjugate (ADC) or a small molecule-drug conjugate (SMDC).[2][3] For example, a folate-tubulysin conjugate had an MTD of 0.26 mg/kg every two weeks in dogs.[11]
Issue 2: Difficulty with Formulation and Solubility
For problems achieving a stable and soluble formulation for in vivo dosing, here are some potential solutions:
-
Co-solvents and Excipients: this compound can often be formulated using a combination of solvents. Common formulations for poorly soluble compounds for in vivo use include:
-
Use of Delivery Vehicles: Encapsulating this compound or its analogs in drug delivery systems like dendrimers can significantly improve aqueous solubility and allow for higher effective doses to be administered.[8]
Issue 3: Inconsistent Efficacy and Suspected Payload Instability
If your in vivo experiments are yielding inconsistent or lower-than-expected efficacy, it may be due to the in vivo instability of the tubulysin analog.
-
Assess Payload Stability: If possible, perform pharmacokinetic studies to analyze the stability of the tubulysin conjugate in plasma over time. LC-MS can be used to detect the deacetylated metabolite. The acetate of a tubulysin-ADC was found to be 70-83% intact between 4 and 10 days post-dose in one study.[13]
-
Utilize Stabilized Analogs: Consider synthesizing or obtaining tubulysin analogs with modifications at the C-11 position to improve stability. Replacing the labile acetate ester with a more stable functional group, such as a carbamate or an ether, has been shown to prevent in vivo metabolism while retaining high cytotoxicity.[14][15][16]
-
Site-Specific Conjugation for ADCs: For ADC applications, the site of conjugation on the antibody can influence the stability of the payload. Some sites may offer steric hindrance that protects the payload from plasma esterases.[6][14]
Quantitative Data Summary
Table 1: In Vivo Maximum Tolerated Dose (MTD) of Tubulysin and Conjugates
| Compound/Conjugate | Animal Model | MTD | Dosing Schedule | Reference |
| Tubulysin A | Nude Mice | 0.05 mg/kg | Not Specified | [7][10] |
| Folate-Tubulysin (EC0531) | Dogs with iUC | 0.26 mg/kg | Intravenously, every two weeks | [11] |
| Tubulysin Analog | C26 Tumor-Bearing Mice | < 20 mg/kg | Single Dose | [7] |
| Inauhzin-C (INZ(C)) | Female CD-1 Mice | 200 mg/kg | Single Dose (i.p.) | [17] |
Table 2: Example In Vivo Dosing Schedules for Tubulysin-Based ADCs
| ADC Target | Tumor Model | Animal Model | Dose and Schedule | Route | Reference | | :--- | :--- | :--- | :--- | :--- | | CD30 | DEL/BVR Lymphoma | SCID Mice | 1 mg/kg, single dose | i.p. |[13] | | CD30 | Karpas/KarpasBVR | SCID Mice | 0.5 mg/kg, single dose | i.p. |[13] | | HER2 (Trastuzumab) | N87 Gastric Cancer | Mice | 1, 3, or 10 mg/kg, qdx4 | Not Specified | | | Mesothelin | N87 Gastric Cancer | Mice | 0.25 or 0.5 mg/kg | Not Specified | | | HER2 (DX126-262) | BT-474 | Nude Mice | 2.5, 5, or 10 mg/kg | Not Specified |[18] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study with a Tubulysin-ADC
-
Cell Line and Animal Model:
-
Select a relevant cancer cell line (e.g., BT-474 for HER2-positive breast cancer) and an appropriate immunodeficient mouse model (e.g., female BALB/c nude mice).[18]
-
-
Tumor Implantation:
-
Subcutaneously inject tumor cells (e.g., 6 x 10^6 cells) mixed with Matrigel into the flank of each mouse.[18]
-
-
Tumor Growth Monitoring:
-
Dosing:
-
Randomize mice into treatment and control groups.
-
Administer the Tubulysin-ADC, a control ADC, and a vehicle control via the desired route (e.g., intraperitoneal or intravenous injection).[13] Dosing can be a single administration or multiple doses over time.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and animal body weight throughout the study.
-
Euthanize animals when tumor volumes reach a predetermined endpoint (e.g., 1,000 mm³).[13]
-
Calculate tumor growth inhibition (TGI) or other relevant efficacy metrics.
-
Visualizations
Caption: Mechanism of action of this compound in a cancer cell.
Caption: Workflow for optimizing in vivo dosing schedules.
Caption: Troubleshooting logic for common in vivo issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Chemotherapeutic Evaluation of a Novel Synthetic Tubulysin Analogue-Dendrimer Conjugate in C26 Tumor Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phase I/II clinical trial of the targeted chemotherapeutic drug, folate-tubulysin, in dogs with naturally-occurring invasive urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tubulysin IM-2 | ADC Cytotoxin | 1032072-50-6 | Invivochem [invivochem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
Technical Support Center: Refinement of Purification Protocols for Synthetic Tubulysin E
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and refining the purification protocols for synthetic Tubulysin E.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying synthetic this compound?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant method for the purification of synthetic peptides and complex natural products like this compound.[1][2] C18 columns are frequently used for the separation of peptides of this size.[3]
Q2: Why is the C-11 acetate group on some tubulysins a concern during purification and handling?
A2: The C-11 acetate group is crucial for the high cytotoxic activity of many tubulysins. However, it is susceptible to hydrolysis, which leads to a significant decrease in potency.[4] Purification and storage conditions should be optimized to minimize this degradation.
Q3: What are typical impurities encountered during the synthesis of tubulysins?
A3: Impurities can arise from side reactions during the solid-phase peptide synthesis (SPPS) or solution-phase couplings. These may include deletion sequences, products of incomplete deprotection, or side-products from specific coupling reagents. For example, in related syntheses, impurities such as dimaleimides have been identified.[5]
Q4: How should I handle and store purified this compound?
A4: Given its high cytotoxicity, appropriate containment measures are essential. Lyophilization is a common final step to obtain the purified product as a stable powder.[6] Lyophilization of cytotoxic compounds should be performed in specialized containers, such as Lyoprotect® bags, to prevent contamination of the equipment and ensure operator safety.[6][7] Store the lyophilized powder at low temperatures (e.g., -20°C or -80°C) and protected from moisture.
Q5: What purity level should I aim for?
A5: For in vitro biological assays, a purity of >95% is generally recommended. For in vivo studies, higher purity (>98% or >99%) is often required. Multiple RP-HPLC purification runs may be necessary to achieve the desired purity.[5]
Troubleshooting Guide for RP-HPLC Purification
This guide addresses common issues encountered during the RP-HPLC purification of synthetic this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Residual silanol interactions on the column. - Incorrect mobile phase pH. - Column overload. | - Ensure an appropriate concentration of an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase (typically 0.1%).[3] - Adjust the mobile phase pH; for peptides, an acidic pH (2-3) is common. - Reduce the amount of sample loaded onto the column. |
| Ghost Peaks in the Chromatogram | - Contaminants in the mobile phase solvents or additives. - Carryover from a previous injection. | - Use high-purity solvents and reagents (HPLC grade or better). - Run a blank gradient to identify and flush out contaminants.[8] - Implement a robust needle wash protocol on the autosampler. |
| High Back Pressure | - Clogged column frit. - Particulate matter in the sample. - Precipitation of the sample or buffer in the system. | - Filter the sample through a 0.22 µm or 0.45 µm filter before injection. - Back-flush the column according to the manufacturer's instructions. - Ensure the mobile phase buffers are fully soluble in the highest organic concentration of the gradient.[9] |
| Low Recovery of this compound | - Irreversible adsorption to the column. - Precipitation of the sample on the column. - Degradation of the compound during purification. | - Try a different column chemistry (e.g., C8 instead of C18) or a column from a different manufacturer.[10] - Ensure the sample is fully dissolved in the initial mobile phase before injection. - Minimize the time the sample spends in the purification system, especially if degradation is suspected. |
| Co-elution of Impurities | - Insufficient resolution of the chromatographic method. - Impurity has very similar properties to this compound. | - Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. - Try a different organic modifier (e.g., methanol instead of acetonitrile) or a different ion-pairing agent. - Consider a second purification step with an orthogonal separation mechanism or a different RP-HPLC column selectivity. |
Quantitative Data Summary
The following table summarizes typical performance metrics for the purification of synthetic tubulysins and related complex peptides, as derived from literature.
| Parameter | Typical Value / Range | Notes |
| Crude Purity (post-synthesis) | 50-70% | Highly dependent on the success of the synthesis. |
| Purity after 1st HPLC Run | 85-95% | A significant improvement, but often insufficient for stringent applications. |
| Purity after 2nd HPLC Run | >95% | Often required to remove closely eluting impurities.[5] |
| Typical Column Loading (Semi-preparative) | 10-100 mg | Dependent on column dimensions and particle size. |
| Overall Recovery | 20-50% | Can vary significantly based on the number of purification steps and compound stability. |
Experimental Protocols
General Protocol for RP-HPLC Purification of Synthetic this compound
This protocol provides a general starting point for the purification of synthetic this compound. Optimization will be required based on the specific crude sample and available instrumentation.
-
Sample Preparation:
-
Dissolve the crude synthetic this compound in a minimal amount of a suitable solvent, such as DMSO or DMF.
-
Dilute the dissolved sample with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to ensure it is fully soluble.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 10 µm particle size, 250 x 10 mm for semi-preparative scale).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 40-60 minutes is a common starting point. The exact gradient should be optimized based on analytical runs.
-
Flow Rate: Adjust according to the column dimensions (e.g., 4-5 mL/min for a 10 mm ID column).
-
Detection: Monitor the elution at multiple wavelengths, typically 214 nm (for the peptide backbone) and 254 nm or 280 nm (if aromatic residues are present).
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peak, avoiding the leading and tailing edges where impurities are more likely to elute.
-
-
Purity Analysis:
-
Analyze the collected fractions using analytical RP-HPLC to determine their purity.
-
-
Pooling and Lyophilization:
-
Pool the fractions that meet the desired purity level.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound as a dry powder.
-
Visualizations
Caption: Workflow for the purification of synthetic this compound.
Caption: Logical flow for troubleshooting common HPLC purification issues.
References
- 1. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 3. hplc.eu [hplc.eu]
- 4. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. almacgroup.com [almacgroup.com]
- 6. teclen.com [teclen.com]
- 7. teclen.com [teclen.com]
- 8. teachline.ls.huji.ac.il [teachline.ls.huji.ac.il]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Tubulysin E cytotoxicity assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Tubulysin E cytotoxicity assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?
Inconsistent IC50 values for this compound can arise from several factors, ranging from procedural inconsistencies to biological variations. Here are the most common culprits and how to address them:
-
Cell-Based Factors:
-
Cell Density: The number of cells seeded per well can significantly impact the apparent cytotoxicity of a compound. Higher cell densities can lead to increased resistance and consequently, higher IC50 values. It is crucial to maintain a consistent seeding density across all experiments.[1]
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Cell Passage Number: Continuous passaging of cell lines can lead to phenotypic and genotypic drift, altering their sensitivity to cytotoxic agents. It is recommended to use cells within a defined, low passage number range for all experiments.[2][3]
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Cell Line Integrity: Ensure your cell lines are authentic and free from contamination, particularly from mycoplasma. Regular cell line authentication is a critical component of reproducible research.
-
-
Compound-Related Issues:
-
Stock Solution Stability: this compound, like many complex molecules, can be sensitive to degradation. Improper storage of stock solutions (e.g., frequent freeze-thaw cycles, prolonged storage at inappropriate temperatures) can lead to a loss of potency.
-
Working Solution Instability: Diluted working solutions of this compound in cell culture media may not be stable for extended periods. It is best to prepare fresh dilutions for each experiment.
-
-
Assay-Specific Problems:
-
Edge Effects: Evaporation from the outer wells of a 96-well plate can concentrate media components and the test compound, leading to artificially high cytotoxicity in these wells. This "edge effect" is a common source of variability.[4]
-
Inconsistent Incubation Times: The duration of cell exposure to this compound and the incubation time with the viability reagent (e.g., MTT, XTT) must be precisely controlled.
-
Reagent Variability: Ensure that all reagents, including cell culture media, serum, and assay components, are from consistent lots.
-
Q2: I'm observing high variability between replicate wells within the same plate. What should I check?
High variability between replicate wells is often due to technical errors during the assay setup. Here's a checklist of things to investigate:
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Pipetting Accuracy: Inaccurate or inconsistent pipetting of cells, this compound dilutions, or assay reagents is a primary source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
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Improper Mixing: Ensure homogenous cell suspension before seeding and thorough mixing of reagents and drug dilutions.
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Edge Effects: As mentioned previously, the outer wells of a 96-well plate are prone to evaporation, leading to inconsistent results.[4] To mitigate this, consider not using the outer wells for experimental samples or filling them with sterile PBS or media to create a humidity barrier.
-
Cell Clumping: Clumped cells will lead to uneven distribution in the wells. Ensure a single-cell suspension is achieved before plating.
Q3: My this compound appears to have lost potency over time. How should I handle and store it?
Proper handling and storage are critical for maintaining the potency of this compound.
-
Stock Solution Preparation: Dissolve this compound in a suitable solvent like DMSO to prepare a high-concentration stock solution.
-
Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage, protected from light. For short-term storage (up to one month), -20°C is generally acceptable.
| Storage Condition | Recommended Duration |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Data compiled from general recommendations for potent cytotoxic compounds.
-
Working Dilutions: Prepare fresh working dilutions from a thawed aliquot for each experiment. Do not store diluted solutions in aqueous media for extended periods.
Q4: Can the type of cytotoxicity assay I use affect the IC50 value of this compound?
Yes, different cytotoxicity assays measure different cellular parameters and can yield different IC50 values.
-
MTT and XTT Assays: These colorimetric assays measure metabolic activity as an indicator of cell viability. They are dependent on the activity of mitochondrial dehydrogenases.
-
SRB (Sulforhodamine B) Assay: This assay measures total protein content, which is proportional to cell number. It is generally less susceptible to interference from compounds that affect metabolic activity.[5]
-
LDH (Lactate Dehydrogenase) Release Assay: This assay measures the release of LDH from damaged cells, providing a direct measure of cytotoxicity.
It is important to choose an appropriate assay for your experimental goals and to be consistent with the chosen method.
Data on Factors Influencing Tubulysin Cytotoxicity
The following tables provide illustrative data on how different experimental variables can influence the measured cytotoxicity of tubulysin analogues.
Table 1: Illustrative IC50 Values of Tubulysin Analogues in Various Cancer Cell Lines
| Cell Line | Cancer Type | Tubulysin Analogue | IC50 (nM) |
| N87 | Gastric Carcinoma | Analogue 1 | 0.5 |
| MDA-MB-361 | Breast Carcinoma | Analogue 1 | 0.8 |
| KB | Epidermoid Carcinoma | Analogue 1 | 0.3 |
| KB 8.5 (MDR1+) | Drug-Resistant Epidermoid Carcinoma | Analogue 1 | 1.2 |
| C26 | Murine Colon Carcinoma | Analogue 3 | 20 |
| C26 | Murine Colon Carcinoma | Tubulysin D | 0.14 |
Data is compiled from studies on various tubulysin analogues and is for illustrative purposes.[6][7]
Table 2: Impact of Cell Seeding Density on IC50 Values for a Microtubule Inhibitor (Illustrative Example)
| Cell Seeding Density (cells/well) | IC50 (nM) |
| 2,000 | 9.51 |
| 20,000 | 75.68 |
This data for chloroquine in TOV-21G cells illustrates the general principle of density-dependent chemoresistance.[8] A similar trend is expected for potent microtubule inhibitors like this compound.
Table 3: Influence of Cell Passage Number on IC50 Value (Illustrative Example)
| Cell Line | Passage Number | Drug | Fold Change in IC50 |
| SKOV-3 | Passage 6 vs. 36 | Unspecified | ~2-fold decrease |
| HCT-116 | Low vs. High | Unspecified | Decrease observed |
Qualitative and quantitative observations from studies on various cell lines and drugs.[2][3] The direction and magnitude of the change can be cell line and drug-specific.
Experimental Protocols
Detailed Protocol: this compound Cytotoxicity Assay using MTT
This protocol provides a step-by-step guide for performing a cytotoxicity assay with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.[4]
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Appropriate cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells that are in the exponential growth phase. b. Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in complete culture medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. To mitigate the "edge effect," fill the perimeter wells with 100 µL of sterile PBS. e. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
Compound Preparation and Treatment: a. Prepare a high-concentration stock solution of this compound in DMSO (e.g., 1 mM). b. Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations (e.g., from 1 pM to 1 µM). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration). c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. d. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Assay: a. After the incubation period, carefully remove the medium containing this compound. b. Add 100 µL of fresh, serum-free medium to each well. c. Add 20 µL of MTT solution (5 mg/mL) to each well. d. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible. e. Carefully remove the MTT-containing medium. f. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. g. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Subtract the absorbance of the blank wells (medium only) from all other readings. c. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. d. Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Experimental workflow for a this compound cytotoxicity assay.
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Troubleshooting logic for inconsistent cytotoxicity results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Identification of novel microtubule inhibitors effective in fission yeast and human cells and their effects on breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemotherapeutic Evaluation of a Novel Synthetic Tubulysin Analogue-Dendrimer Conjugate in C26 Tumor Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsbio.com [atsbio.com]
Technical Support Center: Enhancing the Bystander Effect of Tubulysin E ADCs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the bystander effect of Tubulysin E Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the bystander effect in the context of ADCs?
The bystander effect is the ability of an ADC to kill not only the target antigen-positive (Ag+) tumor cells but also adjacent antigen-negative (Ag-) cells.[1][] This is crucial for treating heterogeneous tumors where antigen expression can be varied.[1] The effect relies on the release of the cytotoxic payload from the target cell and its diffusion to neighboring cells.[1][]
Q2: What is this compound and why is it used as an ADC payload?
This compound is a highly potent natural peptide that inhibits microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4][5][6][7] Its high cytotoxicity, with IC50 values in the low nanomolar range, makes it an attractive payload for ADCs.[3] Furthermore, Tubulysins can be effective against multi-drug resistant (MDR) cancer cell lines, a significant advantage over other payloads like auristatins and maytansinoids.[5][6][8][9][10][11]
Q3: What are the key factors influencing the bystander effect of a this compound ADC?
Several factors determine the extent of the bystander effect:
-
Linker Chemistry: The linker connecting this compound to the antibody is critical. Cleavable linkers (e.g., pH-sensitive, enzyme-cleavable) are designed to release the payload under specific conditions, which is necessary for the bystander effect.[1][12] The stability of the linker is a key determinant; a linker that is too stable may not release the payload efficiently, while a linker with low stability might release it prematurely, leading to systemic toxicity.[1][12]
-
Payload Properties: The physicochemical properties of the released this compound derivative are crucial. For efficient diffusion across cell membranes to kill neighboring cells, the payload should ideally be neutral, uncharged, and hydrophobic.[][12]
-
Antigen Expression: The level of antigen expression on the target cells can influence the magnitude of the bystander effect. Higher antigen expression can lead to greater ADC internalization and subsequent payload release, resulting in more significant bystander killing.[13]
-
Payload Stability: The stability of the this compound payload itself is important. For instance, the C11-acetate on some tubulysin analogs is crucial for potency but can be hydrolyzed in vivo, leading to a less active compound.[8][9][14][15]
Q4: How does the bystander effect of this compound ADCs compare to other payloads like MMAE?
While both are potent microtubule inhibitors, Tubulysins have the distinct advantage of not being substrates for P-glycoprotein (Pgp) efflux pumps, making them effective against MDR tumors.[10] In contrast, MMAE activity can be diminished in MDR+ models.[16] The bystander effect of both is dependent on the linker and payload permeability.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or no observable bystander effect in co-culture assays. | 1. Inefficient payload release: The linker may be too stable under the experimental conditions. 2. Low payload permeability: The released this compound derivative may have poor membrane permeability. 3. Insufficient ADC concentration or incubation time. 4. Low antigen expression on target cells. | 1. Optimize linker chemistry: Consider using a more labile cleavable linker (e.g., β-glucuronidase-cleavable linkers have shown promise).[8][9] 2. Modify the payload: Investigate this compound analogs with improved hydrophobicity and neutrality upon release. 3. Increase ADC concentration and/or extend incubation time: A time course and dose-response experiment is recommended. A notable lag time before significant bystander killing is often observed.[13] 4. Use a target cell line with higher antigen expression: This can increase the amount of internalized ADC and released payload.[13] |
| High in vivo toxicity with evidence of bystander effect. | 1. Premature payload release: The linker may be unstable in circulation, leading to systemic release of the potent this compound. 2. High hydrophobicity of the ADC: This can lead to aggregation and off-target toxicity.[] | 1. Improve linker stability: Employ linkers that are selectively cleaved in the tumor microenvironment or intracellularly. Site-specific conjugation can also enhance stability.[8][9] 2. Optimize payload and linker design: Balance hydrophobicity to ensure sufficient bystander effect without causing aggregation and toxicity issues. |
| Inconsistent results between in vitro and in vivo bystander effect studies. | 1. Payload metabolism: The this compound payload may be metabolized in vivo, leading to a less potent or inactive form. For example, hydrolysis of the C11-acetate is a known issue.[8][9][14][15] 2. Poor ADC penetration in solid tumors. | 1. Modify the payload for improved stability: Replace labile moieties with more stable functional groups (e.g., replacing the C11-acetate with an ether or a hindered ester).[14][16] 2. Investigate different ADC formats or co-administration strategies: These may improve tumor penetration. |
| This compound ADC shows reduced efficacy in MDR+ tumor models. | While Tubulysins are generally less susceptible to Pgp-mediated efflux, other resistance mechanisms may be at play. | Confirm MDR status of the cell line: Ensure that the resistance is indeed Pgp-mediated. Tubulysin ADCs have shown efficacy in MDR+ models where other ADCs have failed.[14][16] |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Tubulysin ADCs
| Cell Line | ADC Target | Tubulysin Analog | Linker | IC50 / EC50 | Reference |
| L540cy (CD30+) | CD30 | Tub(OAc) | Glucuronide | Single-digit ng/mL | [16] |
| Karpas299 (CD30+) | CD30 | Tub(OAc) | Glucuronide | Single-digit ng/mL | [16] |
| DEL (CD30+, MDR-) | CD30 | Tub(OAc) | Glucuronide | Single-digit ng/mL | [16] |
| L428 (CD30+, MDR+) | CD30 | Tub(OEt) | Glucuronide | ~10-fold less potent than Tub(OAc) ADC | [16] |
| DEL/BVR (CD30+, MDR+) | CD30 | Tub(OAc) | Glucuronide | Potent | [16] |
Table 2: Bystander Effect Coefficient in Co-culture Models
| Antigen Positive Cell Line (HER2 Expression) | Bystander Effect Coefficient (φBE) | Reference |
| MCF7 (Low) | 1% | [13] |
| MDA-MB 453 (Moderate) | 3.6% | [13] |
| SKBR3 (High) | 12% | [13] |
| N87 (High) | 16% | [13] |
| BT474 (High) | 41% | [13] |
Experimental Protocols
Protocol 1: In Vitro Bystander Effect Co-Culture Assay
This assay quantifies the killing of antigen-negative cells when co-cultured with antigen-positive cells in the presence of the ADC.[17][18]
Materials:
-
Antigen-positive (Ag+) target cancer cell line.
-
Antigen-negative (Ag-) bystander cancer cell line, stably expressing a fluorescent protein (e.g., GFP or RFP) for identification.
-
This compound ADC.
-
Isotype control ADC.
-
Cell culture medium and supplements.
-
96-well plates.
-
Plate reader or high-content imaging system with fluorescence detection.
-
Cell viability reagent (e.g., CellTiter-Glo®).
Methodology:
-
Cell Seeding: Seed a 1:1 mixture of Ag+ and Ag- cells in a 96-well plate. The total cell density should allow for several days of growth.
-
ADC Treatment: After 24 hours, treat the co-cultured cells with a serial dilution of the this compound ADC and the isotype control ADC. Include an untreated control.
-
Incubation: Incubate the plate for 96-120 hours.
-
Data Acquisition:
-
Imaging: Use a high-content imager to count the number of fluorescent Ag- cells in each well.
-
Viability Assay: Alternatively, measure the total cell viability in each well using a reagent like CellTiter-Glo®.
-
-
Analysis:
-
Normalize the number of viable Ag- cells in the ADC-treated wells to the untreated control wells.
-
Plot the percentage of viable Ag- cells against the ADC concentration to determine the IC50 for the bystander killing effect.
-
Protocol 2: Conditioned Medium Transfer Assay
This assay determines if the cytotoxic bystander effect is mediated by a secreted, cell-permeable payload.[17]
Materials:
-
Antigen-positive (Ag+) target cancer cell line.
-
Antigen-negative (Ag-) bystander cancer cell line.
-
This compound ADC.
-
Cell culture medium and supplements.
-
96-well plates.
-
Centrifuge and sterile filters (0.22 µm).
-
Cell viability reagent.
Methodology:
-
Generate Conditioned Medium:
-
Seed Ag+ cells in a culture flask and allow them to adhere.
-
Treat the cells with a high concentration of the this compound ADC for 48-72 hours.
-
Collect the culture supernatant.
-
Centrifuge to remove cell debris and filter through a 0.22 µm sterile filter. This is the "conditioned medium."
-
-
Treat Bystander Cells:
-
Seed Ag- cells in a 96-well plate.
-
After 24 hours, replace the medium with serial dilutions of the conditioned medium.
-
-
Incubation: Incubate the Ag- cells for 72 hours.
-
Analysis: Measure cell viability using a suitable assay. A significant decrease in the viability of Ag- cells treated with conditioned medium indicates a strong bystander effect mediated by a released, stable payload.
Visualizations
Caption: Workflow of the ADC bystander effect.
Caption: Mechanism of action of this compound.
Caption: Troubleshooting logic for enhancing the bystander effect.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy [mdpi.com]
- 5. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. agilent.com [agilent.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Strategies to minimize metabolism of Tubulysin E in vivo.
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to minimize the in vivo metabolism of Tubulysin E, a potent microtubule-inhibiting agent frequently used as a payload in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic liability of this compound in vivo?
The primary metabolic vulnerability of this compound and its analogs when used in vivo, particularly in the context of ADCs, is the hydrolysis of the acetate ester at the C-11 position of the tubuvaline (Tuv) residue.[1][2][3][4][5] This deacetylation is often mediated by plasma esterases and results in the formation of a C-11 alcohol metabolite that is significantly less cytotoxic, with reports indicating a greater than 100-fold decrease in potency.[1][2][5]
Q2: What are the consequences of this compound metabolism for ADC efficacy?
The in vivo deacetylation of the tubulysin payload leads to a loss of the drug-to-antibody ratio (DAR) over time, diminishing the overall efficacy of the ADC.[4][6] The inactive metabolite, while still attached to the antibody, cannot effectively induce cell death upon internalization into the target cancer cell. This can result in reduced anti-tumor activity in preclinical models.[4]
Q3: What are the main strategies to minimize the in vivo metabolism of this compound?
There are three primary strategies to address the metabolic instability of this compound:
-
Modification of the C-11 Position: Replacing the hydrolytically labile acetate ester with more stable chemical groups.[1][2][4][7]
-
Site-Specific Antibody Conjugation: Modifying the conjugation site on the antibody to sterically hinder access of metabolic enzymes to the tubulysin payload.[1][2][3][6]
-
Linker Chemistry Optimization: Utilizing different linker technologies that can shield the payload from enzymatic degradation.[5][8]
Q4: Which chemical modifications at the C-11 position have proven effective?
Several modifications to the C-11 position have been shown to enhance plasma stability while retaining potent cytotoxicity:
-
Carbamates: Replacing the ester linkage with a more stable carbamate functional group.[1][2]
-
Ethers: Substitution with an ethyl ether or propyl ether.[1][4]
-
Sterically Hindered Esters: Using a more bulky ester group like an isovalerate ester.[1][9]
Q5: How does the conjugation site on the antibody affect this compound metabolism?
The location of the tubulysin payload on the antibody can significantly impact its stability. Conjugation at more solvent-exposed sites can lead to rapid metabolism.[1] Conversely, site-specific conjugation at positions that are more sterically hindered, such as certain cysteine residues in the antibody's heavy chain (e.g., 334C), can protect the payload from enzymatic hydrolysis.[1][2][3] A correlation has been observed between the hydrophobicity of the ADC and its susceptibility to metabolic enzymes, with more hydrophobic ADCs being more prone to metabolism.[1][2]
Troubleshooting Guides
Problem: Rapid loss of ADC efficacy in vivo is observed, with pharmacokinetic data showing a decrease in intact payload over time.
-
Possible Cause: The this compound payload is likely undergoing deacetylation at the C-11 position.
-
Troubleshooting Steps:
-
Confirm Metabolism: Analyze plasma samples from in vivo studies using methods like liquid chromatography-mass spectrometry (LC-MS) to detect the deacetylated metabolite.[4]
-
Evaluate Payload Stability: Perform in vitro plasma stability assays using mouse, rat, and human plasma to determine the rate of hydrolysis.
-
Implement Stabilization Strategy:
-
Option A: Payload Modification: Synthesize a new ADC with a stabilized Tubulysin analog (e.g., with a C-11 carbamate or ether).
-
Option B: Site of Conjugation: If using a site-specific conjugation method, select a more sterically hindered conjugation site. If using stochastic conjugation, consider switching to a site-specific method.
-
-
Problem: A newly designed this compound analog with a modified C-11 position shows reduced in vitro cytotoxicity compared to the parent compound.
-
Possible Cause: The modification at the C-11 position, while improving stability, may have negatively impacted the binding of the tubulysin to its target, tubulin.
-
Troubleshooting Steps:
-
Tubulin Binding Assay: Conduct a tubulin polymerization assay to compare the inhibitory activity of the new analog with the parent this compound.[2]
-
Structure-Activity Relationship (SAR) Analysis: Synthesize and test a small series of analogs with different modifications at the C-11 position to identify a group that balances stability and potency.[1][10]
-
Computational Modeling: If available, use molecular modeling to predict how different C-11 modifications might fit into the tubulin binding pocket.
-
Data Summary
Table 1: In Vitro Potency of Tubulysin Analogs
| Compound | C-11 Modification | Relative Potency vs. This compound (Acetate) |
| This compound Metabolite | Alcohol (OH) | >100-fold less potent[1][2][5] |
| Analog 1 | Carbamate | Retained potency[1][2] |
| Analog 2 | Ethyl Ether | Comparable potency[1][9] |
| Analog 3 | Propyl Ether | Retained picomolar potency[4] |
| Analog 4 | Isovalerate Ester | Comparable potency[1][9] |
Table 2: Plasma Stability of Tubulysin Analogs
| Compound | C-11 Modification | Stability in Mouse Plasma |
| This compound (in ADC) | Acetate | Rapidly hydrolyzed[1][2][4] |
| Analog 1 | Ethyl Ether | Improved stability[1] |
| Analog 2 | Isovalerate Ester | Improved stability[1] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay of a Tubulysin ADC
-
Objective: To determine the rate of hydrolysis of the this compound payload on an ADC in plasma from different species.
-
Materials:
-
Tubulysin ADC
-
Control ADC (with a stable payload)
-
Pooled plasma (mouse, rat, human)
-
Phosphate-buffered saline (PBS)
-
LC-MS grade solvents (acetonitrile, water, formic acid)
-
Protein A or G magnetic beads for immunoprecipitation
-
-
Methodology:
-
Dilute the Tubulysin ADC to a final concentration of 100 µg/mL in plasma from each species.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 2, 6, 24, 48 hours), aliquot a portion of the plasma sample.
-
Perform immunoprecipitation of the ADC from the plasma using Protein A or G beads.
-
Elute the ADC from the beads.
-
Analyze the eluate by LC-MS to determine the ratio of the intact ADC to the deacetylated ADC metabolite.
-
Calculate the half-life of the intact payload in the plasma of each species.
-
Protocol 2: Tubulin Polymerization Inhibition Assay
-
Objective: To assess the inhibitory effect of Tubulysin analogs on tubulin polymerization.
-
Materials:
-
This compound and its analogs
-
Purified tubulin protein
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Methodology:
-
Prepare serial dilutions of the Tubulysin analogs in polymerization buffer.
-
In a 96-well plate, add the tubulin solution to each well.
-
Add the different concentrations of the Tubulysin analogs to the wells. Include a positive control (e.g., paclitaxel) and a negative control (vehicle).
-
Initiate polymerization by adding GTP to all wells and immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes).
-
Calculate the IC₅₀ value for each compound, representing the concentration that inhibits tubulin polymerization by 50%.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stabilizing a Tubulysin Antibody-Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors. | Semantic Scholar [semanticscholar.org]
- 8. improving-antibody-tubulysin-conjugates-through-linker-chemistry-and-site-specific-conjugation - Ask this paper | Bohrium [bohrium.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. 2024.sci-hub.box [2024.sci-hub.box]
Validation & Comparative
A Head-to-Head Comparison of Tubulysin E and Maytansinoid-Based Antibody-Drug Conjugates
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Antibody-Drug Conjugates (ADCs) utilizing two potent classes of microtubule-inhibiting payloads: Tubulysins and Maytansinoids. We will delve into their mechanisms of action, preclinical efficacy, safety profiles, and key differentiating characteristics to inform ADC development strategies.
Mechanism of Action: Potent Tubulin Binders
Both maytansinoids and tubulysins exert their cytotoxic effects by disrupting microtubule dynamics, a process essential for cell division, leading to cell cycle arrest and apoptosis.[1][2] However, they interact with tubulin in distinct ways.
Maytansinoids (e.g., DM1, DM4): Maytansinoids, derivatives of the natural product maytansine, bind to the vinca domain on the β-subunit of tubulin.[1][] This binding inhibits tubulin polymerization, preventing the formation of microtubules.[4] This disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering programmed cell death.[] The established clinical success of maytansinoid ADCs, such as ado-trastuzumab emtansine (Kadcyla®), validates this mechanism.[5]
Tubulysins: Tubulysins are highly potent tetrapeptides originally isolated from myxobacteria.[6] They also bind to the vinca domain of tubulin, inducing microtubule depolymerization and G2/M phase arrest.[7][8] Notably, tubulysins interfere with vinblastine binding in a non-competitive manner, suggesting a distinct interaction within the vinca site.[7][8] A key advantage of tubulysins is their retained potency against multidrug-resistant (MDR) cancer cell lines, which often overexpress efflux pumps like P-glycoprotein (P-gp) that can remove other chemotherapeutic agents.[9][10]
Caption: Figure 1. General mechanism of action for tubulin-inhibiting ADCs.
Preclinical Efficacy: A Quantitative Comparison
The potency of an ADC is paramount. Below, we compare the in vitro cytotoxicity and in vivo antitumor activity of tubulysin- and maytansinoid-based ADCs from various preclinical studies.
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. Tubulysin-based ADCs frequently demonstrate picomolar to low nanomolar IC50 values and, critically, often retain this high potency in MDR cell lines that are resistant to other agents.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs
| ADC Payload | Target | Cell Line | MDR Status | IC50 (nM) | Reference |
|---|---|---|---|---|---|
| Tubulysin | CD22 | BJAB | MDR- | ~0.02 | [11] |
| Tubulysin | CD22 | BJAB.Luc/Pgp | MDR+ | ~0.03 | [11] |
| MMAE (Auristatin) | CD22 | BJAB | MDR- | ~0.03 | [11] |
| MMAE (Auristatin) | CD22 | BJAB.Luc/Pgp | MDR+ | >10 | [11] |
| Tubulysin M | HER2 | N87 | MDR- | 0.027 | [10] |
| Tubulysin M | HER2 | BT474 | MDR- | 0.015 | [10] |
| Maytansinoid (DM1) | EpCAM | COLO 205 | MDR- | ~0.1 | [12] |
| Maytansinoid (DM1) | EpCAM | COLO 205MDR | MDR+ | ~10 | [12] |
| Maytansinoid (DM1-PEG4) | EpCAM | COLO 205MDR | MDR+ | ~1 |[12] |
Note: Data is compiled from different studies and direct comparison should be made with caution. MMAE is included as a relevant benchmark for microtubule inhibitors.
Caption: Figure 2. A typical experimental workflow for determining ADC cytotoxicity.
Efficacy in animal models is a critical step in preclinical validation. Studies in xenograft models, where human tumors are grown in immunodeficient mice, demonstrate the potent, dose-dependent antitumor activity of both ADC classes.
Table 2: Comparative In Vivo Efficacy in Xenograft Models
| ADC (Payload) | Target | Tumor Model | Dose (mg/kg) | Outcome | Reference |
|---|---|---|---|---|---|
| DX126-262 (Tubulysin) | HER2 | BT-474 | 5 | Superior efficacy vs. 10 mg/kg Kadcyla | [13] |
| DX126-262 (Tubulysin) | HER2 | NCI-N87 | 5 | Comparable efficacy to Enhertu | [13] |
| Kadcyla (Maytansinoid) | HER2 | BT-474 | 10 | Significant tumor growth inhibition | [13] |
| Anti-CD22 (Tubulysin) | CD22 | BJAB.Luc-Pgp (MDR+) | 2 | 74% Tumor Growth Inhibition (TGI) | [11] |
| Anti-CD22 (MMAE) | CD22 | BJAB.Luc-Pgp (MDR+) | 8 | 41% TGI (Minimal effect) | [11] |
| Anti-EpCAM (DM1-PEG4) | EpCAM | COLO 205MDR | 0.68 | Significant tumor regression | [14] |
| Anti-EpCAM (DM1-SMCC) | EpCAM | COLO 205MDR | 0.68 | Moderate tumor growth inhibition |[14] |
Caption: Figure 3. A standard workflow for assessing ADC efficacy in animal models.
Preclinical Safety and Tolerability
The therapeutic window of an ADC is defined by its efficacy and its safety profile. The maximum tolerated dose (MTD) is a key parameter determined in preclinical toxicology studies. Site-specific conjugation and linker-payload optimization can significantly improve tolerability.
Table 3: Comparative Preclinical Safety Data
| ADC (Payload) | Conjugation | Species | MTD (mg/kg) | Key Findings | Reference |
|---|---|---|---|---|---|
| Trastuzumab-AJICAP (Maytansinoid) | Site-Specific (Lys248) | Rat | >120 | Significantly better tolerated than T-DM1. | [15] |
| T-DM1 (Maytansinoid) | Random (Lysine) | Rat | ~20 | Mortality observed at 40 mg/kg. | [15] |
| IMGC936 (Maytansinoid) | Site-Specific | Cynomolgus Monkey | N/A | Acceptable safety profile with favorable PK. | [16] |
| DX126-262 (Tubulysin) | N/A | Mouse | >150 (single dose) | Reduced hepatotoxicity vs. other tubulysin ADCs. | [13] |
| chKTI-DM21 (Maytansinoid) | N/A | Cynomolgus Monkey | N/A | Well tolerated at tested doses. |[17] |
Note: MTD can vary significantly based on the antibody, linker, payload, conjugation method, species, and dosing schedule.
Key Differentiators and Summary
While both payload classes are highly effective, several factors differentiate them for specific therapeutic applications.
-
Potency: Tubulysins are among the most potent cytotoxic agents discovered, often showing superior cell-killing activity on a molar basis compared to maytansinoids.[2][]
-
Activity in MDR Tumors: This is a significant advantage for tubulysins. Their chemical structure makes them poor substrates for P-gp efflux pumps, allowing them to effectively kill cancer cells that have developed resistance to other tubulin inhibitors like taxanes, vinca alkaloids, and even some maytansinoid or auristatin ADCs.[10][11]
-
Bystander Effect: The ability of a released payload to diffuse out of the target cell and kill neighboring antigen-negative tumor cells is crucial for treating heterogeneous tumors. The properties of the payload and linker determine this effect. Next-generation maytansinoids (e.g., DM21-C) and certain tubulysin-linker combinations have been engineered to have potent bystander activity.[16][19][20]
-
Metabolic Stability: Early tubulysin ADCs faced challenges with in vivo deacetylation, where hydrolysis of a critical acetate group led to a dramatic loss of potency.[10][21] This has been addressed through medicinal chemistry, replacing the labile ester with more stable ethers or carbamates, leading to second-generation tubulysin ADCs with improved stability and efficacy.[11][22]
-
Clinical Validation: Maytansinoids have a longer history in the clinic, with multiple ADCs having reached late-stage trials and regulatory approval, providing a wealth of clinical safety and efficacy data.[1][5] Tubulysin-based ADCs are at an earlier stage of clinical development but show immense promise.[13]
Table 4: Head-to-Head Summary
| Feature | Maytansinoid-based ADCs | Tubulysin-based ADCs |
|---|---|---|
| Primary Mechanism | Tubulin polymerization inhibitor | Tubulin polymerization inhibitor |
| Potency | High (nanomolar IC50) | Extremely High (picomolar IC50) |
| MDR Activity | Can be susceptible to P-gp efflux | Generally retain high potency |
| Bystander Effect | Variable; can be engineered with linker/payload | Can be engineered for potent bystander effect |
| Metabolic Liabilities | Generally stable; depends on linker | Early versions prone to deacetylation; solved in newer analogs |
| Clinical Status | Clinically validated (e.g., Kadcyla) | Earlier stage of clinical development |
Detailed Experimental Protocols
The cytotoxicity of ADCs is assessed by measuring cell viability after a period of drug exposure.[23][24]
-
Cell Seeding: Target-positive and target-negative cancer cells are seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a 37°C, 5% CO2 incubator.[24]
-
ADC Treatment: A dilution series of the ADC is prepared in cell culture medium. The medium from the cell plates is removed, and 100 µL of the ADC dilutions are added to the respective wells. Control wells receive medium with a non-targeting control ADC or vehicle alone.
-
Incubation: The plates are incubated for 3 to 5 days to allow the ADC to exert its cytotoxic effect.
-
Viability Assessment: 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 2-4 hours.[24] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.[23]
-
Data Acquisition: The medium is removed, and 100 µL of a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals. The absorbance is read at 570 nm using a microplate reader.
-
Analysis: Absorbance values are converted to percentage of cell viability relative to untreated controls. A dose-response curve is generated using non-linear regression, and the IC50 value is calculated.
This protocol outlines a standard method for evaluating ADC antitumor activity in a mouse model.[12]
-
Cell Implantation: Female immunodeficient mice (e.g., SCID or nude) are subcutaneously injected in the flank with a suspension of human tumor cells (e.g., 5-10 x 10^6 cells in Matrigel).
-
Tumor Growth and Staging: Tumors are allowed to grow and are measured with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When the mean tumor volume reaches a specified size (e.g., 100-200 mm³), mice are randomized into treatment and control groups (n=6-8 mice/group).[12] A single intravenous (IV) dose of the ADC, a non-targeting control ADC, or vehicle is administered.
-
Monitoring: The mice are monitored for signs of toxicity (e.g., body weight loss, changes in behavior) and tumor volumes are measured regularly for several weeks or until a predetermined endpoint is reached (e.g., tumor volume > 2000 mm³).
-
Data Analysis: The mean tumor volumes for each group are plotted over time. Efficacy is often expressed as Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between treated and control groups at a specific time point. Statistical analysis is performed to determine the significance of the observed antitumor effects.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 7. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy [mdpi.com]
- 8. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Biological Evaluation of Maytansinoid-Based Site-Specific Antibody-Drug Conjugate Produced by Fully Chemical Conjugation Approach: AJICAP® [imrpress.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Validate User [aacrjournals.org]
- 19. Glucuronide-Linked Antibody–Tubulysin Conjugates Display Activity in MDR+ and Heterogeneous Tumor Models | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Validating the Antitumor Activity of Tubulysin E in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical antitumor performance of Tubulysin E, a potent microtubule inhibitor, with alternative cytotoxic agents used as payloads in Antibody-Drug Conjugates (ADCs). The information presented is supported by experimental data from published preclinical studies, offering insights into the efficacy, potency, and unique advantages of this compound-based ADCs, particularly in challenging tumor models.
Introduction to this compound
Tubulysins are a class of natural tetrapeptides isolated from myxobacteria that exhibit exceptionally potent cytotoxic activity against a wide range of cancer cell lines.[1][2] Their mechanism of action involves the inhibition of tubulin polymerization by binding to the vinca domain, leading to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[3][4] Due to their extreme potency, tubulysins are primarily developed as payloads for ADCs, which provide targeted delivery to tumor cells and minimize systemic toxicity.[5][6]
A key feature that distinguishes tubulysins from other tubulin inhibitors like auristatins (e.g., MMAE) and maytansinoids (e.g., DM1) is their ability to retain high potency against multidrug-resistant (MDR) cancer cells.[1] This is because tubulysins are poor substrates for the P-glycoprotein (P-gp) efflux pump, a common mechanism of resistance to many chemotherapeutic agents.[7][8]
Comparative In Vitro Cytotoxicity
The potency of this compound-based ADCs has been benchmarked against ADCs carrying other tubulin-inhibiting payloads. The following tables summarize the half-maximal inhibitory concentration (IC50) values from comparative preclinical studies.
Table 1: In Vitro Potency of Anti-CD22 Tubulysin ADC vs. MMAE ADC in Lymphoma Cell Lines
This table compares a stabilized, second-generation anti-CD22 Tubulysin Pr ADC with an anti-CD22 MMAE ADC in both a drug-sensitive parental cell line (BJAB.Luc) and its P-glycoprotein overexpressing, multidrug-resistant derivative (BJAB.Luc/Pgp).
| Cell Line | ADC Payload | IC50 (ng/mL) | Fold Change in Potency (Resistant vs. Sensitive) |
| BJAB.Luc (Sensitive) | Tubulysin Pr | 1.1 | - |
| MMAE | 0.4 | - | |
| BJAB.Luc/Pgp (MDR) | Tubulysin Pr | 2.5 | 2.3x |
| MMAE | >1000 | >2500x |
Data sourced from a 2017 study on stabilized tubulysin ADCs.[7] The data clearly demonstrates that while the MMAE ADC loses virtually all activity against the MDR cell line, the Tubulysin Pr ADC retains potent, low-nanogram-per-milliliter activity.[7]
Table 2: In Vitro Potency of Anti-HER2 Tubulysin B ADC vs. T-DM1 (Kadcyla®) in HER2-Positive Cancer Cell Lines
This table shows the comparative cytotoxicity of a novel Tubulysin B-based ADC, DX126-262, and the approved ADC T-DM1 (Trastuzumab emtansine) in various HER2-expressing cell lines.
| Cell Line | Cancer Type | ADC | IC50 (nM) |
| BT-474 | Breast Carcinoma | DX126-262 | 0.06 |
| T-DM1 (Kadcyla®) | ~0.06 | ||
| SK-BR-3 | Breast Adenocarcinoma | DX126-262 | 0.19 |
| T-DM1 (Kadcyla®) | ~0.19 | ||
| NCI-N87 | Gastric Carcinoma | DX126-262 | 0.12 |
| T-DM1 (Kadcyla®) | ~0.12 |
Data sourced from a 2025 study on DX126-262.[9] The results indicate that the Tubulysin B-based ADC demonstrates comparable, high potency to the clinically approved T-DM1 in HER2-positive cancer cells.[9]
Comparative In Vivo Efficacy
The antitumor activity of this compound-based ADCs has been validated in mouse xenograft models, demonstrating significant tumor growth inhibition.
Table 3: In Vivo Efficacy of Anti-CD22 Tubulysin ADC vs. MMAE ADC in a Multidrug-Resistant Lymphoma Xenograft Model
This table summarizes the in vivo antitumor activity in a BJAB.Luc/Pgp xenograft model in mice. Tumor Growth Inhibition (TGI) was measured on day 13 following a single intravenous dose.
| ADC Treatment | Dose (mg/kg) | Tumor Growth Inhibition (TGI) |
| MMAE ADC | 8 | 41% |
| Tubulysin Pr ADC | 2 | 74% |
Data sourced from a 2017 study on stabilized tubulysin ADCs.[8] In this head-to-head comparison in an MDR tumor model, the stabilized tubulysin ADC showed markedly superior efficacy at a 4-fold lower dose compared to the MMAE ADC.[8]
Table 4: In Vivo Efficacy of Anti-HER2 Tubulysin B ADC in HER2-Positive Xenograft Models
This table summarizes the outcomes of in vivo studies with DX126-262 in various HER2-positive tumor models.
| Xenograft Model | ADC Treatment | Outcome |
| BT-474 (Breast) | DX126-262 | Significant, dose-dependent tumor growth inhibition. Maximum effect at 5 mg/kg. |
| NCI-N87 (Gastric) | DX126-262 | Superior antitumor efficacy compared to T-DM1 (Kadcyla®). |
| HER2-Positive Models | DX126-262 | Comparable efficacy to Enhertu® (Trastuzumab deruxtecan). |
Data sourced from a 2025 study on DX126-262.[6][9][10] These studies highlight the potent, dose-dependent, and target-selective antitumor activity of the Tubulysin B-based ADC, showing superiority or comparability to established HER2-targeted therapies.[9]
Mechanism of Action and Preclinical Validation Workflow
The following diagrams illustrate the molecular mechanism of this compound and a standard workflow for its preclinical evaluation as an ADC payload.
Caption: Mechanism of action for a this compound-based ADC.
Caption: Standard preclinical workflow for validating a Tubulysin ADC.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of preclinical data. Below are standard protocols for the key experiments cited.
In Vitro Cytotoxicity: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following exposure to the ADC.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The concentration of the dissolved formazan is proportional to the number of viable cells.[5][7]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., 1,000-10,000 cells/well) in 96-well plates in 50-100 µL of culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[1][11]
-
ADC Treatment: Prepare serial dilutions of the Tubulysin ADC and comparator ADCs in culture medium. Add 50-100 µL of the ADC solutions to the appropriate wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a defined period (e.g., 72 to 144 hours) at 37°C with 5% CO₂.[11]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of ~0.5 mg/mL.[1][7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[7][12]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO) to each well to dissolve the purple crystals. Mix gently on an orbital shaker.[1][13]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to subtract background noise.[5][7]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the viability against the log of the ADC concentration and use a non-linear regression model to determine the IC50 value.
Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[3][4]
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat with the Tubulysin ADC at a concentration around its IC50 for a specified time (e.g., 48 hours).[3]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells (by trypsinization). Centrifuge the cell suspension and wash the pellet twice with cold PBS.[3]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Efficacy: Xenograft Tumor Model
This model evaluates the antitumor activity of the ADC in a living organism.
Principle: Human cancer cells are implanted into immunodeficient mice, where they grow to form solid tumors. The mice are then treated with the ADC, and the effect on tumor growth is monitored over time.[14][15]
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5-10 x 10⁶ cells in PBS or Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).[14][16]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 × length × width²).[17]
-
Randomization and Dosing: Once tumors reach the target size, randomize the mice into treatment groups (e.g., vehicle control, non-targeting control ADC, Tubulysin ADC, comparator ADC). Administer the ADCs, typically via intravenous (i.v.) injection, according to the planned dosing schedule (e.g., single dose or multiple doses).[18][19]
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week to assess efficacy and toxicity.[17]
-
Endpoint: The study may be concluded when tumors in the control group reach a predetermined maximum size, or after a specific duration. At the endpoint, mice are euthanized, and tumors are excised and weighed.[19]
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the antitumor effect relative to the control group.
Conclusion
Preclinical data strongly supports the potent antitumor activity of this compound when used as an ADC payload. Its key advantages include:
-
Exceptional Potency: Exhibiting cytotoxic effects in the picomolar to low nanomolar range, comparable or superior to other tubulin inhibitors.[20]
-
Efficacy in MDR Models: A significant advantage of tubulysins is their retained activity against cancer cells that have developed resistance to other agents via P-gp efflux, a common clinical challenge.[7][8]
-
Broad Applicability: Tubulysin-based ADCs have demonstrated robust in vivo efficacy across various tumor types, including lymphoma, breast, and gastric cancer models.[8][9]
These characteristics make this compound a highly compelling payload for the development of next-generation ADCs, particularly for treating refractory or resistant tumors. Further research focusing on optimizing linker technology and antibody selection will continue to refine the therapeutic window and clinical potential of this promising class of cytotoxic agents.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. doaj.org [doaj.org]
- 7. Cell Counting & Health Analysis [sigmaaldrich.com]
- 8. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. broadpharm.com [broadpharm.com]
- 14. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 15. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Novel Tubulysin E Analogs: A Comparative Guide to their Mechanism of Action
New analogs of Tubulysin E are emerging as highly potent anti-cancer agents, demonstrating a powerful ability to inhibit microtubule formation, leading to cell cycle arrest and programmed cell death. This guide provides a comparative analysis of their mechanism of action, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential.
The primary mechanism of action for novel this compound analogs is the potent inhibition of tubulin polymerization. This disruption of microtubule dynamics triggers a cascade of cellular events, culminating in apoptosis.[1] These compounds have shown exceptional cytotoxicity against a wide range of human cancer cell lines, including those that have developed resistance to other cancer drugs.[1][2]
Performance Comparison: this compound Analogs vs. Other Microtubule-Targeting Agents
To objectively assess the efficacy of novel this compound analogs, their cytotoxic activity is compared against established microtubule-targeting drugs, namely paclitaxel and vinca alkaloids (vincristine and vinblastine). The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric for this comparison.
| Cell Line | Novel this compound Analog (e.g., Analog 11) IC50 (nM)[1] | Paclitaxel IC50 (nM)[3][4] | Vincristine IC50 (nM) | Vinblastine IC50 (nM)[4] |
| KB (Human oral epidermoid carcinoma) | 0.08 | ~2.5-7.5 | Data not available | Data not available |
| KB-8.5 (Multidrug-resistant) | 0.23 | Significantly higher | Data not available | Data not available |
| N87 (Gastric carcinoma) | 0.07 | Data not available | Data not available | Data not available |
| MDA-MB-361-DYT2 (Breast carcinoma) | 0.04 | Data not available | Data not available | Data not available |
| MCF7 (Breast adenocarcinoma) | Data not available | ~5-10 | Data not available | ~1-5 |
| MDA-MB-231 (Breast adenocarcinoma) | Data not available | ~3-8 | Data not available | ~1-5 |
Note: Direct head-to-head IC50 values in the same studies are limited. The data presented is a compilation from various sources and should be interpreted with caution. The potency of novel this compound analogs is consistently in the picomolar to low nanomolar range, often demonstrating superior activity, especially in multidrug-resistant cell lines.
Experimental Confirmation of Mechanism of Action
The mechanism of action of novel this compound analogs is confirmed through a series of key experiments that probe their effects on tubulin polymerization, cell cycle progression, and induction of apoptosis.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to interfere with the formation of microtubules from purified tubulin. Novel this compound analogs are potent inhibitors of tubulin polymerization, a key aspect of their cytotoxic effect.[5] For instance, some analogs exhibit IC50 values in the low micromolar range for the inhibition of tubulin assembly.[6]
Cell Cycle Analysis
Treatment of cancer cells with novel this compound analogs leads to a significant accumulation of cells in the G2/M phase of the cell cycle. This arrest in mitosis is a direct consequence of the disruption of the mitotic spindle, which is composed of microtubules. Studies have shown that treatment with tubulysin A can increase the population of cells in the G2/M phase to approximately 82% from a baseline of 22%.[7]
Induction of Apoptosis
The prolonged mitotic arrest triggered by these analogs ultimately leads to programmed cell death, or apoptosis. This is often mediated through the activation of specific signaling pathways involving proteins like JNK and the Bcl-2 family. For example, the synthetic tubulysin analog KEMTUB10 has been shown to induce apoptosis in breast cancer cells via p53, Bim, and Bcl-2.[8]
Signaling Pathway of this compound Analog-Induced Apoptosis
The apoptotic cascade initiated by novel this compound analogs involves the activation of stress-activated protein kinases and modulation of the Bcl-2 family of proteins, which are central regulators of programmed cell death.
References
- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Tubulin Polymerization by Select Alkenyldiarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential: A Comparative Analysis of Tubulysin E and Other Tubulin Inhibitors
For researchers, scientists, and drug development professionals, the quest for anti-cancer agents with a wide therapeutic window is paramount. This guide provides an in-depth, objective comparison of Tubulysin E, a highly potent tubulin inhibitor, with other established classes of tubulin-targeting agents: taxanes (paclitaxel), vinca alkaloids, and epothilones. By presenting supporting experimental data, detailed methodologies, and visual representations of key concepts, this document aims to facilitate a comprehensive evaluation of their therapeutic potential.
Tubulin inhibitors are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the dynamics of microtubule formation, which is essential for cell division. However, their clinical utility is often limited by a narrow therapeutic window, leading to dose-limiting toxicities. This compound, a natural product derived from myxobacteria, has garnered significant interest due to its exceptional potency, including activity against multi-drug resistant (MDR) cancer cells.[1][2] This guide will delve into a comparative analysis of its therapeutic window against other well-established tubulin inhibitors.
Comparative Efficacy and Cytotoxicity
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound and other tubulin inhibitors. It is important to note that due to its high systemic toxicity, most in vivo data for this compound is derived from studies where it is used as a payload in antibody-drug conjugates (ADCs), which significantly alters its therapeutic index by targeting the cytotoxic agent to tumor cells.[2][3][4]
Table 1: In Vitro Cytotoxicity (IC50) of Tubulin Inhibitors in Human Cancer Cell Lines
| Compound/Class | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Tubulysin Analogue (11) | KB | Cervical Carcinoma | 0.28 | [5] |
| KB 8.5 (MDR) | Cervical Carcinoma (MDR) | 17.7 | [5] | |
| Paclitaxel | Uterine CS | Uterine Carcinosarcoma | >10 | [6] |
| Ovarian CS | Ovarian Carcinosarcoma | 1.9 - 3.4 | [6] | |
| Vincristine | Mouse CFU-GM | Murine Bone Marrow | 30 | [1] |
| Human CFU-GM | Human Bone Marrow | 3 | [1] | |
| Epothilone B (Patupilone) | Uterine CS | Uterine Carcinosarcoma | 0.76 - 0.93 | [6] |
| Ovarian CS | Ovarian Carcinosarcoma | 1.9 - 3.4 | [6] |
Table 2: In Vivo Efficacy of Tubulin Inhibitors in Xenograft Models
| Compound/Class | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Tubulysin-based ADC (DX126-262) | BT-474 (HER2+) | Nude Mice | 5 mg/kg | Significant antitumor efficacy | [3] |
| Paclitaxel | PC-3 | Nude Mice | MTD | Responsive | [1] |
| Vincristine | RL Lymphoma | Nude Mice | MTD | Very effective | [1] |
| Epothilone Analogue (ALB-109564) | H460 | Nude Mice | MTD (iv, q7dx4) | 35.7 days Tumor Growth Delay | [7] |
Table 3: Toxicity Profile of Tubulin Inhibitors
| Compound/Class | Animal Model | Toxicity Metric | Value | Reference |
| Tubulysin Analogue (Free) | Balb/C Mice | Acute Toxicity | Immediate death at >20 mg/kg (i.v.) | [8] |
| Tubulysin-based ADC (DX126-262) | Cynomolgus Monkeys | HNSTD | 30 mg/kg | [3] |
| Paclitaxel | Murine | MTD | 45-50 mg/kg (total dose) | [9] |
| Vincristine | Mice | Skin Toxicity | More toxic than Vinblastine on equal weight basis | |
| Epothilone B | Rats | Neurotoxicity | Dose-dependent (0.25-1.5 mg/kg i.v. weekly x 4) | [1] |
Mechanism of Action: A Visual Representation
Tubulin inhibitors function by interfering with the dynamic equilibrium of microtubule polymerization and depolymerization, which is critical for the formation of the mitotic spindle during cell division. This disruption leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. The following diagram illustrates this general signaling pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 3. doaj.org [doaj.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential in vitro sensitivity to patupilone versus paclitaxel in uterine and ovarian carcinosarcomas cell lines is linked to tubulin-beta-III expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Chemotherapeutic Evaluation of a Novel Synthetic Tubulysin Analogue-Dendrimer Conjugate in C26 Tumor Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular studies reveal mechanistic differences between taccalonolide A and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Correlation of Tubulysin E Antibody-Drug Conjugate Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo performance of Antibody-Drug Conjugates (ADCs) utilizing Tubulysin E and its analogues as cytotoxic payloads. Tubulysins are a class of highly potent microtubule-inhibiting agents that have garnered significant interest for ADC development due to their exceptional cytotoxicity, including activity against multi-drug resistant (MDR) cancer cells.[1][2] Establishing a strong in vitro-in vivo correlation (IVIVC) is critical for efficiently triaging ADC candidates and predicting clinical success.[3] This document summarizes key experimental data, outlines detailed protocols, and visualizes the critical pathways and workflows involved in assessing the efficacy correlation of Tubulysin-based ADCs.
Mechanism of Action: From Systemic Delivery to Cellular Apoptosis
Tubulysins exert their potent cytotoxic effect by inhibiting tubulin polymerization, a critical process for cell division.[4][5] They bind to the vinca domain of β-tubulin, leading to the disruption of microtubule dynamics, which culminates in cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][6][7] A key advantage of tubulysins is their ability to overcome resistance mechanisms, as they are not readily effluxed by P-glycoprotein (Pgp), a common challenge for other tubulin inhibitors like auristatins.[8]
An ADC delivers this potent payload specifically to cancer cells. The process involves several key steps: the ADC binds to a tumor-associated antigen, the complex is internalized, and the cytotoxic drug is released within the cell to exert its effect.[6]
Caption: General mechanism of action for a this compound ADC.
Quantitative Data Presentation: In Vitro vs. In Vivo Performance
A direct comparison of in vitro potency and in vivo efficacy is essential. While in vitro assays provide a baseline for a payload's cytotoxic potential, in vivo studies reveal the impact of physiological factors like ADC stability, clearance, and metabolism. A critical metabolic liability for some tubulysin analogues is the hydrolysis of a key acetate ester, which leads to a significantly less active compound.[9][10] Modifications, such as replacing the acetate with a more stable ether or isovalerate group, have been shown to improve in vivo stability and, consequently, efficacy.[8][11]
Table 1: In Vitro Cytotoxicity of Tubulysin ADCs
| ADC Target & Payload | Cell Line | Antigen Status | MDR Status | IC50 / EC50 (ng/mL) | Reference |
|---|---|---|---|---|---|
| αCD30-Tub(OAc) | L540cy | CD30+ | MDR- | Single-digit | [11] |
| αCD30-Tub(OEt) | L540cy | CD30+ | MDR- | Single-digit | [11] |
| αCD30-Tub(OiVal) | L540cy | CD30+ | MDR- | Single-digit | [11] |
| αCD30-Tub(OAc) | L428 | CD30+ | MDR+ | ~10 | [11] |
| αCD30-Tub(OiVal) | L428 | CD30+ | MDR+ | Single-digit | [11] |
| Trastuzumab-Tubulysin | N87 | HER2 High | - | Potent | [9][10] |
| Trastuzumab-Tubulysin | BT474 | HER2 High | - | Potent |[9] |
Table 2: In Vivo Efficacy of Tubulysin ADCs in Xenograft Models
| ADC Target & Payload | Xenograft Model | Dosing | Outcome (Tumor Growth Inhibition) | Reference |
|---|---|---|---|---|
| αCD22-Tubulysin (Propyl Ether) | BJAB.Luc (MDR-) | 1 mg/kg, single dose | Significant tumor regression | [8] |
| αCD22-MMAE | BJAB.Luc (MDR-) | 1 mg/kg, single dose | Significant tumor regression | [8] |
| αCD22-Tubulysin (Propyl Ether) | BJAB.Luc-Pgp (MDR+) | 1 mg/kg, single dose | Significant tumor regression | [8] |
| αCD22-MMAE | BJAB.Luc-Pgp (MDR+) | 1 mg/kg, single dose | No significant activity | [8] |
| αCD30-Tub(OiVal) | L540cy | Single IP injection | Dose-dependent anti-tumoral activity | [11][12] |
| aMeso-Tubulysin (Site-Specific) | N87 | 0.5 mg/kg | Superior efficacy vs. Lysine-conjugated |[13] |
The In Vitro-In Vivo Correlation (IVIVC)
A successful IVIVC for ADCs is not solely dependent on the payload's raw potency (IC50). It is a multifactorial relationship where in vitro potency must be considered alongside the ADC's in vivo stability and pharmacokinetic (PK) properties. An ADC that is highly potent in a petri dish will fail in an animal model if the payload is prematurely cleaved or metabolized in circulation.[9][14] Therefore, the correlation is best understood as a predictive model where potent in vitro activity combined with high in vivo stability leads to effective in vivo tumor growth inhibition. The concept of a "Tumor Static Concentration" (TSC), which represents the theoretical drug concentration at which tumor volume neither increases nor decreases, can be used to mathematically correlate in vitro and in vivo data.[3]
Caption: The logical relationship governing the IVIVC of ADCs.
Experimental Protocols and Workflow
The evaluation of a this compound ADC follows a structured workflow, progressing from initial in vitro characterization to comprehensive in vivo efficacy and stability studies.
Caption: A typical experimental workflow for ADC efficacy evaluation.
Detailed Experimental Methodologies
1. In Vitro Cytotoxicity Assay
-
Objective: To determine the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50 or EC50).
-
Protocol:
-
Cell Culture: Cancer cell lines (e.g., L540cy, N87, BT474) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Treatment: A serial dilution of the Tubulysin ADC and a non-binding control ADC are prepared. The media in the wells is replaced with media containing the various ADC concentrations.
-
Incubation: The plates are incubated for a period of 96 to 120 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., CellTiter-Glo®, AlamarBlue™, or MTS).
-
Data Analysis: The luminescence or absorbance values are normalized to untreated controls. The IC50/EC50 value is calculated by fitting the dose-response curve using a four-parameter logistic regression model.[11]
-
2. Mouse Plasma Stability Assay
-
Objective: To assess the stability of the ADC, specifically the integrity of the linker and the payload (e.g., monitoring for deacetylation).
-
Protocol:
-
Incubation: The Tubulysin ADC is incubated in fresh mouse plasma at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 24, 72, 168 hours).
-
Sample Preparation: The ADC is captured from the plasma, for example, using protein A magnetic beads. The sample is then processed (e.g., deglycosylated and reduced) for analysis.
-
Analysis: Samples are analyzed by LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the drug-to-antibody ratio (DAR) and identify the presence of metabolites, such as the deacetylated tubulysin payload.
-
Data Analysis: The percentage of intact ADC or the average DAR is plotted over time to determine the stability profile.[8][11]
-
3. In Vivo Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor activity of the Tubulysin ADC in a living organism.
-
Protocol:
-
Animal Model: Immunocompromised mice (e.g., SCID or NSG) are used.
-
Tumor Implantation: Human cancer cells (e.g., N87, L540cy) are implanted subcutaneously into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: Mice are randomized into treatment groups (e.g., vehicle control, non-binding control ADC, Tubulysin ADC at various doses).
-
Dosing: The ADCs are administered, typically via a single intravenous (IV) or intraperitoneal (IP) injection.[8][12]
-
Monitoring: Tumor volumes and body weights are measured 2-3 times per week.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: The mean tumor growth inhibition (TGI) for each treatment group is calculated relative to the vehicle control group. Statistical analysis is performed to determine significance.[15]
-
References
- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Biological evaluation of tubulysin A: a potential anticancer and antiangiogenic natural product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
Harnessing Enhanced Potency: A Comparative Analysis of Novel Tubulysin Derivatives
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of more effective cancer therapeutics has led to significant interest in microtubule-targeting agents. Among these, Tubulysins have emerged as exceptionally potent cytotoxic compounds.[1][2] This guide provides a comparative analysis of newly developed Tubulysin derivatives against established standards, offering a comprehensive overview of their potency, supported by experimental data and detailed methodologies.
Introduction to Tubulysins
Tubulysins are a class of natural peptides derived from myxobacteria that exhibit powerful antimitotic activity.[3][4] Their mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][5][6][7] Notably, certain Tubulysin derivatives have shown efficacy against multidrug-resistant (MDR) cancer cell lines, making them attractive payloads for antibody-drug conjugates (ADCs) and small molecule-drug conjugates (SMDCs).[1][4][5]
Comparative Potency of New Tubulysin Derivatives
The potency of novel Tubulysin derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate higher potency. The following tables summarize the cytotoxic activity of several new derivatives compared to known Tubulysin standards.
Table 1: In Vitro Cytotoxicity (IC50, nM) of C-Terminal Modified Tubulysin Analogues [5]
| Compound | N-Terminus | C-Terminus Modification | KB (Human Epidermoid Carcinoma) | KB-8.5 (MDR) | Relative Resistance |
| 1 (Standard) | Mep | Natural | 0.08 | 0.27 | 3.4 |
| 2 (Standard) | Mep | Natural | 0.06 | 0.21 | 3.5 |
| 11 (New) | α-methyl pyrrolidine | Natural | 0.05 | 0.15 | 3.0 |
| 17a (New) | Mep | Doe amine | 0.12 | 0.45 | 3.8 |
| 17b (New) | Mep | Benzotriazole | 0.28 | 0.98 | 3.5 |
| 17d (New) | Mep | Truncated alkyl ester | 0.05 | 0.18 | 3.6 |
| 17e (New) | Mep | Methyl sulfonamide | 0.05 | 0.19 | 3.8 |
| 17f (New) | Mep | Morpholine | 0.05 | 0.17 | 3.4 |
Table 2: In Vitro Cytotoxicity (IC50, nM) of Structurally Simplified Third-Generation Tubulysin Derivatives [8]
| Compound | Prostate (PC-3) | Lung (A549) | Breast (MCF-7) | Skin (SK-MEL-28) | Cervical (HeLa) |
| Derivative 1 | 15 | 21 | 13 | 25 | 30 |
| Derivative 2 | 28 | 35 | 22 | 40 | 53 |
| Derivative 3 | 20 | 29 | 18 | 33 | 45 |
Table 3: In Vitro Potency (IC50) of a Highly Potent Tubulysin Analogue (Tb111) [9]
| Cell Line | Cell Type | IC50 |
| MES SA | Uterine Sarcoma | 40 pM |
| HEK 293T | Human Embryonic Kidney | 6 pM |
| MES SA DX | Multidrug-Resistant Uterine Sarcoma | 1.54 nM |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Tubulysin derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the Tubulysin derivatives or standard compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.[10]
-
Incubation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.
In Vitro Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Methodology:
-
Reaction Mixture Preparation: A reaction mix containing purified tubulin, GTP (a necessary cofactor for polymerization), and a fluorescence reporter is prepared.[11]
-
Inhibitor Addition: The Tubulysin derivatives or control compounds (e.g., paclitaxel as a stabilizer, vinblastine as a destabilizer) are added to a 96-well plate.[11]
-
Initiation of Polymerization: The tubulin reaction mix is added to the wells, and the plate is incubated at 37°C to initiate polymerization.
-
Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence plate reader.[11][12]
-
Data Analysis: The rate and extent of polymerization in the presence of the test compounds are compared to the control to determine the inhibitory activity.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the Tubulysin signaling pathway and the experimental workflow for assessing potency.
Caption: Tubulysin's mechanism of action leading to apoptosis.
Caption: Workflow for benchmarking new Tubulysin derivatives.
References
- 1. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pretubulysin: From Hypothetical Biosynthetic Intermediate to Potential Lead in Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Cytotoxic Evaluation of New Structurally Simplified and Highly Potent Third-Generation Tubulysin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved Total Synthesis of Tubulysins and Design, Synthesis, and Biological Evaluation of New Tubulysins with Highly Potent Cytotoxicities against Cancer Cells as Potential Payloads for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 12. pubs.acs.org [pubs.acs.org]
Tubulysin E Demonstrates Superior Efficacy in Multidrug-Resistant Cancer Models
A comparative analysis of Tubulysin E's potent anti-cancer activity reveals its significant advantages over other microtubule inhibitors in overcoming multidrug resistance, a major hurdle in cancer chemotherapy.
Researchers and drug development professionals are in constant pursuit of novel therapeutic agents that can effectively combat cancers resistant to conventional treatments. This compound, a potent member of the tubulysin family of natural products, has emerged as a promising candidate due to its exceptional cytotoxicity against a wide array of cancer cell lines, including those exhibiting multidrug resistance (MDR).[1] This guide provides a comprehensive comparison of this compound's activity with other anti-cancer agents in MDR models, supported by experimental data and detailed methodologies.
Overcoming P-glycoprotein Mediated Drug Efflux
A primary mechanism of multidrug resistance in cancer is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp or MDR1), which actively pump chemotherapy drugs out of the cancer cell, reducing their intracellular concentration and efficacy.[2] Unlike widely used microtubule inhibitors like monomethyl auristatin E (MMAE) and some maytansinoids, tubulysins are not substrates for Pgp.[3][4] This inherent ability to evade Pgp-mediated efflux allows this compound to maintain its potent cytotoxic activity in cancer cells that have developed resistance to other tubulin-targeting agents.[3]
Comparative Cytotoxicity in Multidrug-Resistant Cell Lines
The superior performance of tubulysins in MDR cancer models is evident in their in vitro cytotoxicity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various tubulysin analogues and other microtubule inhibitors in both drug-sensitive and multidrug-resistant cancer cell lines.
| Compound | Cell Line | MDR Status | IC50 (nM) | Reference |
| Tubulysin Analogue (Tub(OAc)) | L540cy | MDR- | Potent (EC50 in ng/mL range) | [5] |
| L428 | MDR+ | Potent (EC50 in ng/mL range) | [5] | |
| HL60 | MDR- | Potent (EC50 in ng/mL range) | [5] | |
| HL60/RV | MDR+ | Potent (EC50 in ng/mL range) | [5] | |
| Tubulysin Analogue (Tub(OEt)) | L540cy | MDR- | Similar to Tub(OAc) | [5] |
| L428 | MDR+ | Similar to Tub(OAc) | [5] | |
| HL60 | MDR- | Similar to Tub(OAc) | [5] | |
| Tubulysin Analogue (Tub(OiVal)) | L540cy | MDR- | Similar to Tub(OAc) | [5] |
| L428 | MDR+ | Similar to Tub(OAc) | [5] | |
| HL60 | MDR- | Similar to Tub(OAc) | [5] | |
| Deacetylated Tubulysin (Tub(OH)) | L540cy | MDR- | 70- to 1,000-fold less potent than Tub(OAc) | [5] |
| L428 | MDR+ | 70- to 1,000-fold less potent than Tub(OAc) | [5] | |
| HL60 | MDR- | 70- to 1,000-fold less potent than Tub(OAc) | [5] | |
| Monomethyl Auristatin E (MMAE) ADC | BJAB | MDR- | Potent | [3] |
| BJAB.Luc/Pgp | MDR+ | Inactive | [3] | |
| Tubulysin ADC | BJAB | MDR- | Potent | [3] |
| BJAB.Luc/Pgp | MDR+ | Retained Activity | [3] | |
| Novel Tubulysin Analogues | KB | MDR- | Potent | [1] |
| KB 8.5 | MDR+ | Potent | [1] |
Mechanism of Action: Potent Microtubule Destabilization
This compound exerts its cytotoxic effects by potently inhibiting tubulin polymerization, a critical process for cell division.[3][6] By binding to the vinca domain of β-tubulin, tubulysins disrupt the formation of microtubules, leading to the collapse of the cytoskeleton.[7] This interference with microtubule dynamics arrests the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[6][7][8][9] The mechanism of action of tubulysins is similar to other vinca alkaloid binding site agents like dolastatin-10 and hemiasterlin.[8]
Caption: Mechanism of action of this compound and its evasion of P-glycoprotein-mediated efflux.
Experimental Protocols
To facilitate the replication and validation of the findings presented, detailed methodologies for key experiments are provided below.
Generation of Multidrug-Resistant Cell Lines
The development of drug-resistant cell lines is a crucial first step in evaluating the efficacy of novel compounds in MDR models.[10] A common method involves the continuous exposure of a parental cancer cell line to incrementally increasing concentrations of a specific chemotherapeutic agent over an extended period.[10][11]
Caption: Workflow for generating a multidrug-resistant cancer cell line.
Protocol:
-
Initial Seeding: Plate the parental cancer cell line at a low density in appropriate culture medium.
-
Drug Exposure: Introduce the selected chemotherapeutic agent (e.g., paclitaxel, doxorubicin) at a concentration slightly below its IC50 value.
-
Selection and Expansion: Culture the cells until a resistant population begins to proliferate. Remove the drug-containing medium and allow the surviving cells to expand in fresh medium.
-
Dose Escalation: Once the cells have recovered, re-expose them to a slightly higher concentration of the drug (typically a 1.5-2.0 fold increase).[10]
-
Iterative Process: Repeat the selection and dose escalation steps over several weeks to months.[10]
-
Validation: Confirm the development of resistance by comparing the IC50 value of the newly generated cell line to that of the original parental line using a cell viability assay. A significant increase in the IC50 value indicates the successful generation of a drug-resistant model.[10]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential therapeutic agents.
Protocol:
-
Cell Seeding: Seed the parental and multidrug-resistant cancer cell lines into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and the comparator compounds for a defined period (e.g., 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the drug concentration. Determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%, using non-linear regression analysis.[10]
Conclusion
The experimental evidence strongly supports the validation of this compound's potent activity in multidrug-resistant cancer models. Its ability to circumvent Pgp-mediated drug efflux, a common and formidable mechanism of resistance, positions it as a highly promising therapeutic agent. The comparative data clearly demonstrates its superiority over other microtubule inhibitors in MDR settings. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and its analogues in the treatment of resistant cancers.
References
- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of P-glycoprotein in relation to passive membrane permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.crownbio.com [blog.crownbio.com]
The Bystander Effect in Antibody-Drug Conjugates: A Comparative Analysis of Payloads Including Tubulysin E
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of ADC Payload Efficacy
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) is not solely reliant on their ability to eliminate antigen-expressing tumor cells. The "bystander effect," a phenomenon where the cytotoxic payload of an ADC diffuses from the target cell to kill neighboring antigen-negative cells, plays a crucial role in overcoming tumor heterogeneity and enhancing anti-tumor activity. This guide provides a comparative analysis of the bystander effect of several key ADC payloads: Tubulysin E, Monomethyl Auristatin E (MMAE), Monomethyl Auristatin F (MMAF), and the maytansinoid derivative, DM1.
Quantitative Comparison of Payload Properties and Bystander Effect
The capacity of an ADC payload to induce a bystander effect is intrinsically linked to its physicochemical properties, primarily its membrane permeability and cytotoxic potency. The following table summarizes key quantitative data for this compound, MMAE, MMAF, and DM1, compiled from various in vitro studies. It is important to note that direct head-to-head comparative studies for the bystander effect of this compound against other payloads are limited in publicly available literature. The data presented is synthesized from multiple sources and should be interpreted within the context of the specific experimental setups.
| Payload | Mechanism of Action | Linker Type for Bystander Effect | Membrane Permeability | Cytotoxicity (Monoculture IC50) | Bystander Effect Potential |
| This compound | Microtubule Inhibitor | Cleavable | High (inferred from structural analogs) | Low nanomolar to picomolar range[1][2] | High (Potent cytotoxin) |
| MMAE | Microtubule Inhibitor | Cleavable (e.g., vc linker)[3] | High[4] | Nanomolar range[5] | High[6] |
| MMAF | Microtubule Inhibitor | Cleavable | Low (charged molecule)[5] | Nanomolar range | Low to negligible[5] |
| DM1 | Microtubule Inhibitor | Non-cleavable (as in T-DM1) | Low (released as a charged metabolite)[7] | Nanomolar range | Low to negligible[7] |
Experimental Protocols for Assessing the Bystander Effect
Standardized in vitro assays are essential for quantifying the bystander killing capacity of ADC payloads. The two most common methods are the co-culture assay and the conditioned medium transfer assay.
Co-culture Bystander Assay
This assay directly measures the killing of antigen-negative cells when cultured together with antigen-positive cells in the presence of an ADC.
Detailed Methodology:
-
Cell Line Preparation:
-
Antigen-positive (Ag+) cells (e.g., HER2-positive SK-BR-3 or BT-474 cells).
-
Antigen-negative (Ag-) cells engineered to express a fluorescent protein (e.g., GFP-MCF7 cells) for easy identification and quantification.[3]
-
-
Co-culture Seeding:
-
Seed Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.[6] The total cell density should be optimized for logarithmic growth over the assay duration.
-
-
ADC Treatment:
-
After allowing the cells to adhere overnight, treat the co-cultures with a serial dilution of the ADC. The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- cells in monoculture.[3]
-
-
Incubation:
-
Quantification of Bystander Killing:
-
Measure the viability of the Ag- cell population using fluorescence-based methods (for fluorescently tagged cells) or flow cytometry.[9]
-
Alternatively, overall cell viability can be assessed using assays like MTT or CellTiter-Glo, and the specific impact on Ag- cells can be inferred by comparing the results to monoculture controls.[10]
-
-
Data Analysis:
-
Calculate the IC50 value for the bystander killing effect on the Ag- cells in the presence of Ag+ cells.
-
Conditioned Medium Transfer Assay
This method assesses whether the cytotoxic payload is released from the target cells into the surrounding medium and can subsequently kill bystander cells.
Detailed Methodology:
-
Preparation of Conditioned Medium:
-
Culture Ag+ cells and treat them with the ADC at a cytotoxic concentration for 48-72 hours.
-
Collect the culture supernatant (conditioned medium), which now contains any released payload.
-
Centrifuge and/or filter the conditioned medium to remove any detached Ag+ cells.
-
-
Treatment of Bystander Cells:
-
Culture Ag- cells separately.
-
Replace the normal culture medium of the Ag- cells with the prepared conditioned medium.
-
-
Incubation and Viability Assessment:
-
Incubate the Ag- cells for 72 hours.
-
Assess the viability of the Ag- cells using standard methods (e.g., MTT, CellTiter-Glo).
-
-
Data Analysis:
-
Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with conditioned medium from untreated Ag+ cells.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow: Co-culture Bystander Assay
Caption: Workflow for a co-culture bystander effect assay.
Signaling Pathway: Microtubule Inhibitor-Induced Apoptosis
This compound, MMAE, MMAF, and DM1 are all potent microtubule inhibitors. Their mechanism of action converges on the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.
Caption: Signaling pathway for apoptosis induced by microtubule inhibitors.
Concluding Remarks
The bystander effect is a critical attribute of ADC payloads, significantly influencing their therapeutic window and efficacy in heterogeneous tumors. While MMAE is a well-characterized payload with a potent bystander effect, the extremely high cytotoxicity of this compound suggests a strong potential for bystander killing, although more direct comparative studies are needed to fully elucidate its profile relative to other payloads. In contrast, the charged nature of MMAF and the metabolite of DM1 from non-cleavable linkers limit their ability to diffuse across cell membranes, resulting in a negligible bystander effect. The choice of payload should, therefore, be carefully considered based on the tumor antigen expression profile and the desired therapeutic outcome. Future research should focus on direct comparative studies of these potent payloads to provide a clearer understanding of their relative bystander killing capabilities.
References
- 1. glpbio.com [glpbio.com]
- 2. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling to capture bystander-killing effect by released payload in target positive tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 9. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Assessing the Immunogenicity of Tubulysin E-Containing ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of antibody-drug conjugates (ADCs) has revolutionized targeted cancer therapy. However, the inherent complexity of these multi-domain biologics presents unique challenges, with immunogenicity being a critical factor that can impact both safety and efficacy. The induction of anti-drug antibodies (ADAs) can lead to altered pharmacokinetics, reduced therapeutic effect, and potentially severe adverse events. This guide provides a framework for assessing the immunogenicity of ADCs containing the potent microtubule-inhibiting payload, Tubulysin E. It compares the known characteristics of tubulysins with other common ADC payloads and details the key experimental protocols required for a comprehensive immunogenicity risk assessment.
While specific clinical immunogenicity data for this compound-containing ADCs is not yet extensively available in the public domain, this guide focuses on the established methods for assessment and compares the properties of the tubulysin class of payloads to other widely used cytotoxic agents.
Comparative Analysis of ADC Payloads
The immunogenic potential of an ADC is influenced by multiple factors, including the monoclonal antibody, the linker, and the cytotoxic payload. The payload, often a small molecule, can act as a hapten, forming new epitopes that can trigger an immune response. The following table summarizes key characteristics of this compound and other common ADC payloads that can influence their immunogenic profile.
| Payload | Mechanism of Action | Cytotoxicity (IC50) | Known Immunomodulatory Effects |
| This compound | Tubulin polymerization inhibitor | Picomolar range | Tubulysins have been shown to induce immunogenic cell death (ICD) and can be immunomodulatory.[1] |
| MMAE (Monomethyl Auristatin E) | Tubulin polymerization inhibitor | Picomolar to low nanomolar range | Can induce immunogenic cell death.[2] |
| MMAF (Monomethyl Auristatin F) | Tubulin polymerization inhibitor | Generally less potent than MMAE | Similar to MMAE, can induce immunogenic cell death. |
| DM1 (Mertansine) | Tubulin polymerization inhibitor | Picomolar range | Limited data on direct immunomodulatory effects, but ADCs with DM1 have shown clinical immunogenicity. |
| PBDs (Pyrrolobenzodiazepines) | DNA cross-linking agent | Picomolar range | Have been shown to be immunomodulatory.[1] |
Experimental Protocols for Immunogenicity Assessment
A tiered approach is the industry standard for assessing the immunogenicity of ADCs. This involves a sensitive screening assay, a confirmatory assay to eliminate false positives, and characterization assays to determine the specificity and neutralizing potential of the ADAs.
Anti-Drug Antibody (ADA) Screening and Confirmation: Bridging ELISA
The bridging ELISA is a common format for detecting ADAs against ADCs. It is highly sensitive and can be adapted for high-throughput screening.
Protocol: ADA Bridging ELISA
-
Plate Coating: Coat a 96-well high-binding plate with the this compound-containing ADC at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.
-
Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL of a blocking buffer (e.g., PBS with 1% BSA) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add 100 µL of patient serum samples (diluted in blocking buffer) and controls (positive and negative) to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of biotinylated this compound-containing ADC (at a pre-optimized concentration) to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping Reaction: Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Confirmatory Assay: For samples that screen positive, a confirmatory assay is performed by pre-incubating the patient serum with an excess of the unlabeled this compound-containing ADC before adding it to the coated plate. A significant reduction in the signal compared to the un-spiked sample confirms the presence of specific ADAs.
Characterization of ADA Specificity and Kinetics: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique used to characterize the binding kinetics (association and dissociation rates) and affinity of ADAs.[3][4][5]
Protocol: SPR Analysis of ADA-ADC Interaction
-
Sensor Chip Preparation: Covalently immobilize the this compound-containing ADC onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
System Priming: Prime the SPR system with a suitable running buffer (e.g., HBS-EP+).
-
Sample Injection: Inject the purified ADA-positive patient serum or purified ADAs at various concentrations over the sensor chip surface.
-
Association Phase: Monitor the change in resonance units (RU) as the ADAs bind to the immobilized ADC.
-
Dissociation Phase: Flow running buffer over the chip to monitor the dissociation of the ADAs from the ADC.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound ADAs and prepare the chip for the next sample.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Assessment of T-Cell Dependent Immunogenicity: T-Cell Proliferation Assay
The T-cell dependent immune response is a key driver of ADA production.[6] In vitro T-cell proliferation assays are used to assess the potential of an ADC to activate and induce the proliferation of T-cells.
Protocol: In Vitro T-Cell Proliferation Assay
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Labeling: Label the PBMCs with a proliferation-tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.
-
Cell Culture: Culture the labeled PBMCs in a 96-well plate.
-
Stimulation: Add the this compound-containing ADC, a positive control (e.g., keyhole limpet hemocyanin), and a negative control (vehicle) to the wells at various concentrations.
-
Incubation: Incubate the cells for 5-7 days at 37°C in a humidified CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. The proliferation of T-cells (identified by CD3, CD4, and/or CD8 markers) is measured by the dilution of the proliferation dye.
-
Data Analysis: Calculate the proliferation index or the percentage of divided cells for each condition. A significant increase in T-cell proliferation in response to the ADC compared to the negative control indicates a potential for T-cell dependent immunogenicity.[6][7][8]
Visualizing Immunogenicity Pathways and Workflows
To better understand the complex processes involved in ADC immunogenicity, the following diagrams illustrate key pathways and experimental workflows.
Caption: T-Cell Dependent Immunogenicity Pathway for ADCs.
Caption: Tiered Workflow for Anti-Drug Antibody (ADA) Testing.
Caption: Logical Flow of ADC Payload Immunogenicity Assessment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. path.ox.ac.uk [path.ox.ac.uk]
- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Frontiers | Preclinical immunogenicity risk assessment of biotherapeutics using CD4 T cell assays [frontiersin.org]
- 7. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Protocol-In vitro T Cell Proliferation and Treg Suppression Assay with Celltrace Violet | Semantic Scholar [semanticscholar.org]
Confirming Tubulysin E's Potent Engagement with its Cellular Target: A Comparative Analysis
New York, NY – November 14, 2025 – For researchers in oncology and drug development, confirming the potent and specific engagement of a cytotoxic agent with its intracellular target is a critical step. Tubulysin E, a highly potent microtubule-targeting agent, has demonstrated significant promise due to its exceptional cytotoxicity, particularly in multidrug-resistant (MDR) cancer cells. This guide provides a comparative analysis of cellular assays used to confirm the target engagement of this compound, with a focus on its performance against other well-established microtubule inhibitors, Monomethyl Auristatin E (MMAE) and Paclitaxel.
This compound, like MMAE, functions as a microtubule destabilizer by binding to the vinca domain of tubulin, thereby inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis. Paclitaxel, in contrast, is a microtubule stabilizer. This fundamental difference in their mechanisms of action provides a valuable context for comparative analysis.
Quantitative Comparison of Microtubule-Targeting Agents
To objectively assess the efficacy of this compound in engaging its target, we have compiled data from key cellular assays. The following tables summarize the performance of this compound, MMAE, and Paclitaxel in tubulin polymerization inhibition, induction of G2/M cell cycle arrest, and apoptosis.
Table 1: Inhibition of Tubulin Polymerization
| Compound | IC50 (µM) | Mechanism of Action |
| This compound (analogs) | ~0.5 - 1.0 | Inhibition of Polymerization |
| MMAE | ~1.4 | Inhibition of Polymerization |
| Paclitaxel | N/A | Promotion of Polymerization |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. IC50 values for this compound are based on active analogs.
Table 2: Induction of G2/M Cell Cycle Arrest
| Compound | Concentration | % of Cells in G2/M Phase | Cell Line |
| Tubulysin A | 50 nM | ~73% | HepG2 |
| Tubulysin A | 200 nM | ~82% | HepG2 |
| MMAE | 4 nM | Significant Increase | PC-3 |
| Paclitaxel | 5 nM | Transient Arrest | NPC-TW01 |
| Paclitaxel | 100 nM | Obvious Arrest | NPC-TW01 |
Note: Data is compiled from multiple sources and direct comparison should be made with caution. The specific percentage increase for MMAE and detailed kinetics for Paclitaxel vary across studies.
Table 3: Induction of Apoptosis
| Compound | Concentration | Observation | Cell Line |
| Tubulysin A | Low nM | Induces apoptosis via autophagy | MCF-7 |
| MMAE | 4 nM | Significant increase in sub-G1 population | PC-3 |
| Paclitaxel | 40 µg/mL | Pronounced Annexin V activity | HCT-116 |
Note: The assays and endpoints used to measure apoptosis vary between studies, making direct quantitative comparison challenging.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental workflows discussed, the following diagrams are provided.
Caption: Signaling pathway of this compound.
Caption: Workflow for a tubulin polymerization assay.
Caption: Classification of compared microtubule inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of future experiments, detailed protocols for the key assays are provided below.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro polymerization of tubulin.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol (for promoting polymerization)
-
Test compounds (this compound, MMAE, Paclitaxel) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare tubulin solution in general tubulin buffer on ice.
-
Add GTP and glycerol to the tubulin solution.
-
Aliquot the tubulin solution into pre-chilled microplate wells.
-
Add the test compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known inhibitor or promoter of polymerization).
-
Place the microplate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance versus time to obtain polymerization curves. The IC50 value for inhibitors can be calculated from the concentration-response curve of the polymerization rate or extent.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 70% ethanol, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution containing RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat them with test compounds as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Differentiate cell populations:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Conclusion
The data presented in this guide confirms that this compound is a highly potent inhibitor of tubulin polymerization, leading to effective G2/M cell cycle arrest and induction of apoptosis. Its in vitro potency appears to be in a similar range or greater than that of MMAE. The distinct mechanisms of action between the depolymerizing agents (this compound and MMAE) and the polymerizing agent (Paclitaxel) are clearly reflected in their effects in these cellular assays. For researchers developing novel anti-cancer therapies, particularly those targeting microtubules, these assays provide a robust framework for confirming target engagement and comparing the efficacy of different compounds. The exceptional potency of this compound, especially in the context of multidrug resistance, makes it a compelling candidate for further investigation and development.
Unraveling the Safety Profiles of Tubulin-Targeting Agents: A Comparative Analysis
For researchers, scientists, and drug development professionals, a critical evaluation of the safety profiles of tubulin-targeting agents is paramount for advancing cancer therapeutics. This guide provides an objective comparison of the adverse event profiles of various classes of these potent antineoplastic drugs, supported by experimental data and detailed methodologies.
Tubulin-targeting agents, a cornerstone of chemotherapy regimens for a multitude of cancers, exert their cytotoxic effects by disrupting the dynamic instability of microtubules, essential components of the cellular cytoskeleton. This interference with microtubule function ultimately leads to cell cycle arrest and apoptosis. However, their potent anticancer activity is often accompanied by a spectrum of toxicities that can be dose-limiting and significantly impact a patient's quality of life. This guide delves into a comparative analysis of the safety profiles of prominent tubulin-targeting agents, including taxanes, vinca alkaloids, and newer generation compounds, to provide a comprehensive resource for the scientific community.
Comparative Safety Profiles of Tubulin-Targeting Agents
The primary dose-limiting toxicities associated with tubulin-targeting agents are peripheral neuropathy and myelosuppression. However, the incidence and severity of these and other adverse events can vary significantly between different classes and even among individual drugs within the same class.
Table 1: Comparative Incidence of Key Adverse Events (Grade ≥3) for Selected Tubulin-Targeting Agents
| Adverse Event | Paclitaxel | Docetaxel | Cabazitaxel | Vincristine | Vinorelbine | Ixabepilone | Eribulin |
| Neutropenia | 20-50% | 75-85% | 82%[1] | ~20% | 26-32% | 18-54%[2] | 16-64%[3][4] |
| Febrile Neutropenia | 1-2% | 5-15% | 8%[1] | <5% | 7-9% | 4.4%[5] | 2-5%[3][4] |
| Peripheral Neuropathy | 5-20% | <10% | <5%[1] | 15-30% | 1-7% | 12-24%[6] | <1-8%[7] |
| Fatigue/Asthenia | 5-10% | 10-20% | 5% | <5% | 5-10% | 10-15% | 2-13%[3][5] |
| Diarrhea | <5% | 5-10% | 6%[8] | <1% | 5-15% | <5% | <5% |
| Stomatitis/Mucositis | <1% | 5-10% | <5% | <5% | 5-15% | <5% | <1% |
| Cardiovascular Events | 1-2% | 1-2% | - | <1% | <1% | - | - |
Note: The incidence rates are approximate and can vary based on dosage, schedule, patient population, and in combination with other therapies. Data is compiled from multiple clinical trial sources.
A head-to-head comparison in the FIRSTANA trial showed that while cabazitaxel and docetaxel had similar efficacy in metastatic castration-resistant prostate cancer, their toxicity profiles differed.[6] Cabazitaxel was associated with higher rates of febrile neutropenia, diarrhea, and hematuria, whereas docetaxel led to more peripheral neuropathy, stomatitis, edema, and alopecia.[6]
Newer agents have been developed with the aim of improving the therapeutic index. Eribulin, for instance, has demonstrated a lower incidence of severe peripheral neuropathy compared to taxanes in some studies.[7][9] A direct comparison in mice showed that eribulin induced less neuropathy than paclitaxel or ixabepilone at equivalent doses based on maximum tolerated dose.[2][5] Similarly, ixabepilone, an epothilone, has shown activity in taxane-resistant tumors, but can also induce significant peripheral neuropathy.[6][10]
Experimental Protocols for Key Toxicity Assessments
Objective and standardized assessment of toxicities is crucial in both preclinical and clinical development of tubulin-targeting agents.
Experimental Protocol 1: Preclinical Assessment of Chemotherapy-Induced Peripheral Neuropathy (CIPN)
This protocol outlines a common method for inducing and assessing CIPN in a rodent model.
1. Induction of CIPN:
-
Animal Model: C57BL/6J mice are frequently used.
-
Drug Administration: Paclitaxel is dissolved in a vehicle (e.g., Cremophor EL and ethanol) and administered via intraperitoneal (i.p.) injection. A typical dosing schedule is intermittent low-doses (e.g., 4 mg/kg) on alternating days for a total of four doses.[11]
2. Assessment of Sensory Neuropathy:
-
Mechanical Allodynia (von Frey Test):
-
Mice are placed on an elevated mesh floor and allowed to acclimate.
-
Calibrated von Frey filaments of increasing force are applied to the plantar surface of the hind paw.
-
The paw withdrawal threshold is determined using the up-down method. A lower withdrawal threshold indicates increased mechanical sensitivity.
-
-
Cold Allodynia (Acetone Test):
-
A drop of acetone is applied to the plantar surface of the hind paw.
-
The duration of paw withdrawal, licking, or flinching is measured. An increased response duration indicates cold hypersensitivity.
-
-
Mechanical Hyposensitivity (Numbness Assay):
-
An adhesive tape is applied to the plantar surface of the hind paw.
-
The time taken for the mouse to notice and remove the tape is recorded. A longer removal time suggests numbness.[11]
-
3. Histopathological Analysis:
-
At the end of the study, sciatic nerves and dorsal root ganglia can be harvested for morphological analysis to assess axonal degeneration and nerve fiber loss.[2][5]
Experimental Protocol 2: Clinical Monitoring of Hematological Toxicity
This protocol describes the standard procedure for monitoring myelosuppression in patients undergoing chemotherapy.
1. Blood Sample Collection:
-
Whole blood is collected via venipuncture into a K3 EDTA tube.[12]
2. Complete Blood Count (CBC) Analysis:
-
The blood sample is analyzed using a hematological analyzer.
-
Key parameters measured include:
-
White Blood Cell (WBC) Count: Total number of white blood cells. A low count is termed leukopenia.
-
Absolute Neutrophil Count (ANC): The number of neutrophils, a type of WBC crucial for fighting infection. A low count is termed neutropenia.[13]
-
Hemoglobin (Hgb): The amount of oxygen-carrying protein in red blood cells. A low level indicates anemia.
-
Platelet Count: The number of platelets, which are essential for blood clotting. A low count is termed thrombocytopenia.[13]
-
3. Grading of Toxicity:
-
The severity of hematological toxicity is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). For example, neutropenia is graded from 1 (mild) to 4 (severe, life-threatening).
4. Monitoring Schedule:
-
CBCs are typically performed before each chemotherapy cycle and more frequently if significant myelosuppression is detected.[12][13]
Experimental Protocol 3: In Vitro Tubulin Polymerization Assay
This assay is a fundamental tool to assess the direct effect of a compound on microtubule dynamics.
1. Reagents and Preparation:
-
Lyophilized tubulin (e.g., from bovine brain) is reconstituted in a polymerization buffer (e.g., PEM buffer: PIPES, EGTA, MgCl2) on ice.
-
GTP is added to the buffer to a final concentration of 1 mM to promote polymerization.
-
The test compound is dissolved in an appropriate solvent (e.g., DMSO) and then diluted in the polymerization buffer.
2. Polymerization Measurement:
-
The tubulin solution and the test compound are mixed in a 96-well plate.
-
The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
The increase in turbidity (optical density) at 340 nm is measured over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates microtubule polymerization.
3. Data Analysis:
-
The rate and extent of polymerization in the presence of the test compound are compared to a vehicle control.
-
Inhibitors of polymerization will show a decrease in the rate and/or extent of the absorbance increase, while stabilizers will show an increase.
Visualizing the Molecular Mechanisms of Toxicity
The underlying molecular pathways of tubulin-targeting agent-induced toxicities are complex and multifactorial. The following diagrams illustrate some of the key signaling events involved.
Conclusion
The therapeutic efficacy of tubulin-targeting agents is indisputable, yet their clinical utility is often hampered by their associated toxicities. A thorough understanding of the comparative safety profiles, the underlying mechanisms of these adverse events, and the standardized methods for their assessment is crucial for the rational design of safer and more effective anticancer therapies. This guide provides a foundational resource for researchers and clinicians working to optimize the use of existing tubulin-targeting agents and to develop novel agents with an improved therapeutic window. Continued research into the intricate signaling pathways of toxicity will undoubtedly pave the way for the development of targeted interventions to mitigate these debilitating side effects.
References
- 1. iasp-pain.org [iasp-pain.org]
- 2. Comparison of neuropathy-inducing effects of eribulin mesylate, paclitaxel, and ixabepilone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical profile of cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A real-world pharmacovigilance study using disproportionality analysis of United States Food and Drug Administration Adverse Event Reporting System events for vinca alkaloids: comparing vinorelbine and Vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medscape.com [medscape.com]
- 7. Effects of eribulin, vincristine, paclitaxel and ixabepilone on fast axonal transport and kinesin-1 driven microtubule gliding: Implications for chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. onclive.com [onclive.com]
- 10. researchgate.net [researchgate.net]
- 11. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 12. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 13. oncolink.org [oncolink.org]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Tubulysin E
For Immediate Implementation by Laboratory Personnel
Tubulysin E is a highly potent cytotoxic agent that requires stringent handling and disposal procedures to ensure the safety of laboratory personnel and the environment. As a microtubule inhibitor with picomolar-level activity, exposure to even minute quantities can pose a significant health risk. This document provides essential, step-by-step guidance for the proper disposal of this compound and associated contaminated materials. Adherence to these protocols is critical for minimizing risk and ensuring regulatory compliance.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
All handling and disposal of this compound must be conducted within a designated controlled area, such as a certified Class II biological safety cabinet (BSC) or a chemical fume hood, to prevent aerosolization and exposure.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a barrier against dermal absorption. Double-gloving allows for the safe removal of the outer, potentially contaminated glove. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. | Protects the wearer's clothing and skin from contamination. Should be discarded as cytotoxic waste after use. |
| Eye Protection | Safety goggles with side shields or a full-face shield. | Protects the eyes from splashes or aerosols. |
| Respiratory Protection | A fit-tested N95 respirator or higher. | Recommended when handling the powdered form of this compound or when there is a risk of aerosol generation. |
II. Waste Segregation and Collection
Proper segregation of this compound waste is the first and most critical step in the disposal process. All materials that have come into contact with this compound must be considered cytotoxic waste.
Table 2: Categories of this compound Waste and Collection Procedures
| Waste Category | Examples | Collection Container |
| Sharps | Needles, syringes, pipette tips, glass vials. | Puncture-resistant, clearly labeled "Cytotoxic Sharps" container. |
| Solid Waste | Contaminated gloves, gowns, bench paper, absorbent pads, plasticware. | Leak-proof, rigid container with a secure lid, lined with a yellow chemotherapy waste bag and clearly labeled "Cytotoxic Waste". |
| Liquid Waste | Unused solutions, contaminated buffers, rinsing solutions. | Leak-proof, shatter-resistant container with a secure screw-cap, clearly labeled "Cytotoxic Liquid Waste". |
III. Spill Management Protocol
In the event of a this compound spill, immediate and proper cleanup is essential to prevent exposure and further contamination.
Table 3: this compound Spill Cleanup Procedure
| Step | Action |
| 1. Evacuate | Immediately alert others in the area and evacuate the immediate vicinity of the spill. |
| 2. Secure the Area | Restrict access to the spill area. |
| 3. Don PPE | Put on the full PPE as outlined in Table 1. |
| 4. Contain the Spill | For liquid spills, cover with an absorbent material (e.g., chemotherapy spill pads). For powder spills, gently cover with damp absorbent pads to avoid generating dust. |
| 5. Absorb/Collect | Absorb the liquid or carefully collect the dampened powder using scoops or other appropriate tools. |
| 6. Decontaminate | Clean the spill area with a detergent solution, followed by a 70% ethanol or isopropanol solution. Work from the outer edge of the spill towards the center. |
| 7. Dispose | Place all contaminated absorbent materials, cleaning supplies, and disposable PPE into a cytotoxic waste container. |
| 8. Report | Report the spill to the laboratory supervisor and the institutional safety officer. |
IV. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from the point of generation to final disposal.
Figure 1. Workflow for the proper disposal of this compound waste.
V. Chemical Decontamination and Inactivation
While physical removal and incineration are the primary methods of disposal, chemical decontamination of surfaces and equipment is also a critical step.
Decontamination of Surfaces: For routine cleaning of work surfaces where this compound has been handled, a two-step process is recommended:
-
Wipe the surface with a solution of a suitable detergent.
-
Follow with a wipe-down using 70% ethanol or isopropanol.
Chemical Inactivation: Currently, there are no universally validated and published protocols for the complete chemical inactivation of this compound for disposal purposes. While some studies on related compounds suggest that hydrolysis of the C-11 acetate group can significantly reduce cytotoxicity, specific conditions (e.g., pH, temperature, and treatment duration) for complete degradation have not been established as a formal disposal procedure.
Important Note: The use of strong oxidizing agents like sodium hypochlorite (bleach) for the degradation of cytotoxic compounds can be effective for some agents, but their efficacy against this compound has not been specifically documented. Furthermore, the degradation byproducts may themselves be hazardous. Therefore, until a validated inactivation protocol is available, all this compound waste should be treated as highly toxic.
VI. Final Disposal
All segregated and properly labeled this compound waste must be disposed of through a licensed hazardous waste management company. The primary method of disposal for cytotoxic waste is high-temperature incineration .[1] This method ensures the complete destruction of the cytotoxic compounds. Do not dispose of this compound waste through standard laboratory trash or sewer systems.
By adhering to these procedures, researchers, scientists, and drug development professionals can mitigate the risks associated with this potent compound and ensure a safe laboratory environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
